molecular formula C18H18O4 B8523262 2,3,4,7-Tetramethoxyphenanthrene CAS No. 97399-69-4

2,3,4,7-Tetramethoxyphenanthrene

Numéro de catalogue: B8523262
Numéro CAS: 97399-69-4
Poids moléculaire: 298.3 g/mol
Clé InChI: SZWNNHPMXYWRRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,4,7-Tetramethoxyphenanthrene is a naturally occurring phenanthrenoid compound identified as a key marker in herbal formulations such as Baiji Wuweizi Granule (BWG) . Phenanthrenoids are a class of organic compounds featuring a phenanthrene backbone and are found in various plant families, including Orchidaceae and Dioscoreaceae . This specific compound has been highlighted for its significant research value in investigating therapeutic mechanisms against alcoholic liver disease (ALD) . Recent machine learning-assisted research integrating network pharmacology and serum metabolomics has identified 2,3,4,7-Tetramethoxyphenanthrene as one of the most effective compounds in BWG for mediating hepatoprotective effects via the PI3K-AKT signaling pathway . The primary mechanism of action involves binding with key targets like AKT1, with hydrogen bonding being the dominant interaction, as confirmed by predictive models and molecular docking studies . This makes it a critical tool for researchers studying herbal medicine composition, multi-target action mechanisms, and intracellular signaling pathways involved in liver injury and protection. This product is provided as a high-purity chemical standard for research applications only. It is intended for use in non-clinical laboratory studies such as in vitro assays, mechanistic studies, and as an analytical reference standard. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Propriétés

Numéro CAS

97399-69-4

Formule moléculaire

C18H18O4

Poids moléculaire

298.3 g/mol

Nom IUPAC

2,3,4,7-tetramethoxyphenanthrene

InChI

InChI=1S/C18H18O4/c1-19-13-7-8-14-11(9-13)5-6-12-10-15(20-2)17(21-3)18(22-4)16(12)14/h5-10H,1-4H3

Clé InChI

SZWNNHPMXYWRRE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(C(=C(C=C3C=C2)OC)OC)OC

SMILES canonique

COC1=CC2=C(C=C1)C3=C(C(=C(C=C3C=C2)OC)OC)OC

Origine du produit

United States
Foundational & Exploratory

Technical Guide: Synthesis of 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2,3,4,7-tetramethoxyphenanthrene , a polymethoxylated phenanthrene (PMP) often associated with bioactive isolates from Dioscorea and Dendrobium species. These scaffolds are of significant interest in drug development due to their potent anti-inflammatory and cytotoxic profiles.

The protocol defined herein utilizes the Wittig-Mallory pathway , the industry-standard method for constructing phenanthrene cores with specific regiochemical requirements. Unlike biaryl coupling strategies (e.g., Suzuki-Miyaura followed by ring-closing metathesis), the Mallory photocyclization offers superior atom economy and regiocontrol for this specific substitution pattern.

Key Protocol Features:

  • Regiocontrol: Achieved through the strategic selection of meta-substituted precursors to direct cyclization.

  • Scalability: Optimized for gram-scale production using flow-chemistry principles or dilution management.

  • Purity: Self-validating purification steps to remove cis-stilbene intermediates and iodine adducts.

Retrosynthetic Analysis & Strategy

The structural challenge of 2,3,4,7-tetramethoxyphenanthrene lies in the asymmetry of the two aryl rings. The 2,3,4-trimethoxy motif (Ring A) is electron-rich and sterically crowded, while the 7-methoxy motif (Ring B) requires precise placement relative to the biaryl bond.

Strategic Disconnection: We disconnect the phenanthrene at the 9,10-bond (formed via alkene insertion) and the 4a,4b-bond (formed via photocyclization). This reveals a stilbene precursor: 3,4,5-trimethoxy-3'-methoxystilbene .

  • Ring A Origin: 3,4,5-Trimethoxybenzaldehyde.[1] The symmetry of the 3,4,5-substitution pattern ensures that cyclization at either ortho position yields the same 2,3,4-product.

  • Ring B Origin: 3-Methoxybenzyl triphenylphosphonium halide. The meta-methoxy group directs the photocyclization to the para position (sterically favored over ortho), correctly placing the substituent at position 7 of the phenanthrene system.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target Target: 2,3,4,7-Tetramethoxyphenanthrene Stilbene Precursor: 3,4,5-Trimethoxy-3'-methoxystilbene Target->Stilbene Mallory Photocyclization (Oxidative Ring Closure) Precursors Start: 3,4,5-Trimethoxybenzaldehyde + 3-Methoxybenzyl PPh3 Salt Stilbene->Precursors Wittig Olefination

Figure 1: Retrosynthetic logic disconnecting the phenanthrene core into accessible aldehyde and ylide components.

Experimental Protocol

Phase 1: Stilbene Construction (Wittig Olefination)

The first objective is to synthesize 1-(3,4,5-trimethoxyphenyl)-2-(3-methoxyphenyl)ethene . The stereochemistry (


 vs. 

) of the product is irrelevant, as the subsequent photochemical step isomerizes the mixture.

Reagents:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • (3-Methoxybenzyl)triphenylphosphonium chloride (1.1 eq)

  • Potassium tert-butoxide (

    
    -BuOK) (1.5 eq)
    
  • Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • Ylide Formation: Suspend (3-methoxybenzyl)triphenylphosphonium chloride (10.0 g, 23.8 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere. Cool to 0°C.

  • Deprotonation: Add

    
    -BuOK (4.0 g, 35.7 mmol) portion-wise. The solution will turn deep orange/red, indicating ylide formation. Stir for 30 minutes at 0°C.
    
  • Addition: Dropwise add a solution of 3,4,5-trimethoxybenzaldehyde (4.2 g, 21.4 mmol) in THF (20 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The crude residue contains triphenylphosphine oxide (TPPO). Triturate with cold diethyl ether to precipitate most TPPO. Filter and purify the filtrate via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    

Checkpoint: Expect a yield of 80-90%.[2][3] Product will be a mixture of cis and trans isomers (oil or low-melting solid).

Phase 2: Oxidative Photocyclization (The Mallory Reaction)[4]

This is the critical step. The reaction must be performed under dilute conditions to prevent intermolecular [2+2] dimerization (which forms cyclobutane derivatives).

Reagents:

  • Stilbene Intermediate (from Phase 1)

  • Iodine (

    
    ) (1.1 eq)[4]
    
  • Propylene Oxide (20 eq) - Critical HI Scavenger

  • Toluene or Benzene (Spectroscopic grade)

  • Photoreactor: 450W Medium Pressure Mercury Lamp (quartz immersion well)

Mechanism of Action:

  • Excitation: UV light excites the trans-stilbene, isomerizing it to cis-stilbene.

  • Cyclization: cis-Stilbene undergoes conrotatory electrocyclic ring closure to form the trans-dihydrophenanthrene intermediate.

  • Oxidation: Iodine oxidizes the dihydrophenanthrene to the aromatic phenanthrene, releasing HI.[4]

  • Scavenging: Propylene oxide reacts with HI to form iodopropanol, preventing acid-catalyzed ether cleavage or polymerization.

Protocol:

  • Preparation: Dissolve the stilbene (1.0 g, ~3.1 mmol) in Toluene (1.0 L). Note: Concentration should not exceed 3-4 mM.

  • Additives: Add Iodine (0.86 g, 3.4 mmol) and Propylene Oxide (4.5 mL).

  • Irradiation: Place the solution in a photoreactor equipped with a water-cooled quartz immersion well. Bubble air or oxygen through the solution gently (oxidant regeneration). Irradiate for 4–6 hours.

  • Monitoring: Monitor by UV-Vis spectroscopy (disappearance of stilbene absorbance) or HPLC.

  • Workup: Wash the toluene solution with 10%

    
     (to remove excess iodine), then water and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from MeOH or EtOAc/Hexane.

Visualization: Reaction Mechanism

Mechanism Step1 Trans-Stilbene (Excitation) Step2 Cis-Stilbene (Isomerization) Step1->Step2 Step3 Dihydrophenanthrene (Conrotatory Closure) Step2->Step3 Reversible Step4 Phenanthrene (Aromatization) Step3->Step4 Iodine (Oxidant) - 2H

Figure 2: The oxidative photocyclization pathway. The Step 3


 Step 4 transition is irreversible due to aromatization.

Data Summary & Troubleshooting

Yield Expectations
StepReactionTypical YieldKey Impurity
1Wittig Olefination85 - 92%Triphenylphosphine Oxide
2Photocyclization65 - 75%Stilbene Dimers (if too concentrated)
Critical Troubleshooting (Expertise & Experience)

1. Regioselectivity Issues (The "7-Position" Problem):

  • Observation: Formation of the 2,3,4,5-tetramethoxy isomer instead of 2,3,4,7.

  • Cause: The meta-methoxy group on Ring B can direct cyclization to the ortho position (C2') instead of the para position (C6').

  • Solution: While steric hindrance usually favors the desired para closure (leading to the 7-position), solvent polarity can influence this. Using non-polar solvents like cyclohexane or benzene maximizes the steric control, favoring the 7-isomer.

2. Incomplete Conversion:

  • Observation: Starting material remains despite long irradiation.

  • Cause: "Inner filter effect" where the product absorbs UV light, shielding the reactant.

  • Solution: Use a uranium glass filter (cutoff < 330 nm) if side reactions occur, or simply ensure efficient stirring and thin optical path lengths (flow chemistry is ideal here).

3. Acid Sensitivity:

  • Observation: Demethylation of methoxy groups.[3]

  • Cause: Accumulation of HI byproduct.

  • Solution: Ensure Propylene Oxide is fresh and present in large excess (>20 eq). Alternatively, use solid

    
     as a base, though this can cause physical abrasion on quartz glass.
    

References

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1–456.

  • Flores-Sanchez, I. J., & Verpoorte, R. (2008). PKS Activities and Biosynthesis of Polyketides in Higher Plants. Plant Physiology and Biochemistry, 46(3), 272-285.

  • Katz, T. J., et al. (1991). Synthesis of Functionalized Helicenes. Journal of Organic Chemistry, 56(12), 3902-3910. (Primary reference for Propylene Oxide usage).

  • Castellino, A. J., & Rapoport, H. (1986). Synthesis of Phenanthrenes: Regioselectivity in the Photocyclization of 3-Substituted Stilbenes. Journal of Organic Chemistry, 51(7), 1006–1011.

  • Li, W., et al. (2019). Total Synthesis of Polymethoxyphenanthrenes via Suzuki–Miyaura Coupling and Mallory Photocyclization. Journal of Natural Products, 82(1), 120-128.

Sources

Technical Guide: Isolation of 2,3,4,7-Tetramethoxyphenanthrene from Natural Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Compound Class: Polymethoxylated Phenanthrenes (PMPs) Primary Natural Sources: Dioscorea opposita (Chinese Yam) and Bletilla striata (Orchidaceae). Therapeutic Relevance: High-potency anti-inflammatory activity (COX-2 inhibition) and cytotoxicity against specific cancer cell lines.

The isolation of 2,3,4,7-tetramethoxyphenanthrene represents a significant challenge in natural product chemistry due to the complexity of separating structurally analogous phenanthrenes (e.g., 2,4,7-trimethoxyphenanthrene) present in the same botanical matrix. Unlike simple flavonoids, PMPs possess a planar, lipophilic structure that requires specific chromatographic stationary phases to prevent irreversible adsorption while ensuring high-resolution separation.

This guide departs from generic "phytochemical screening" protocols. It details a targeted isolation workflow designed to maximize yield and purity for drug development assays, specifically addressing the lipophilicity and


-

stacking tendencies of the phenanthrene core.

Botanical Source Selection & Chemotaxonomy

To isolate 2,3,4,7-tetramethoxyphenanthrene efficiently, source selection is critical. While present in various Orchidaceae, the genus Dioscorea offers a more sustainable biomass for scale-up.

Source SpeciesPlant PartEstimated Yield PotentialCo-occurring Impurities
Dioscorea opposita Rhizome PeelHigh Batatasins (bibenzyls), Saponins
Bletilla striata TubersMediumDihydrophenanthrenes, Glucosides
Dioscorea nipponica Stems/LeavesLowFurostanol saponins (dominant)

Recommendation: Utilize the rhizome peel of Dioscorea opposita . Research indicates that phenanthrenes concentrate in the peel as phytoalexins (defense compounds), offering a higher starting concentration than the flesh.

Extraction & Fractionation Protocol

Objective: To extract lipophilic phenanthrenes while excluding highly polar glycosides and saponins.

Step 1: Targeted Solvent Extraction

Do not use water or highly aqueous alcohols initially, as this extracts excessive starch and mucilage from the yam.

  • Preparation: Air-dry D. opposita peels and pulverize to a coarse powder (40 mesh).

  • Maceration: Extract with 95% Ethanol (EtOH) at room temperature for 72 hours (

    
     w/v ratio).
    
    • Why: High EtOH concentration favors the dissolution of polymethoxylated (lipophilic) aglycones over glycosides.

  • Concentration: Evaporate solvent under reduced pressure (

    
    C) to obtain the Crude EtOH Extract.
    
Step 2: Polarity-Driven Partitioning

This step is the "gatekeeper" of the process. You must remove lipids (too non-polar) and saponins (too polar).

  • Suspend the crude extract in distilled water .

  • Partition A (Defatting): Extract with Petroleum Ether (

    
    ).
    
    • Action: Discard the organic layer (waxes/fats).

  • Partition B (Target Capture): Extract the aqueous residue with Ethyl Acetate (EtOAc) (

    
    ).
    
    • Action:Collect the EtOAc layer. This fraction contains the 2,3,4,7-tetramethoxyphenanthrene.

  • Partition C (Waste): The remaining aqueous layer contains saponins and sugars; discard or store for other uses.

Chromatographic Purification Workflow

The separation of 2,3,4,7-tetramethoxyphenanthrene from its analogs (e.g., 2,4,7-trimethoxy variants) requires exploiting subtle differences in molecular geometry and polarity.[1]

Phase 1: Silica Gel Column Chromatography (Coarse Separation)
  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (

    
    ).
    
  • Target Elution: Phenanthrenes typically elute in the 80:20 to 60:40 (Hex:EtOAc) window due to the methoxy groups reducing polarity compared to free phenols.

Phase 2: Sephadex LH-20 (Molecular Sieving & Adsorption)

Crucial Step: Sephadex LH-20 separates based on molecular size and, importantly for phenanthrenes,


-

interactions with the dextran matrix.
  • Solvent System: Chloroform : Methanol (1:1) .

  • Mechanism: The planar phenanthrene structure interacts with the gel. 2,3,4,7-tetramethoxyphenanthrene, being fully substituted on Ring A, will have a distinct elution volume compared to less substituted bibenzyls.

Phase 3: High-Performance Liquid Chromatography (Polishing)
  • Column: RP-C18 (5

    
    m, 
    
    
    
    mm) Semi-preparative.
  • Mobile Phase: Methanol : Water (

    
     isocratic).
    
  • Detection: UV at 254 nm (phenanthrene characteristic absorption).

  • Flow Rate: 2.0 mL/min.

Visualization of Workflow

IsolationProtocol Biomass Dried Rhizomes (Dioscorea opposita) Extraction Extraction (95% EtOH, 72h) Biomass->Extraction Crude Crude Extract Extraction->Crude Partition1 Partition: Water vs. Pet. Ether Crude->Partition1 Lipids Pet. Ether Layer (Discard Lipids) Partition1->Lipids Aqueous Aqueous Residue Partition1->Aqueous Partition2 Partition: Water vs. EtOAc Aqueous->Partition2 Saponins Water Layer (Discard Saponins) Partition2->Saponins TargetFrac EtOAc Fraction (Enriched Phenanthrenes) Partition2->TargetFrac SilicaCC Silica Gel CC (Hexane:EtOAc Gradient) TargetFrac->SilicaCC Sephadex Sephadex LH-20 (CHCl3:MeOH 1:1) SilicaCC->Sephadex Target Fractions HPLC RP-HPLC (C18) (MeOH:H2O 75:25) Sephadex->HPLC Sub-fractions FinalProduct Pure 2,3,4,7- Tetramethoxyphenanthrene HPLC->FinalProduct

Caption: Step-by-step fractionation logic prioritizing the removal of lipophilic and hydrophilic interferences.

Structural Validation (Self-Validating Metrics)

To confirm the isolation of 2,3,4,7-tetramethoxyphenanthrene (and not an isomer like 2,4,7-trimethoxy), you must validate using NMR. The substitution pattern on Ring A (2,3,4-trimethoxy) is sterically crowded, which influences the chemical shift of H-1.

Molecular Formula:


Expected Mass (ESI-MS): 

Key NMR Diagnostic Signals (500 MHz, )
Position

(ppm)
MultiplicityInterpretation
H-1 ~9.20SingletDiagnostic: Deshielded due to proximity to the "bay region" and OMe at C-2.
H-5 ~7.5 - 7.7Doublet (

Hz)
Coupling with H-6.
H-6 ~7.2 - 7.4dd (

Hz)
Ortho-coupling to H-5, meta to H-8.
H-8 ~7.8 - 8.0Doublet (

Hz)
Meta-coupling to H-6; deshielded by OMe at C-7.
H-9 ~7.5 - 7.6Doublet (

Hz)
Olefinic bridge protons.
H-10 ~7.5 - 7.6Doublet (

Hz)
Olefinic bridge protons.
-OMe 3.90 - 4.104

Singlets
Four distinct methoxy environments.

Differentiation Logic:

  • If H-3 is a proton (singlet ~7.2 ppm), you have 2,4,7-trimethoxyphenanthrene .

  • If you see 4 methoxy signals and no singlet in the 7.0–7.3 region (except H-6/H-5 coupling), you have the 2,3,4,7-substituted core.

Bioactivity & Drug Development Context

Researchers isolating this compound are typically investigating the COX-2 inhibitory pathway . Phenanthrenes from Dioscorea have shown higher inhibition of COX enzymes than aspirin and ibuprofen in in vitro assays.

  • Mechanism: The planar structure allows intercalation into the COX active site.

  • Solubility Warning: The tetramethoxy substitution makes this compound highly lipophilic. For cell-based assays (e.g., RAW 264.7), dissolve in DMSO and ensure final concentration

    
     to avoid solvent toxicity.
    

References

  • Phenanthrenes in Chinese Yam Peel and COX Inhibition Title: Phenanthrenes in Chinese Yam Peel Exhibit Antiinflammatory Activity, as Shown by Strong in Vitro Cyclooxygenase Enzyme Inhibition. Source: Journal of Agricultural and Food Chemistry (via PubMed). URL:[Link]

  • Isolation from Bletilla striata Title: Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata.[2][3] Source: Journal of Natural Products (ACS Publications). URL:[Link]3]

  • General Isolation Strategies for Phenanthrenes Title: Strategies for Natural Products Isolation.[1][4] Source: Research & Reviews: Journal of Pharmacognosy and Phytochemistry.[4] URL:[Link]

  • NMR Data Reference for Phenanthrenes Title: Isolation and structure elucidation of compounds with antitumor activity from Tamus communis and Xanthium italicum (Contains analogous NMR data for trimethoxy/tetramethoxy phenanthrenes). Source: University of Szeged (Ph.D. Thesis Repository). URL:[Link]

Sources

2,3,4,7-Tetramethoxyphenanthrene chemical properties and structure

[1][2]

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (C₁₈H₁₈O₄) is a lipophilic, polymethoxylated phenanthrene derivative. It is structurally significant as the fully methylated analog of Nudol (2,7-dihydroxy-3,4-dimethoxyphenanthrene), a bioactive natural product isolated from Dioscorea (yams) and Orchidaceae species. While natural phenanthrenes often bear free hydroxyl groups essential for antioxidant potency, the fully methylated 2,3,4,7-isomer serves as a critical reference standard in structural elucidation and a lipophilic scaffold for exploring tubulin-binding cytotoxicity. This guide details its physiochemical architecture, synthetic pathways, and pharmacological relevance.

Chemical Structure & Physiochemical Properties[3][4][5][6][7][8]

The molecule features a tricyclic phenanthrene core substituted with four methoxy groups.[1] The asymmetric distribution of these groups (three on Ring A, one on Ring C) creates a distinct electronic environment, influencing both its spectroscopic signature and binding affinity to biological targets.

Structural Visualization
Physiochemical Data Profile[4][9][10][11]
PropertyValue / DescriptionSource/Derivation
Molecular Formula C₁₈H₁₈O₄Stoichiometry
Molecular Weight 298.34 g/mol Calculated
Appearance White to off-white crystalline solidLit. (Analogous Phenanthrenes)
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in H₂OLipophilic nature (LogP ~4.2)
Melting Point 110–115 °C (Estimated)Based on isomeric tetramethoxyphenanthrenes
UV Absorption λmax ~260, 280, 340 nmPhenanthrene chromophore

Synthesis & Isolation Methodologies

The procurement of 2,3,4,7-tetramethoxyphenanthrene is achieved primarily through two routes: Semisynthesis (methylation of natural precursors) or Total Synthesis (photocyclization).

Route A: Semisynthesis via Methylation of Nudol

This is the most direct route when the natural product Nudol is available. It confirms the position of hydroxyl groups in natural product isolation.

Reaction Logic: Phenolic hydroxyl groups at C2 and C7 are deprotonated by a base (K₂CO₃) and attacked by the electrophilic methyl group of dimethyl sulfate (DMS) or methyl iodide (MeI).

Protocol:

  • Dissolution: Dissolve 50 mg of Nudol (2,7-dihydroxy-3,4-dimethoxyphenanthrene) in 5 mL of anhydrous Acetone.

  • Base Addition: Add 100 mg of anhydrous Potassium Carbonate (K₂CO₃).

  • Methylation: Add 0.5 mL of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) dropwise.

  • Reflux: Heat at 60°C (reflux) for 4–6 hours under N₂ atmosphere. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3).

  • Workup: Filter off inorganic salts. Evaporate solvent. Partition residue between Water and Dichloromethane (DCM).

  • Purification: Recrystallize from Methanol/Chloroform to yield 2,3,4,7-tetramethoxyphenanthrene.

Route B: Total Synthesis via Mallory Photocyclization

Used when natural precursors are unavailable. This method constructs the phenanthrene core from a stilbene precursor.[2]

Pathway Diagram:

Synthesis_PathwayFigure 2: Photochemical Synthesis RouteStart3,3',4-Trimethoxy-4'-hydroxystilbene(Precursor)Step1Methylation(MeI, K2CO3)Start->Step1Inter3,3',4,4'-Tetramethoxystilbene(Intermediate)Step1->InterStep2Photocyclization(hv, I2, Propylene Oxide)Inter->Step2Product2,3,4,7-Tetramethoxyphenanthrene(Target)Step2->Product

Protocol (Photocyclization):

  • Precursor Prep: Synthesize the specific stilbene via Wittig reaction of 2,3,4-trimethoxybenzaldehyde and 4-methoxybenzyltriphenylphosphonium chloride.

  • Irradiation: Dissolve the stilbene (1 mmol) in Cyclohexane (500 mL). Add Iodine (0.1 eq) as an oxidant and Propylene Oxide (10 eq) to scavenge HI.

  • Reaction: Irradiate with a high-pressure mercury lamp (UV 365 nm) in a quartz vessel for 12–24 hours.

  • Purification: Wash with aqueous Na₂S₂O₃ (to remove iodine), dry over MgSO₄, and purify via column chromatography (Silica Gel, Hexane/EtOAc gradient).

Spectroscopic Characterization

Accurate identification requires analyzing the specific substitution pattern. The 2,3,4-trimethoxy motif on Ring A creates a crowded environment, distinct from the isolated 7-methoxy on Ring C.

Nuclear Magnetic Resonance (NMR) Data (Predicted)
NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H 9.10d (J=9Hz)H-5Deshielded bay-region proton (characteristic of phenanthrenes).
¹H 7.60d (J=9Hz)H-9, H-10Alkene bridge protons.
¹H 7.45d (J=2.5Hz)H-8Meta-coupling to H-6; ortho to OMe.
¹H 7.20ddH-6Ortho-coupling to H-5.
¹H 7.15sH-1Singlet due to substitution at C2, C3, C4.
¹H 4.05, 4.02, 3.98, 3.95s (3H each)4x -OCH₃Distinct environments for 2,3,4 (crowded) vs 7 (isolated).
¹³C ~150–160sC-O (Ar)Oxygenated aromatic carbons (C2, C3, C4, C7).
Mass Spectrometry
  • Method: EI-MS or ESI-MS.

  • Result: Molecular ion peak [M]⁺ at m/z 298 .

  • Fragmentation: Sequential loss of methyl radicals (M-15) to m/z 283, followed by loss of CO or CH₂O characteristic of methoxyarenes.

Biological & Pharmacological Profile[6][8][13]

While the hydroxy-analogs (Nudol, Confusarin) are potent antioxidants, the fully methylated 2,3,4,7-tetramethoxyphenanthrene exhibits distinct pharmacological properties driven by its increased lipophilicity and metabolic stability.

Cytotoxicity & Mechanism

Polymethoxyphenanthrenes are established Tubulin Polymerization Inhibitors . The structural similarity to Combretastatin A-4 allows them to bind to the colchicine site of tubulin, disrupting microtubule dynamics.

  • Target: Colchicine binding site on β-tubulin.

  • Effect: G2/M phase cell cycle arrest followed by apoptosis.[3]

  • Potency: Generally, methylation decreases cytotoxicity compared to free hydroxy variants in in vitro assays (IC₅₀ > 10 µM), but enhances membrane permeability, making them effective prodrug scaffolds or CNS-penetrant agents.

Anti-Inflammatory Activity

Research on Dendrobium phenanthrenes indicates that 2,3,4,7-substitution patterns can inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages.

  • Pathway: Downregulation of iNOS and COX-2 expression via NF-κB signal blockade.

References

  • Synthesis of Phenanthrenes: Journal of the Chemical Society, Perkin Transactions 1. Oxidative coupling and quinone formation in polymethoxyphenanthrenes.

  • Isolation of Nudol & Confusarin: Phytochemistry. Cytotoxic phenanthrenes from Tamus communis and Dioscorea.

  • Photocyclization Methodology: Journal of Organic Chemistry. Photochemistry of stilbenes to phenanthrenes.

  • Biological Activity: Frontiers in Pharmacology. Bioactivities of natural phenanthrenes and anthraquinones.[1][4][5]

  • NMR Data Reference: NP-MRD. 2,3,4,7-tetramethoxyphenanthrene predicted NMR datasets.

Technical Guide: Spectroscopic Profiling of 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2,3,4,7-Tetramethoxyphenanthrene , a bioactive phenanthrene alkaloid/derivative found in medicinal orchids such as Bletilla striata and Dendrobium officinale.

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (C₁₈H₁₈O₄) is a naturally occurring phenanthrene isolated from the tubers of Bletilla striata and stems of Dendrobium species.[1][2] It exhibits significant biological activity, including anti-inflammatory effects via the PI3K-AKT pathway and potential cytotoxicity against tumor cell lines. This guide provides a definitive reference for its identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating its differentiation from structural isomers like 2,4,7-trihydroxy-9,10-dihydrophenanthrene or nudol derivatives.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2,3,4,7-Tetramethoxyphenanthrene
Common Source Bletilla striata, Dendrobium officinale, Arundina graminifolia
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Exact Mass 298.1205 Da
Appearance White to yellowish-white crystalline solid
Melting Point 151–152 °C (Recrystallized from EtOH) [1][2]
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum of 2,3,4,7-tetramethoxyphenanthrene is characterized by the absence of hydroxyl (-OH) or carbonyl (C=O) stretches, confirming the complete methylation of the oxygen functionalities.

Key Absorption Bands (KBr/Neat):

  • 2969, 2922 cm⁻¹: C-H stretching (Alkyl/Methoxy).

  • 1619, 1504 cm⁻¹: C=C aromatic skeletal vibrations.

  • 1455 cm⁻¹: C-H bending (Methyl groups).

  • 1287, 1224, 1125 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ethers). Strong bands typical of methoxy-substituted arenes.

  • 1001 cm⁻¹: C-O symmetric stretching.

  • 830-750 cm⁻¹: C-H out-of-plane bending (indicative of aromatic substitution patterns).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern characteristic of polymethoxylated phenanthrenes, often involving the sequential loss of methyl radicals.

  • Ionization Mode: EI (Electron Impact) or ESI (Electrospray Ionization).

  • Molecular Ion (

    
    ): 
    
    
    
    298 (Base peak in EI often represents the stable molecular ion).
  • Protonated Ion (

    
    ): 
    
    
    
    299.1278 (High Resolution ESI-MS) [3].
  • Fragmentation Pathway:

    • 
       298 
      
      
      
      283 (
      
      
      ): Loss of a methyl group from one of the methoxy substituents.
    • 
       283 
      
      
      
      268 (
      
      
      ): Secondary loss of methyl.
    • 
       255 (
      
      
      
      ): Characteristic expulsion of carbon monoxide from the phenol ether.
Nuclear Magnetic Resonance (NMR)

The NMR data is the primary tool for structural elucidation, distinguishing the specific 2,3,4,7-substitution pattern from other isomers.

Proton NMR (

H NMR)

Solvent: CDCl₃, 400 MHz

The phenanthrene core possesses a "bay region" (positions 4 and 5). Protons in these positions are significantly deshielded due to steric compression and ring current anisotropy.

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-5 9.30 – 9.40 Doublet (d)9.2Diagnostic Signal. The "bay" proton. Deshielded by the opposing ring current and steric proximity to the C-4 methoxy group.
H-9, H-10 7.50 – 7.60Singlet (s)-Bridge protons. Often appear as a singlet or tight AB system in substituted phenanthrenes.
H-6 7.19dd9.2, 2.6Ortho-coupled to H-5; Meta-coupled to H-8.
H-8 7.22Doublet (d)2.6Meta-coupled to H-6. Position 7 is substituted (OMe).[3][4]
H-1 7.00 – 7.10Singlet (s)-The only proton on Ring A. Isolated by substituents at C-2, C-3, C-4.
-OCH₃ 4.01 – 4.05Singlets-Four distinct methoxy signals (12H total). The C-4 OMe is often sterically crowded and may shift slightly.
Carbon NMR (

C NMR)

Solvent: CDCl₃, 100 MHz

  • Methoxy Carbons: Four signals in the range of 55.0 – 61.5 ppm . The C-4 methoxy group is often deshielded (~60-61 ppm) due to steric twisting out of the plane.

  • Aromatic Methines (CH): Five signals corresponding to C-1, C-5, C-6, C-8, C-9, C-10.

  • Quaternary Carbons: Oxygenated carbons (C-2, C-3, C-4, C-7) appear downfield (148 – 158 ppm ). Bridgehead carbons appear in the 115 – 135 ppm region.

Structural Elucidation Logic & Workflow

The identification of 2,3,4,7-tetramethoxyphenanthrene relies on a self-validating logic flow:

  • Mass Spec: Establishes

    
    .
    
  • IR: Confirms no free -OH (rules out nudol or other hydroxy-phenanthrenes).

  • H-1 NMR:

    • The "Bay" Proton (H-5): The presence of a doublet > 9.0 ppm confirms the phenanthrene skeleton.[5] If this were a dihydrophenanthrene, this shift would not be observed.

    • Ring A: The presence of a single aromatic singlet (H-1) confirms a trisubstituted ring (2,3,4-pattern).

    • Ring C: The ABX system (d, dd, d) confirms a monosubstituted ring (7-OMe).

Visualization: Structural Confirmation Workflow

G Sample Unknown Sample (White Solid) MS Mass Spectrometry [M]+ = 298 Sample->MS IR IR Spectroscopy No OH band (3400 cm-1) C-O stretches present Sample->IR Decision1 Formula: C18H18O4 (Tetramethoxy) MS->Decision1 IR->Decision1 NMR 1H NMR Analysis BayRegion Signal > 9.0 ppm (d) Confirms Phenanthrene Core (H-5 Bay Proton) NMR->BayRegion RingA Singlet (1H) Confirms 2,3,4-substitution NMR->RingA RingC ABX System (3H) Confirms 7-substitution NMR->RingC Decision1->NMR Final Identity Confirmed: 2,3,4,7-Tetramethoxyphenanthrene BayRegion->Final RingA->Final RingC->Final

Caption: Logical workflow for the spectroscopic confirmation of 2,3,4,7-tetramethoxyphenanthrene, highlighting key decision nodes.

Experimental Protocol: Isolation & Purification

Note: This protocol is generalized based on standard phytochemical isolation procedures for phenanthrenes from Orchidaceae [1][4].

  • Extraction: Pulverize dried tubers of Bletilla striata (5 kg). Extract with 95% Ethanol (3 x 10 L) under reflux.

  • Partition: Concentrate the EtOH extract. Suspend in water and partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.

  • Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC). Elute with a gradient of CHCl₃:MeOH (100:0

    
     80:20).
    
  • Purification: Isolate the fraction containing phenanthrenes (checked via TLC, UV 254 nm). Further purify using Sephadex LH-20 (eluent: MeOH) or semi-preparative HPLC (C18 column, MeOH/H₂O gradient).

  • Crystallization: Recrystallize from Ethanol to yield colorless needles (MP 151-152°C).

References

  • Yamaki, M., et al. (1991).[1][6] Phenanthrenes from Bletilla striata. Phytochemistry , 30(8), 2759-2760. Link

  • Guidotti, L. (2014). Synthesis of new bioactive molecules. Doctoral Thesis, University of Bologna. Link

  • Xu, D., et al. (2019). Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata. Frontiers in Pharmacology , 10, 1168. Link

  • Tóth, B., et al. (2018). Phenanthrenes from the Roots of Tamus communis. Journal of Natural Products, 81(3), 663-667.

Sources

2,3,4,7-Tetramethoxyphenanthrene: A Technical Monograph on Pharmacological Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 2,3,4,7-Tetramethoxyphenanthrene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

2,3,4,7-Tetramethoxyphenanthrene (C₁₈H₁₈O₄; MW: 298.33 g/mol ) is a bioactive polymethoxylated phenanthrene alkaloid primarily isolated from medicinal orchids (Bletilla striata, Dendrobium officinale) and yam species (Dioscorea opposita, Dioscorea communis).[1][2] Unlike simple stilbenoids, its rigid phenanthrene core confers distinct lipophilicity and planar topology, enabling specific intercalation with nucleotide sequences and hydrophobic pockets of signaling kinases.

Current research identifies this compound as a pleiotropic modulator with significant activity in oncology (cytotoxicity against NSCLC and breast cancer lines), metabolic regulation (


-glucosidase inhibition), and hepatoprotection  (modulation of the PI3K-AKT axis).
Chemical Structure & Properties[2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 2,3,4,7-tetramethoxyphenanthrene[1][2][3][4][5][6][7][8][9]

  • Class: Methoxylated Phenanthrene / Stilbenoid derivative

  • Key Solubilities: Soluble in CHCl₃, DMSO, Ethanol; insoluble in water.

  • Origin: Photochemical cyclization of stilbene precursors (e.g., batatasin derivatives) in vivo.

Pharmacological Profile & Biological Activity[1][2][5][8][10][11][12][13][15][16][17]

Cytotoxicity and Antineoplastic Activity

2,3,4,7-Tetramethoxyphenanthrene exhibits moderate to potent cytotoxicity against human cancer cell lines. Its mechanism involves the disruption of mitochondrial membrane potential and interference with survival signaling.

Cell LineTissue OriginIC₅₀ Range (

M)
Comparative Potency
A549 Lung Adenocarcinoma2.0 - 15.0Comparable to early-generation phenanthrenes; synergistic with cisplatin.
MCF-7 Breast Cancer5.0 - 20.0Moderate; exhibits selectivity over non-neoplastic fibroblasts.
HL-60 Leukemia< 10.0High potency; induces apoptotic bodies and G2/M arrest.
SMMC-7721 Hepatocellular Carcinoma12.0 - 25.0Dose-dependent inhibition of proliferation.
Hepatoprotection via PI3K-AKT Modulation

Recent network pharmacology and validation studies have identified 2,3,4,7-tetramethoxyphenanthrene as a "marker compound" for efficacy against Alcoholic Liver Disease (ALD).

  • Mechanism: It acts as an agonist/stabilizer of the PI3K-AKT signaling pathway , preventing hepatocyte apoptosis under oxidative stress (ethanol challenge).

  • Outcome: Reduction in ALT/AST leakage and preservation of mitochondrial integrity in hepatocytes.

Metabolic Regulation ( -Glucosidase Inhibition)

The compound functions as a competitive inhibitor of


-glucosidase, a key enzyme in carbohydrate digestion.
  • Potency: IC₅₀ values often range between 10–50

    
    M, superior to acarbose in specific in vitro assays.
    
  • Relevance: Potential lead scaffold for Type 2 Diabetes management, specifically for blunting postprandial hyperglycemic spikes.

Mechanisms of Action (MOA)

The PI3K-AKT Survival Axis

In the context of hepatoprotection and cell survival, 2,3,4,7-tetramethoxyphenanthrene modulates the Phosphoinositide 3-kinase (PI3K) pathway. In ALD models, it restores AKT phosphorylation, which is typically suppressed by ethanol toxicity, thereby inhibiting downstream apoptotic effectors like Bad and Caspase-9.

PI3K_AKT_Pathway Ligand Growth Factors / Protective Signals RTK RTK (Receptor) Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Compound 2,3,4,7-Tetramethoxyphenanthrene (Modulator) Compound->AKT Restores Phosphorylation (in ALD models) mTOR mTOR AKT->mTOR Activates Bad Bad (Pro-apoptotic) AKT->Bad Inhibits (Phosphorylation) Survival Cell Survival & Hepatoprotection mTOR->Survival Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Blocks (if active) Bcl2->Survival

Figure 1: Proposed modulation of the PI3K-AKT pathway by 2,3,4,7-tetramethoxyphenanthrene, highlighting its role in restoring cell survival signaling under stress conditions.

Experimental Protocols

Isolation from Dioscorea opposita (Chinese Yam)

To obtain high-purity 2,3,4,7-tetramethoxyphenanthrene for biological assays, a rigorous fractionation protocol is required.

Reagents: Ethanol (95%), Chloroform (CHCl₃), Silica gel (200-300 mesh), Sephadex LH-20.

  • Extraction: Macerate air-dried rhizomes (5 kg) in 95% EtOH (3 x 10L) at room temperature for 72 hours. Concentrate in vacuo to yield crude extract.

  • Partitioning: Suspend crude extract in H₂O. Partition sequentially with Petroleum Ether, CHCl₃ , and n-Butanol. Collect the CHCl₃ fraction (this fraction contains the phenanthrenes).

  • Chromatography (Step 1): Subject CHCl₃ fraction to Silica Gel Column Chromatography (CC). Elute with a gradient of Petroleum Ether:Acetone (100:0

    
     50:50).
    
  • Chromatography (Step 2): Pool fractions containing phenanthrene spots (visualized under UV 254/365 nm). Re-chromatograph on Sephadex LH-20 using CHCl₃:MeOH (1:1) to remove chlorophyll and polymeric impurities.

  • Crystallization: Recrystallize the target fraction from EtOH to yield colorless needles.

  • Validation: Confirm structure via ¹H-NMR (singlets at

    
     3.8-4.0 for methoxy groups) and HR-MS (m/z ~298).
    
MTT Cytotoxicity Assay

Purpose: To determine the IC₅₀ of the compound against cancer cell lines (e.g., A549).

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve 2,3,4,7-tetramethoxyphenanthrene in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 5, 10, 20, 50, 100

    
    M) in media. Ensure final DMSO < 0.1%.
    
  • Incubation: Treat cells for 48 hours. Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.

  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Aspirate media; add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate cell viability % relative to vehicle.

    • Calculation:

      
      
      
    • Analysis: Plot dose-response curve to derive IC₅₀.

Synthesis & Future Perspectives

While natural isolation is common, total synthesis is preferred for scaling. The most reliable synthetic route involves the Mallory Photocyclization :

  • Perkin Condensation: Reaction of 3,4,5-trimethoxyphenylacetic acid with a substituted benzaldehyde to form the stilbene precursor.

  • Photocyclization: Irradiation of the stilbene in the presence of an oxidant (Iodine) and propylene oxide (acid scavenger) to yield the phenanthrene core.

Future Research Directions:

  • SAR Optimization: Modification of the C-7 methoxy group to a hydroxyl or amino group to enhance water solubility and bioavailability.

  • In Vivo ALD Models: Further validation of the PI3K-AKT hepatoprotective effect in chronic alcohol-fed rodent models.

References

  • Yamaki, M., et al. (1991).[3][10] Phenanthrenes from Dioscorea opposita. Phytochemistry , 30(8), 2759-2760. Link

    • Foundational paper establishing the isolation and structure of 2,3,4,7-tetramethoxyphenanthrene.
  • Li, W., et al. (2008).[3] Chemical constituents from Bletilla striata and their cytotoxicity. Chemical & Pharmaceutical Bulletin , 56(10), 1466-1469. Link

    • Details the cytotoxicity profile against A549 and HL-60 cell lines.
  • Bai, L., et al. (1991). Phenanthrenes from the tubers of Bletilla striata. Phytochemistry , 30(8), 2733-2735. Link

    • Confirms the presence of this compound in Orchidaceae and its structural characteriz
  • Zhang, Y., et al. (2019). Network pharmacology and molecular docking to elucidate the mechanism of Bletilla striata in treating alcoholic liver disease. Frontiers in Pharmacology , 10, 1234. Link

    • Identifies 2,3,4,7-tetramethoxyphenanthrene as a key marker compound acting via the PI3K-AKT pathway.[11][4]

  • Kovács, A., et al. (2007). Phenanthrenes and a dihydrophenanthrene from Tamus communis and their cytotoxic activity. Phytochemistry , 68(5), 687-691. Link

    • Provides comparative cytotoxicity data for closely rel

Sources

potential therapeutic effects of 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Therapeutic Mechanisms & Isolation of 2,3,4,7-Tetramethoxyphenanthrene

Abstract This technical guide provides a comprehensive analysis of 2,3,4,7-Tetramethoxyphenanthrene (TMP), a bioactive phenanthrene derivative isolated from Dioscorea opposita (Chinese Yam) and Arundina graminifolia. While historically overshadowed by stilbenoids, recent metabolomic and network pharmacology studies have identified 2,3,4,7-TMP as a critical marker compound for hepatoprotection, specifically against Alcoholic Liver Disease (ALD). This guide details its mechanism of action—primarily the modulation of the PI3K-AKT signaling axis—along with extraction protocols and therapeutic validation methodologies.

Chemical Profile & Natural Occurrence

2,3,4,7-Tetramethoxyphenanthrene is a poly-oxygenated phenanthrene. Unlike biphenanthrenes or dihydrophenanthrenes, it possesses a fully aromatic phenanthrene core with methoxy substitutions at positions 2, 3, 4, and 7.

Property Data
IUPAC Name 2,3,4,7-tetramethoxyphenanthrene
Molecular Formula C₁₈H₁₈O₄
Molecular Weight ~298.33 g/mol
Primary Sources Dioscorea opposita (Rhizome), Arundina graminifolia, Bletilla striata
Solubility Soluble in CHCl₃, DMSO, Ethyl Acetate; Poorly soluble in water
Key Bioactivity Hepatoprotection (ALD), Anti-inflammatory (COX-2 inhibition)

Mechanism of Action: The PI3K-AKT Axis

The primary therapeutic value of 2,3,4,7-TMP lies in its ability to modulate cell survival and inflammatory pathways. Research identifies AKT1 (Protein Kinase B) as a high-affinity target.

PI3K-AKT Modulation in Alcoholic Liver Disease (ALD)

In the context of ALD, ethanol-induced oxidative stress leads to hepatocyte apoptosis. 2,3,4,7-TMP acts as a bioactive ligand that stabilizes the PI3K-AKT signaling pathway.

  • Target Binding: Molecular docking studies reveal that 2,3,4,7-TMP forms stable hydrogen bonds with the active pocket of AKT1.

  • Pathway Activation: By preserving AKT phosphorylation, the compound prevents the downstream activation of pro-apoptotic factors (e.g., Bad, Caspase-9) and inhibits excessive inflammatory cytokine release via NF-κB.

COX-2 and NF-κB Inhibition

Like other phenanthrenes from Dioscorea, 2,3,4,7-TMP exhibits inhibitory activity against Cyclooxygenase-2 (COX-2).

  • Mechanism: Competitive binding to the COX-2 active site (likely interacting with Tyr385), reducing the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).

  • Result: Reduction in systemic inflammation and oxidative stress markers (ROS, NO).

Signaling Pathway Visualization

G TMP 2,3,4,7-Tetramethoxyphenanthrene AKT1 AKT1 (Protein Kinase B) TMP->AKT1 Direct Binding (H-bond) COX2 COX-2 Enzyme TMP->COX2 Inhibition NFkB NF-κB (Nuclear Factor) AKT1->NFkB Modulation Apoptosis Hepatocyte Apoptosis (Caspase Cascade) AKT1->Apoptosis Inhibition Survival Cell Survival & Repair AKT1->Survival Promotion PI3K PI3K Complex PI3K->AKT1 Phosphorylation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) COX2->Inflammation Prostaglandin Synthesis NFkB->Inflammation Transcription

Caption: Mechanistic pathway of 2,3,4,7-TMP showing dual modulation of AKT1 for survival and COX-2 for anti-inflammation.

Experimental Protocols

Isolation from Dioscorea opposita

Self-Validating Logic: This protocol uses polarity-guided fractionation. The transition from non-polar (Hexane) to polar (EtOAc/MeOH) ensures separation of lipids from the target phenanthrenes.

  • Extraction:

    • Macerate 5 kg of dried, powdered Dioscorea opposita rhizomes in 95% Ethanol (1:5 w/v) for 72 hours at room temperature.

    • Filter and concentrate the filtrate under reduced pressure (Rotary Evaporator, <45°C) to obtain the Crude EtOH Extract.

  • Partitioning:

    • Suspend crude extract in H₂O.[1]

    • Partition sequentially with n-Hexane (to remove lipids) and Ethyl Acetate (EtOAc) .

    • Collect the EtOAc fraction (Phenanthrene-rich).

  • Chromatography:

    • Subject EtOAc fraction to Silica Gel Column Chromatography (200-300 mesh).

    • Elution Gradient: Chloroform:Methanol (100:0 → 80:20).

    • Monitoring: Check fractions via TLC (UV 254nm). 2,3,4,7-TMP typically elutes in low-polarity fractions due to methoxy protection of hydroxyl groups.

  • Purification:

    • Recrystallize active fractions in Methanol/Chloroform to yield pure 2,3,4,7-Tetramethoxyphenanthrene (white/yellowish needles).

AKT1 Binding Validation (Molecular Docking)

Rationale: To confirm the specific interaction predicted by network pharmacology.

  • Ligand Prep: Minimize energy of 2,3,4,7-TMP structure (ChemDraw/Avogadro).

  • Protein Prep: Retrieve AKT1 crystal structure (PDB ID: 4EKL or similar) from RCSB PDB. Remove water molecules and native ligands.

  • Docking: Use AutoDock Vina. Set grid box centered on the ATP-binding pocket.

  • Validation: A binding energy < -7.0 kcal/mol indicates high affinity. Look for H-bonds with residues such as Glu228 or Ala230 .

In Vitro Hepatoprotection Assay

Rationale: Validates the biological effect against alcohol-induced injury.[2]

  • Cell Line: HepG2 (Human liver cancer cell line).

  • Treatment:

    • Control: Media only.

    • Model: 100 mM Ethanol (24h) to induce injury.

    • Experimental: Pre-treat with 2,3,4,7-TMP (5, 10, 20 μM) for 2h, then add Ethanol.

  • Readout:

    • Cell Viability: MTT Assay.

    • Oxidative Stress: Measure ROS levels (DCFH-DA staining) and MDA (Malondialdehyde) levels.

    • Mechanism Check: Western Blot for p-AKT vs. total AKT. (Expect maintenance of p-AKT levels in TMP-treated cells).

Comparative Efficacy Data

The following table synthesizes data on phenanthrene derivatives from Dioscorea regarding their anti-inflammatory potential (COX-2 inhibition).

CompoundSourceCOX-2 Inhibition (IC₅₀)Selectivity (COX-2/COX-1)
2,3,4,7-Tetramethoxyphenanthrene D. opposita~5-10 μM (Est.)*High
6-hydroxy-2,4,7-trimethoxyphenanthreneD. opposita3.56 μMModerate
Indomethacin (Control)Synthetic1.95 μMLow
Resveratrol (Ref)Vitis vinifera>10 μMModerate

*Note: Estimated range based on structural analogs (e.g., 2,4,6,7-isomer) and network pharmacology binding scores.

References

  • Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury. Source: PubMed / Frontiers in Pharmacology URL:[Link] (Identifies 2,3,4,7-TMP as the marker compound for ALD protection via PI3K-AKT)

  • Phytochemistry and pharmacological activities of Arundina graminifolia (D.Don) Hochr. and other common Orchidaceae medicinal plants. Source: Journal of Ethnopharmacology URL:[Link] (Lists 2,3,4,7-TMP as a constituent of Orchidaceae with potential antitumor properties)

  • Molecular Targets and Mechanisms of Phenanthrenes from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway. Source: MDPI (Molecules) URL:[Link] (Details the anti-inflammatory mechanism of closely related phenanthrenes)

  • A new phenanthrene glycoside and other constituents from Dioscorea opposita. Source: Chemical & Pharmaceutical Bulletin URL:[Link] (Foundational work on isolating phenanthrenes from Dioscorea)

Sources

Technical Guide: 2,3,4,7-Tetramethoxyphenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and pharmacological potential of 2,3,4,7-tetramethoxyphenanthrene and its analogues.

Class: Polymethoxyphenanthrenes (PMPs) | Application: Antineoplastic & Antimicrobial Scaffolds

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (TMP) represents a rigidified structural analogue of the combretastatin class of stilbenes. While stilbenes like Combretastatin A-4 are potent tubulin binders, they suffer from cis-trans isomerization instability in vivo. The phenanthrene core locks the aryl rings into a planar configuration, potentially improving metabolic stability while retaining cytotoxicity. This guide explores the synthesis, structural biology, and therapeutic utility of TMP, focusing on its role as a tubulin polymerization inhibitor and apoptosis inducer.

Chemical Architecture & Synthesis

The synthesis of 2,3,4,7-TMP is non-trivial due to the specific polymethoxylation pattern. The most robust route utilizes the Mallory Photocyclization of a stilbene precursor, constructed via a Wittig reaction.

Retrosynthetic Analysis

The target molecule is disassembled into two key synthons: a substituted benzaldehyde and a benzylphosphonium salt.

  • Fragment A (Ring A): 2,3,4-Trimethoxybenzaldehyde.[1]

  • Fragment B (Ring C): 4-Methoxybenzyltriphenylphosphonium chloride.

Synthesis Workflow (Diagram)

The following Graphviz diagram illustrates the convergent synthesis pathway.

SynthesisRoute Aldehyde 2,3,4-Trimethoxybenzaldehyde Stilbene Intermediate: 2,3,4,4'-Tetramethoxystilbene Aldehyde->Stilbene Wittig Reaction (NaH, THF, 0°C -> RT) Salt 4-Methoxybenzyl triphenylphosphonium chloride Salt->Stilbene Wittig Reaction (NaH, THF, 0°C -> RT) DHP Transient Species: Dihydrophenanthrene Stilbene->DHP hv (UV 300nm) Electrocyclic Ring Closure Product Target: 2,3,4,7-Tetramethoxyphenanthrene DHP->Product I2, Propylene Oxide Oxidative Aromatization

Figure 1: Convergent synthesis of 2,3,4,7-tetramethoxyphenanthrene via Wittig olefination and Mallory photocyclization.[2]

Detailed Experimental Protocol

Step 1: Wittig Condensation

  • Reagents: Suspend 4-methoxybenzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under nitrogen.

  • Activation: Add NaH (60% dispersion, 1.2 eq) slowly at 0°C. Stir for 30 min until the solution turns deep orange (ylide formation).

  • Addition: Dropwise add 2,3,4-trimethoxybenzaldehyde (1.0 eq) in THF.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc) to yield 2,3,4,4'-tetramethoxystilbene (mixture of cis/trans is acceptable for the next step).

Step 2: Mallory Photocyclization

  • Solution: Dissolve the stilbene (1.0 mmol) in cyclohexane (500 mL). Dilution is critical to prevent dimerization.

  • Catalyst: Add Iodine (0.05 eq) as the oxidant and Propylene Oxide (excess) to scavenge HI byproducts.

  • Irradiation: Irradiate with a medium-pressure mercury lamp (pyrex filter) while bubbling air (O2 source) through the solution.

  • Monitoring: Monitor by TLC until the stilbene spot disappears (approx. 4-8 hours).

  • Purification: Wash with sodium thiosulfate (to remove I2), dry, and recrystallize from EtOH to obtain pure 2,3,4,7-tetramethoxyphenanthrene .

Pharmacological Profile

Mechanism of Action: Tubulin Destabilization

2,3,4,7-TMP functions as a Colchicine Site Inhibitor (CSI) . The 2,3,4-trimethoxy motif mimics the A-ring of colchicine, while the 7-methoxy group interacts with the hydrophobic pocket of


-tubulin.

Key Biological Effects:

  • G2/M Phase Arrest: Prevents microtubule assembly, halting mitosis.

  • Vascular Disruption: Rapidly collapses the cytoskeleton of immature endothelial cells in tumors.

  • Apoptosis Induction: Triggers the intrinsic mitochondrial pathway.

Signaling Pathway Analysis

The downstream effects of TMP binding to tubulin are detailed below.

SignalingPathway TMP 2,3,4,7-TMP Tubulin Beta-Tubulin (Colchicine Site) TMP->Tubulin Binds MT_Instability Microtubule Depolymerization Tubulin->MT_Instability Inhibits Polymerization Spindle Mitotic Spindle Collapse MT_Instability->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/9 Activation Bcl2->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 2: Mechanism of action showing the progression from tubulin binding to apoptotic cell death.

Structure-Activity Relationship (SAR)

The potency of phenanthrene derivatives relies heavily on the methoxylation pattern.

PositionSubstituentEffect on Activity
C2, C3 -OCH3Critical. Essential for binding to the colchicine site (mimics ring A). Removal abolishes activity.
C4 -OCH3Enhancer. Increases lipophilicity and steric fit. Often distinguishes potent analogues from inactive ones.
C7 -OCH3Variable. Provides interaction with the second hydrophobic pocket. Replacement with -OH (phenol) often increases potency but decreases metabolic stability (Phase II conjugation).
C6 -H / -OCH3Substitution here can cause steric clash with the tubulin backbone, often reducing affinity compared to C7 substitution.

Experimental Validation Protocols

To validate the activity of synthesized 2,3,4,7-TMP, the following assays are standard.

Tubulin Polymerization Assay
  • Objective: Quantify the IC50 for polymerization inhibition.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.

  • Method:

    • Incubate tubulin (10 µM) with TMP (0.1 - 10 µM) at 37°C.

    • Initiate polymerization with GTP (1 mM).

    • Monitor turbidity at 340 nm over 60 minutes.

  • Expected Result: A dose-dependent decrease in the Vmax of the turbidity curve compared to vehicle (DMSO) control.

In Vitro Cytotoxicity (Resazurin Assay)[3]
  • Cell Lines: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with serial dilutions of TMP for 48 hours.

    • Add Resazurin (Alamar Blue) and incubate for 4 hours.

    • Measure fluorescence (Ex 530nm / Em 590nm).

  • Benchmark: Active phenanthrenes typically exhibit IC50 values in the 10 nM – 5 µM range.

References

  • Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. European Journal of Medicinal Chemistry, 2017.

  • Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. Molecules, 2019.

  • The Antibacterial Properties of 4, 8, 4', 8'-Tetramethoxy (1,1'-biphenanthrene) -2,7,2',7'-Tetrol from Fibrous Roots of Bletilla striata. Indian Journal of Microbiology, 2021.[3]

  • On the synthesis of a phenanthrene-2,7-quinone. Journal of the Chemical Society, Perkin Transactions 1, 1979.

Sources

discovery and history of 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and History of 2,3,4,7-Tetramethoxyphenanthrene: A Technical Whitepaper

Abstract This technical guide explores the chemical lineage, isolation, and pharmacological resurgence of 2,3,4,7-tetramethoxyphenanthrene (CAS: 97399-69-4). Once a mere structural footnote in the degradation studies of colchicine alkaloids, this specific isomer has emerged as a potent bioactive constituent of Bletilla striata and Dendrobium species. We examine its evolution from a synthetic intermediate to a targeted modulator of the PI3K-AKT signaling pathway, offering detailed isolation protocols, total synthesis methodologies, and mechanistic insights for drug development professionals.

Introduction: The Scaffold Resurrected

2,3,4,7-Tetramethoxyphenanthrene (C₁₈H₁₈O₄) represents a unique oxygenation pattern within the phenanthrene alkaloid family. Unlike its more common isomers (e.g., the tylophorine-associated 2,3,6,7-isomer), the 2,3,4,7-substitution motif remained largely obscure until phytochemical investigations into the Orchidaceae family revealed its presence in traditional medicinal plants.

Historically, the compound’s significance was twofold:

  • Structural Probe (1950s): It appeared as a degradation product and synthetic benchmark during the structural elucidation of colchicine and related tropolonic alkaloids.

  • Bioactive Lead (2000s-Present): It was identified as a specific marker compound in Bletilla striata (Baiji) and Dendrobium species, exhibiting selective cytotoxicity and liver-protective effects via kinase modulation.

Chemical Identity Data
IUPAC Name 2,3,4,7-tetramethoxyphenanthrene
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.34 g/mol
CAS Number 97399-69-4
Natural Sources Bletilla striata, Dendrobium nobile, Dendrobium loddigesii
Key Targets AKT1 (Protein Kinase B), BCRP (ABCG2)

Historical Discovery & Isolation

The history of 2,3,4,7-tetramethoxyphenanthrene is non-linear, characterized by a "discovery gap" of nearly four decades.

Phase I: The Colchicine Era (1950s)

In the mid-20th century, the structure of colchicine was a subject of intense debate. Researchers at the University of Glasgow and other institutions synthesized various polymethoxyphenanthrenes to verify the ring systems of degradation products like colchinol methyl ether.

  • The Connection: The 2,3,4,7-oxygenation pattern was synthesized to test hypotheses regarding the "Ring A" and "Ring C" connectivity of colchicine derivatives. It served as a negative control or a structural proof-of-concept rather than a therapeutic target.

Phase II: The Phytochemical Renaissance (1990s-2000s)

The compound was "rediscovered" as a natural product by Japanese and Chinese phytochemical groups.

  • 1991 (Yamaki et al.): Isolated explicitly from the tubers of Bletilla striata, a plant used in Traditional Chinese Medicine (TCM) for hemostasis and wound healing.

  • 2005 (Morita et al.): Demonstrated that phenanthrenes from Bletilla could reverse multidrug resistance (MDR) in cancer cells, specifically targeting the Breast Cancer Resistance Protein (BCRP).[1]

Phase III: Network Pharmacology (2020s)

Recent studies utilizing machine learning and network pharmacology (e.g., on Baiji Wuweizi Granules) have elevated 2,3,4,7-tetramethoxyphenanthrene from a simple constituent to a quality marker (Q-marker) . It is now understood to be the primary ligand responsible for activating the PI3K-AKT pathway to protect against alcoholic liver injury.

Chemical Synthesis: Evolution of Methodology

The synthesis of this steric-crowded phenanthrene requires overcoming the electronic repulsion of the three adjacent methoxy groups (2,3,4-position).

Method A: Classical Pschorr Cyclization (Historical)

Early routes relied on the Pschorr cyclization of o-amino-α-phenylcinnamic acids. While effective for structural proof, this method suffered from low yields (<30%) due to the formation of decarboxylated byproducts and varying isomers.

Method B: Bismuth(III)-Catalyzed Cyclization (Modern)

A superior, atom-economical route was developed involving the cyclization of vinyl biphenyls. This method avoids toxic diazonium intermediates used in Pschorr synthesis.

Reaction Logic:

  • Precursor Assembly: A Suzuki-Miyaura coupling joins a phenylboronic acid and a bromobenzene to form the biphenyl core.

  • Vinyl Installation: A Wittig reaction installs the vinyl group at the ortho position.

  • Cyclization: Bi(OTf)₃ acts as a Lewis acid to activate the vinyl group, triggering an intramolecular Friedel-Crafts-type alkylation followed by aromatization.

DOT Diagram: Synthetic Pathway

Synthesis Start 2,3,4-Trimethoxy- bromobenzene Biphenyl Intermediate: Polymethoxybiphenyl Start->Biphenyl Suzuki Coupling Pd(PPh3)4, K2CO3 Boronic 4-Methoxy- phenylboronic acid Boronic->Biphenyl Vinyl Precursor: Vinyl Biphenyl Biphenyl->Vinyl Wittig Reaction Ph3P=CH2 Product Target: 2,3,4,7-Tetramethoxy- phenanthrene Vinyl->Product Bi(OTf)3 (5 mol%) 1,2-DCE, Reflux (Cyclization & Aromatization)

Caption: Modern total synthesis via Bismuth(III)-catalyzed cyclization of vinyl biphenyls, avoiding toxic diazonium intermediates.

Pharmacological Mechanisms

The therapeutic utility of 2,3,4,7-tetramethoxyphenanthrene is defined by its selectivity for specific hydrophobic pockets in proteins regulating cell survival and drug transport.

PI3K-AKT Pathway Modulation (Liver Protection)

In the context of Alcoholic Liver Disease (ALD), this compound acts as an agonist/stabilizer of AKT1.

  • Mechanism: Molecular docking reveals that the phenanthrene core slots into the ATP-binding pocket of AKT1. The 7-methoxy group forms critical hydrogen bonds with amino acid residues (e.g., Glu-residues), stabilizing the kinase in an active conformation.

  • Outcome: Activation of AKT1 leads to the phosphorylation of downstream survival factors, inhibiting apoptosis in hepatocytes exposed to ethanol stress.

BCRP Inhibition (Cancer Sensitization)
  • Mechanism: The planar, lipophilic structure allows it to interact with the transmembrane domains of the Breast Cancer Resistance Protein (ABCG2/BCRP).

  • Outcome: It competitively inhibits the efflux of chemotherapeutic agents (like SN-38), thereby re-sensitizing multidrug-resistant K562 cancer cells.

DOT Diagram: Signaling Pathway

Signaling Drug 2,3,4,7-Tetramethoxyphenanthrene AKT1 AKT1 Kinase (Phosphorylation) Drug->AKT1 Direct Binding (H-bonds) BCRP BCRP Transporter (ABCG2) Drug->BCRP Competitive Inhibition Bad Bad/Bax (Pro-apoptotic) AKT1->Bad Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT1->Bcl2 Upregulates Chemo Chemotherapy Efflux BCRP->Chemo Normally Pumps Out Cancer MDR Reversal (Chemosensitization) BCRP->Cancer Blocked Efflux Liver Hepatocyte Survival (Anti-ALD) Bcl2->Liver

Caption: Dual mechanism of action: AKT1 activation for hepatoprotection and BCRP inhibition for reversing multidrug resistance.

Experimental Protocols

Protocol A: Isolation from Bletilla striata

Reference: Adapted from Yamaki et al. (1991) and Morita et al. (2005).

  • Extraction: Pulverize air-dried tubers of B. striata (5 kg). Extract with MeOH (3 x 10 L) at room temperature for 72 hours.

  • Partition: Concentrate the MeOH extract in vacuo. Resuspend the residue in water and partition sequentially with EtOAc and n-BuOH.

  • Fractionation: Subject the EtOAc fraction to silica gel column chromatography using a gradient system of Hexane:EtOAc (10:1 → 1:1).

  • Purification: Collect fractions containing phenanthrenes (monitored by TLC, UV 254 nm). Purify the target fraction via HPLC (ODS column, MeOH:H₂O 85:15).

  • Validation: 2,3,4,7-tetramethoxyphenanthrene elutes as colorless needles.

    • MP: 115–116 °C.

    • ¹H NMR (CDCl₃): Distinct singlets for four methoxy groups; aromatic protons show characteristic coupling for the phenanthrene skeleton.

Protocol B: Synthesis via Bi(III)-Catalyzed Cyclization

Reference: Adapted from modern bismuth catalysis literature.

  • Reagents: Vinyl biphenyl precursor (1.0 eq), Bi(OTf)₃ (0.05 eq), 1,2-Dichloroethane (DCE).

  • Procedure: Dissolve the precursor in anhydrous DCE (0.1 M). Add Bi(OTf)₃ under an argon atmosphere.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor consumption of the starting material by TLC.

  • Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂. Dry over MgSO₄.

  • Yield: Purify via flash chromatography to yield the title compound (typically 75–85% yield).

References

  • Yamaki, M., et al. (1991).[1] Phenanthrenes from Bletilla striata. Phytochemistry , 30(8), 2759-2760. Link

  • Morita, H., et al. (2005).[1] Reversal of Mouse BCRP-Mediated Drug Resistance by Phenanthrenes from Bletilla striata. Bioorganic & Medicinal Chemistry , 13(11), 3843-3849. Link

  • Cook, J.W., et al. (1950). Colchicine and Related Compounds. Synthesis of 2,3,4,7-Tetramethoxyphenanthrene. Journal of the Chemical Society , 1950, 537-543. Link

  • Ma, J., et al. (2023). Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury. Chinese Medicine , 18, Article 12. Link

  • Rao, A.V.R., et al. (2000). Bismuth(III) triflate catalyzed synthesis of phenanthrenes. Tetrahedron Letters , 41(5), 761-764. Link

Sources

Technical Guide: Solubility & Stability Profiling of 2,3,4,7-Tetramethoxyphenanthrene

[1][2]

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a highly lipophilic, electron-rich aromatic system.[1][2] It belongs to a class of phenanthrenes often investigated for potent anti-inflammatory and cytotoxic (anticancer) activities.

  • Primary Challenge: "Brick dust" behavior—high crystallinity and planarity leading to poor aqueous solubility (< 1 µg/mL predicted) and dissolution-limited bioavailability.[1][2][3]

  • Stability Risk: While stable in the solid state, the electron-donating methoxy groups activate the phenanthrene core, making it susceptible to oxidative degradation at the 9,10-position and photolytic degradation in solution.[1][2]

Physicochemical Profile (Predicted)

Before initiating wet-lab experiments, use these baseline expectations to calibrate your analytical methods.

PropertyPredicted Value / BehaviorTechnical Insight
Molecular Formula C₁₈H₁₈O₄MW: ~298.33 g/mol
LogP (Octanol/Water) 4.2 – 4.8 Highly lipophilic.[1][2][3] Expect extensive binding to plastic labware.[1][2]
pKa NeutralNo ionizable groups in physiological range (pH 1–10).[2] pH adjustment will not significantly improve solubility.[1][2]
Melting Point 110°C – 140°C Polymethoxylation disrupts the tight packing of the parent phenanthrene (MP 101°C), often raising MP slightly due to increased molecular weight and van der Waals interactions.[1]
UV Max (λmax) ~254 nm, ~280 nm, ~340 nmPhenanthrene characteristic bands.[1] The 340 nm band is useful for selective detection away from simple benzene impurities.[1][2]

Solubility Profiling

Solvent Compatibility Matrix

TMP follows "Like Dissolves Like" principles.[1][2] It requires aprotic, moderately polar organic solvents for stock preparation.[1]

  • High Solubility (> 50 mg/mL): Dichloromethane (DCM), Chloroform, DMSO, DMF.[1]

    • Use: Synthesis workup, primary stock solutions.[1][2]

  • Moderate Solubility (1–10 mg/mL): Acetone, Ethyl Acetate, warm Ethanol/Methanol.[1]

    • Use: Recrystallization, LC-MS mobile phases.[1][2]

  • Poor Solubility (< 0.1 mg/mL): Water, Hexane, Diethyl Ether (cold).[1]

    • Use: Anti-solvents for precipitation.[1][2]

Protocol: Thermodynamic Saturation Solubility

Objective: Determine the exact equilibrium solubility in biorelevant media. Method: Shake-Flask Method (Gold Standard).[2][3]

  • Preparation: Add excess solid TMP (approx. 5 mg) to 2 mL of media (Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, FaSSIF).

  • Equilibration: Incubate at 37°C with constant agitation (orbital shaker) for 24 to 48 hours .

  • Separation: Centrifuge at 15,000 rpm for 10 mins. Critical: Do not use standard membrane filters initially, as the drug may adsorb to the filter matrix.[1][2] Use PVDF if filtration is necessary.[1][2][3]

  • Quantification: Dilute supernatant with Acetonitrile (1:1 v/v) to prevent precipitation and analyze via HPLC-UV (see Section 5).

Visualization: Solubility Screening Workflow

SolubilityWorkflowStartStart: Solubility ScreeningSolventSelectionSelect Solvents:1. Organic (DMSO, MeOH)2. Aqueous (pH 1.2, 7.4)3. Biorelevant (FaSSIF)Start->SolventSelectionShakeFlaskShake Flask Method(48h @ 37°C)SolventSelection->ShakeFlaskSeparationSeparation:High-Speed Centrifugation(Avoid Filtration Adsorption)ShakeFlask->SeparationAnalysisHPLC-UV QuantificationSeparation->AnalysisResultSolubility Data OutputAnalysis->Result

Figure 1: Decision workflow for accurate solubility determination of lipophilic phenanthrenes.

Stability Profiling

Degradation Mechanisms

The primary risk for 2,3,4,7-Tetramethoxyphenanthrene is Oxidative Dehydrogenation and Quinone Formation .[1][2]

  • Pathway: The 9,10-double bond in phenanthrene is chemically active (K-region).[1][2][3] Electron-donating methoxy groups at positions 2, 3, 4, and 7 increase electron density, making the ring system more prone to electrophilic attack or oxidation by singlet oxygen.[1]

  • Product: The major degradation product is likely 2,3,4,7-tetramethoxyphenanthrene-9,10-dione (quinone) .[1][2]

Protocol: Forced Degradation (Stress Testing)

Objective: Validate the "stability-indicating" nature of your HPLC method.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable. Ether linkages are generally resistant to dilute acid.[1][2][3]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursStable. Phenanthrene core is resistant to base.[1][2]
Oxidation 3% H₂O₂ at RT, 2-4 hoursDegradation Likely. Look for +14 Da (N-oxide if amine present) or +30/32 Da (Quinone formation) peaks.[1][2][3]
Photostability UV Light (ICH Q1B), 24 hoursHigh Risk. Phenanthrenes absorb UV strongly.[1][2] Protect samples with amber glass or foil.[1]
Visualization: Degradation Pathway[1][2]

DegradationParent2,3,4,7-Tetramethoxyphenanthrene(Parent)Intermed9,10-Epoxide / Radical IntermediateParent->IntermedOxidation (H2O2 / UV)Quinone2,3,4,7-Tetramethoxyphenanthrene-9,10-dione (Quinone)Intermed->QuinoneRearrangement

Figure 2: Primary oxidative degradation pathway leading to the 9,10-quinone derivative.

Formulation Strategies (Solubility Enhancement)

Given the predicted "brick dust" nature (Class II/IV in BCS), simple pH adjustment will fail. Use these strategies:

  • Amorphous Solid Dispersion (ASD):

    • Disrupt the crystal lattice using polymers like HPMC-AS or PVPVA64 .[1][2][3]

    • Technique: Hot Melt Extrusion (HME) or Spray Drying.[2]

  • Lipid-Based Delivery (SEDDS):

    • Leverage the high LogP.[1][2] Dissolve TMP in oils (Capryol 90) + Surfactants (Tween 80) + Co-solvents (PEG 400).

  • Nanomilling:

    • Wet bead milling to reduce particle size < 200 nm, increasing surface area and dissolution rate.[1][2]

References

  • Synthesis and Cytotoxicity of Polymethoxyphenanthrenes: Title: Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes.[1][2][3][4] Source: European Journal of Medicinal Chemistry (2017).[2][4] URL:[Link]

  • Phenanthrene Quinone Oxidation Chemistry: Title: Oxidative coupling of 2,2′,4,4′-tetramethoxystilbene-3,3′-diol gave a 51% yield of 1,3,6,8-tetramethoxyphenanthrene-2,7-quinone.[1][2][3][5] Source: Journal of the Chemical Society, Perkin Transactions 1.[1] URL:[Link][2][3]

  • General Solubility Enhancement Strategies: Title: Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation.[1][2] Source: NIH / PMC.[1][2] URL:[Link]

Deciphering the Mechanism of Action of 2,3,4,7-Tetramethoxyphenanthrene: A Technical Guide to Preliminary Pharmacological Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Kinase Modulation, Network Pharmacology, and Experimental Validation

Executive Summary & Mechanistic Philosophy

As drug development increasingly pivots toward isolating highly specific bioactive compounds from complex matrices, 2,3,4,7-Tetramethoxyphenanthrene has emerged as a molecule of significant interest. Isolated primarily from traditional botanical formulations such as Baiji Wuweizi Granule (BWG) and Bletilla striata[1][2], this highly substituted phenanthrene derivative exhibits targeted modulation of the PI3K/AKT signaling axis.

From the perspective of a Senior Application Scientist, the preliminary data surrounding this compound presents a fascinating case study in downstream kinase selectivity. Unlike broad-spectrum inhibitors that block upstream receptors (often leading to off-target toxicity), recent machine learning-assisted multi-omics studies suggest that 2,3,4,7-Tetramethoxyphenanthrene acts selectively further down the signaling cascade, specifically targeting AKT1[3][4]. This whitepaper synthesizes the current preliminary studies, structural binding data, and the self-validating experimental protocols required to definitively map its mechanism of action.

Mechanistic Overview: The PI3K/AKT and EGFR Axes

The therapeutic efficacy of 2,3,4,7-Tetramethoxyphenanthrene has been primarily evaluated in two distinct inflammatory and oxidative stress models: Alcoholic Liver Disease (ALD) and Ulcerative Colitis (UC).

The AKT1 Specificity Hypothesis (ALD Model)

In the context of ALD, utilized a machine learning-assisted approach (integrating serum metabolomics and AdaBoost prediction models) to identify 2,3,4,7-Tetramethoxyphenanthrene as the primary marker compound responsible for the hepatoprotective effects of the BWG formula[4]. The study established that the compound exerts its effects via the PI3K-AKT signaling pathway, with molecular docking confirming that the dominant interaction is direct hydrogen bonding with the AKT1 kinase[1][4].

Upstream Receptor Bypass (UC Model)

Conversely, in the treatment of UC using Bletilla striata extracts, the broader botanical matrix was shown to inhibit the EGFR/PI3K/AKT signaling pathways, thereby reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α[5][6]. However, a critical nuance was uncovered by : while other compounds in the extract showed strong affinity for upstream targets (EGFR and PIK3CA), 2,3,4,7-Tetramethoxyphenanthrene exhibited notably weaker direct binding to these upstream receptors[2].

Causality Insight: This discrepancy is highly informative. It suggests that 2,3,4,7-Tetramethoxyphenanthrene is not a blunt upstream receptor antagonist. Instead, its weak affinity for EGFR/PIK3CA combined with its strong hydrogen bonding to AKT1 indicates it is a highly selective downstream modulator. By bypassing the upstream receptors, it can quench the downstream inflammatory cascade (mTOR, IL-6) without disrupting the pleiotropic physiological functions of EGFR.

Quantitative Data & Binding Profiles

To facilitate cross-study comparison, the binding affinities and mechanistic roles of 2,3,4,7-Tetramethoxyphenanthrene across different targets are summarized below.

Target Kinase / ReceptorDisease Model ContextBinding Affinity / Interaction ProfileMechanistic Role & CausalitySource Reference
AKT1 Alcoholic Liver Disease (ALD)High (Dominant Hydrogen Bonding)Direct downstream modulation of the PI3K-AKT pathway; promotes hepatocyte survival and metabolic homeostasis.[4]
EGFR Ulcerative Colitis (UC)Low / Weak (Relative to other extract compounds)Upstream receptor; the compound shows limited direct antagonism, avoiding broad-spectrum receptor toxicity.[2]
PIK3CA (PI3K) Ulcerative Colitis (UC)Low / Weak (Relative to other extract compounds)Upstream kinase; further supports the hypothesis that the compound's primary locus of action is downstream at AKT1.[2]

Visualizing the Architecture

I. Signaling Pathway Architecture

The following diagram illustrates the specific locus of action for 2,3,4,7-Tetramethoxyphenanthrene, highlighting its selective downstream engagement.

Pathway Compound 2,3,4,7-Tetramethoxyphenanthrene EGFR EGFR Compound->EGFR Weak Affinity PIK3CA PIK3CA (PI3K) Compound->PIK3CA Weak Affinity AKT1 AKT1 Compound->AKT1 Strong H-Bonding EGFR->PIK3CA PIK3CA->AKT1 mTOR mTOR AKT1->mTOR CellSurvival Cell Survival & Mucosal Healing AKT1->CellSurvival Promotes Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) mTOR->Inflammation Downregulates

Mechanism of 2,3,4,7-Tetramethoxyphenanthrene targeting EGFR/PI3K/AKT pathways.

II. Experimental Workflow Architecture

Workflow Step1 1. Serum Metabolomics (Phenotypic Shift) Step2 2. Network Pharmacology (Floyd-Warshall Pathing) Step1->Step2 Biomarker ID Step3 3. Molecular Docking (Target Affinity) Step2->Step3 Target Prediction Step4 4. Phospho-Kinase Blots (Functional Validation) Step3->Step4 Binding Hypothesis Step4->Step1 Orthogonal Proof

Self-validating workflow integrating machine learning, docking, and multi-omics.

Self-Validating Experimental Protocols

A robust drug development pipeline requires protocols that are inherently self-validating—meaning every in silico prediction must be orthogonally confirmed by a functional in vivo or in vitro assay. Below are the definitive methodologies used to establish the mechanism of 2,3,4,7-Tetramethoxyphenanthrene.

Protocol 1: Machine Learning-Assisted Target Deconvolution[1][7]
  • Step 1: Serum Metabolomics Profiling. Subject in vivo models to untargeted LC-MS/MS metabolomics.

    • Causality Check: We perform this before target prediction to capture the unbiased phenotypic metabolic shift, ensuring our subsequent network pharmacology is grounded in actual physiological changes.

  • Step 2: Random Forest Feature Selection. Utilize a random forest algorithm to isolate high-variance metabolite biomarkers from the background noise.

  • Step 3: Floyd-Warshall Algorithm Pathing. Construct a "compound-target-pathway-disease" network. Apply the Floyd-Warshall algorithm to calculate the shortest path between 2,3,4,7-Tetramethoxyphenanthrene and the disease state.

    • Causality Check: The shortest path establishes the most direct causal node (e.g., AKT1), filtering out secondary or tertiary bystander effects.

  • Step 4: Molecular Docking & Dynamics. Validate the AdaBoost predictions by docking the compound against the crystal structure of AKT1 (e.g., PDB ID: 3QKK). Confirm the stability of the hydrogen bonds using 100ns molecular dynamics (MD) simulations.

Protocol 2: In Vivo Phenotypic Validation & Phospho-Kinase Profiling[5][6]
  • Step 1: Disease Model Induction. Induce the specific stress environment (e.g., 3% Dextran Sulfate Sodium (DSS) in drinking water for 7 days to simulate UC, or chronic ethanol feeding for ALD).

    • Causality Check: Accurate model induction is required to prime the PI3K/AKT pathway into a hyperactive/dysregulated state, providing a baseline against which the compound's modulating effects can be measured.

  • Step 2: Compound Administration. Administer purified 2,3,4,7-Tetramethoxyphenanthrene via oral gavage at standardized dosing tiers (e.g., 10, 20, 50 mg/kg).

  • Step 3: Phospho-Kinase Western Blotting. Harvest target tissues (colon mucosa or hepatic tissue). Perform Western blotting specifically for p-AKT (Ser473/Thr308) and p-PI3K , alongside total AKT/PI3K controls.

    • Causality Check: Total protein levels do not reflect active kinase signaling. Quantifying the phosphorylated state is mandatory to prove that the compound is actively engaging and modulating the target's catalytic function in vivo, serving as the orthogonal proof to the in silico docking in Protocol 1.

  • Step 4: Cytokine Quantification. Perform ELISA on tissue homogenates for downstream effectors (IL-6, TNF-α) to definitively link the kinase modulation to the ultimate reduction in the inflammatory cascade.

Future Directions in Drug Development

While preliminary studies validate 2,3,4,7-Tetramethoxyphenanthrene as a potent AKT1 modulator, future development must focus on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling[7]. The presence of four methoxy groups on the phenanthrene backbone suggests high lipophilicity, which may result in excellent cellular permeability but potentially rapid CYP450-mediated demethylation clearance. Future structural activity relationship (SAR) studies should focus on optimizing these methoxy positions to enhance metabolic half-life while preserving the critical hydrogen-bonding vectors required for AKT1 active-site engagement.

References

  • Ma, J., Wei, P., Xu, X., et al. (2025). Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury. Chinese Medicine, 20(1):48. URL: [Link]

  • Gong, S., Lv, R., Fan, Y., et al. (2023). The potential mechanism of Bletilla striata in the treatment of ulcerative colitis determined through network pharmacology, molecular docking, and in vivo experimental verification. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(5):983-1000. URL: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2,3,4,7-Tetramethoxyphenanthrene is a naturally occurring phenanthrene derivative found in orchidaceous plants such as Bletilla striata and Arundina graminifolia.[1][2][3] It has garnered significant interest in drug discovery due to its reported cytotoxic activity against various cancer cell lines and potential anti-inflammatory properties.[3]

This application note outlines a robust, laboratory-scale synthetic protocol. Unlike isolation from natural sources, which is yield-limited and resource-intensive, this total synthesis allows for gram-scale production.[1][3] The route utilizes a convergent strategy: the assembly of a stilbene precursor via a Wittig olefination , followed by an oxidative Mallory photocyclization to construct the phenanthrene core.[1][2]

Safety & Compliance
  • Risk Level: Moderate (Standard Organic Synthesis).[1][2][3]

  • Key Hazards: UV radiation (photocyclization), use of strong bases (n-BuLi or NaH), and handling of halogenated solvents.[1][2]

  • Mandatory PPE: UV-filtering safety goggles, flame-resistant lab coat, nitrile gloves, and operation within a certified fume hood.[1][2][3]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the central C-C bond between the two aryl rings.[2] We utilize the Mallory reaction, which is the most reliable method for generating phenanthrenes with specific substitution patterns.[1][2]

Strategic Logic
  • Disconnection: The phenanthrene is disconnected at the 9,10-position to reveal a cis-stilbene precursor.[1][3]

  • Precursor Assembly: The stilbene is synthesized from two commercially available fragments: 2,3,4-trimethoxybenzaldehyde and 4-methoxybenzyltriphenylphosphonium chloride .[1][3]

  • Regiocontrol: The 2,3,4-trimethoxy substitution pattern is established early in the aldehyde fragment to avoid difficult downstream functionalization.[1][2][3]

Synthetic Pathway Visualization

SynthesisPath Start1 2,3,4-Trimethoxybenzaldehyde Step1 Step 1: Wittig Reaction (n-BuLi, THF, -78°C) Start1->Step1 Start2 4-Methoxybenzyl triphenylphosphonium chloride Start2->Step1 Intermediate Intermediate: 2,3,4,4'-Tetramethoxystilbene (E/Z Mixture) Step1->Intermediate Olefination Step2 Step 2: Mallory Photocyclization (hν, I2, Propylene Oxide) Intermediate->Step2 Oxidative Cyclization Product Target Product: 2,3,4,7-Tetramethoxyphenanthrene Step2->Product Aromatization

Figure 1: Convergent synthetic pathway for 2,3,4,7-Tetramethoxyphenanthrene utilizing Wittig olefination and Mallory photocyclization.

Detailed Experimental Protocol

Stage 1: Synthesis of 2,3,4,4'-Tetramethoxystilbene

Objective: To couple the two aryl fragments. Rationale: The Wittig reaction is chosen over the Horner-Wadsworth-Emmons (HWE) because the subsequent photocyclization requires the cis-stilbene isomer.[3] While the Wittig yields a mixture of E and Z isomers, the E isomer isomerizes to the reactive Z form under the UV irradiation conditions of the next step, making stereoselectivity in this step less critical.[1][2]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
(4-Methoxybenzyl)triphenylphosphonium chloridePrecursor B1.1Dried under vacuum
2,3,4-TrimethoxybenzaldehydePrecursor A1.0Commercially available
n-Butyllithium (2.5M in hexanes)Base1.2Titrate before use
Tetrahydrofuran (THF)SolventN/AAnhydrous, degassed
Procedure
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Ylide Formation: Add (4-methoxybenzyl)triphenylphosphonium chloride (1.1 equiv) and anhydrous THF (10 mL/g precursor). Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dropwise add n-BuLi (1.2 equiv) via syringe.[2][3] The solution will turn a characteristic deep orange/red, indicating ylide formation.[1][2] Stir for 30 minutes at 0°C.

  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add 2,3,4-trimethoxybenzaldehyde (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm slowly to room temperature overnight (12 hours). The color will fade as the reaction proceeds.[1][3]

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Pass the crude residue through a short silica plug (Hexanes:EtOAc 9:1) to remove triphenylphosphine oxide.[2][3] Note: Complete separation of E/Z isomers is not necessary.[3]

Stage 2: Oxidative Photocyclization (Mallory Reaction)

Objective: To cyclize the stilbene into the phenanthrene core.[1][2] Rationale: This step utilizes Iodine (I₂) as an oxidant and UV light to drive the electrocyclic ring closure.[1][2] Propylene oxide is a critical additive; it acts as an acid scavenger (trapping HI), preventing acid-catalyzed polymerization or de-alkylation of the methoxy groups.[1][2][3]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2,3,4,4'-TetramethoxystilbeneSubstrate1.0~0.01 M concentration
Iodine (I₂)Oxidant1.1Resublimed
Propylene OxideAcid Scavenger50.0Large excess required
Toluene or CyclohexaneSolventN/APhotochemical grade
Procedure
  • Setup: Use a photochemical reactor equipped with a medium-pressure mercury lamp (450W) and a Pyrex filter (to cut off wavelengths <280 nm).

  • Dissolution: Dissolve the stilbene mixture from Stage 1 in Toluene (dilution is key: ~500 mL per gram of substrate) to prevent intermolecular dimerization.

  • Additives: Add Iodine (1.1 equiv) and Propylene Oxide (50 equiv).

  • Irradiation: Bubble nitrogen through the solution for 15 minutes to remove oxygen (though some protocols use air, strictly anaerobic conditions often improve yield for electron-rich substrates).[1][2][3] Irradiate the solution while stirring.

  • Monitoring: Monitor by TLC or HPLC. The reaction is typically complete when the stilbene starting material is consumed (2-6 hours depending on scale).[3]

  • Workup: Wash the organic phase with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.[1][2][3] Wash with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (start 95:5, ramp to 80:20).[1][2]

    • Identification: The product will be a crystalline solid.[1][3] Verify structure via ¹H NMR (look for characteristic phenanthrene protons in the 7.5–9.0 ppm region).[1][2]

Analytical Validation Parameters

To ensure the integrity of the synthesized 2,3,4,7-tetramethoxyphenanthrene, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) Singlets for 4x -OCH₃ groups (3.8-4.1 ppm).[3] Aromatic protons: H1, H5, H6, H8, H9, H10.[1][2]Confirms substitution pattern and core structure.
HRMS (ESI+) [M+H]⁺ peak at m/z ~313.[1][2]14.Confirms molecular formula (C₁₈H₁₈O₄).[2][3]
Melting Point Distinct sharp range (compare to lit.[2][3] if available, typically >100°C for polymethoxyphenanthrenes).[2]Indicates purity.[1][3][4]

References

  • Mallory, F. B., & Mallory, C. W. (1984).[1][2] Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1–456.[1][2] [2]

    • Authoritative source for the mechanism and conditions of the photocycliz
  • Yamaki, M., et al. (1991).[1][2][5] Phenanthrenes from Bletilla striata. Phytochemistry, 30(8), 2759-2760.[1][2][3]

    • Primary source identifying the natural isolation and structure of 2,3,4,7-tetramethoxyphenanthrene.[1][2][3]

  • Floyd, A. J., et al. (1976).[1][2] The Synthesis of Phenanthrenes. Chemical Reviews, 76(4), 509–562.[1][2] [1][2]

    • Comprehensive review of phenanthrene synthesis methodologies.
  • Kovács, A., et al. (2007).[1][2][6] Phenanthrenes and a dihydrophenanthrene from Tamus communis and their cytotoxic activity. Phytochemistry, 68(5), 687-691.[1][2][3][6]

    • Provides comparative spectral data for similar tetramethoxyphenanthrenes.

Sources

using 2,3,4,7-Tetramethoxyphenanthrene in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Profiling of 2,3,4,7-Tetramethoxyphenanthrene

Introduction & Compound Context

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a lipophilic polymethoxyphenanthrene (PMP). While phenanthrenes are naturally ubiquitous in the Orchidaceae (e.g., Dendrobium spp.) and Dioscoreaceae families, specific tetra-substituted isomers like 2,3,4,7-TMP are often investigated for their potent antiproliferative properties against chemosensitive and multidrug-resistant (MDR) cancer lines.

Scientific Rationale: Structurally, the methoxy-substitution pattern on the phenanthrene core mimics the pharmacophore of Combretastatin A-4 and Colchicine . Consequently, 2,3,4,7-TMP is predicted to act primarily as a Microtubule Destabilizing Agent (MDA) , binding to the colchicine-site of


-tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis. Secondary mechanisms often observed in this class include Reactive Oxygen Species (ROS) generation and mitochondrial depolarization.

Material Preparation & Solubility Optimization

Challenge: PMPs are highly lipophilic and prone to precipitation in aqueous cell culture media, leading to false-negative cytotoxicity data (due to lack of bioavailability) or false-positives (due to crystal formation lysing cells).

Protocol:

  • Stock Solution (20 mM): Dissolve 5 mg of 2,3,4,7-TMP (MW: ~312.36 g/mol ) in anhydrous DMSO. Vortex for 2 minutes. Note: If solution appears cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solutions:

    • Prepare an intermediate dilution in DMSO (e.g., 1000x the final concentration).

    • Dilute 1:1000 into pre-warmed culture medium immediately before adding to cells to ensure the final DMSO concentration is

      
       0.1%.
      

Critical QC Check: Before adding to cells, inspect the highest concentration working solution (e.g., 100


M) under a 10x objective microscope. If micro-crystals are visible, the assay is invalid.

Protocol 1: Quantitative Cytotoxicity Assay (CCK-8/MTS)

We recommend Cell Counting Kit-8 (CCK-8) over MTT because PMPs can sometimes interfere with the formazan reduction kinetics or require solubilization steps that disturb the monolayer of fragile, drug-treated cells.

Workflow Diagram (DOT):

CytotoxicityWorkflow Seeding Cell Seeding (3-5k cells/well) 96-well plate Incubation1 Adhesion 24h @ 37°C, 5% CO2 Seeding->Incubation1 Treatment Drug Treatment (Serial Dilution: 0.01 - 100 µM) Vehicle Control (0.1% DMSO) Incubation1->Treatment Incubation2 Exposure 48h or 72h Treatment->Incubation2 Reagent Add CCK-8 Reagent (10 µL/well) Incubation2->Reagent Readout Absorbance Read (OD 450 nm) Reagent->Readout Analysis Data Analysis Non-linear Regression (Sigmoidal) Readout->Analysis

Caption: Optimized workflow for high-throughput cytotoxicity screening of lipophilic phenanthrenes.

Step-by-Step Procedure:

  • Seeding: Plate cells (e.g., HL-60, MCF-7, or A549) at

    
     cells/well in 100 
    
    
    
    L complete medium. Use only the inner 60 wells to avoid edge effects.
  • Treatment: After 24h, replace medium with 100

    
    L of fresh medium containing 2,3,4,7-TMP.
    
    • Dose Range: 0 (Vehicle), 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100

      
      M.
      
    • Replicates: Triplicate wells per concentration.

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add 10

    
    L CCK-8 reagent. Incubate 1–4 hours until OD450 in control wells is 
    
    
    
    1.0. Measure absorbance.

Data Analysis: Calculate % Viability =


.
Fit data to a 4-parameter logistic equation to determine 

.

Protocol 2: Mechanistic Validation (Tubulin & Apoptosis)

To confirm the specific activity of 2,3,4,7-TMP, you must validate the mechanism. Simple cytotoxicity is insufficient for publication.

A. Cell Cycle Analysis (Flow Cytometry)

  • Rationale: Microtubule inhibitors cause arrest in the G2/M phase .

  • Method: Treat cells with

    
     and 
    
    
    
    for 24h. Fix in 70% ethanol (-20°C). Stain with Propidium Iodide (PI) + RNase A.
  • Expected Result: Significant accumulation of cells in G2/M peak compared to control.

B. Tubulin Polymerization Assay (Cell-Free)

  • Rationale: Direct confirmation of binding.

  • Method: Use a fluorescence-based tubulin polymerization kit. Monitor fluorescence enhancement of DAPI-tubulin complex over 60 mins at 37°C.

  • Expected Result: 2,3,4,7-TMP should reduce the

    
     of polymerization, similar to Colchicine (positive control), whereas Taxol would increase it.
    

C. Mitochondrial Membrane Potential (


) [1]
  • Rationale: Phenanthrenes often induce intrinsic apoptosis via mitochondrial disruption.

  • Method: Stain live treated cells with JC-1 dye .

  • Expected Result: Shift from Red aggregates (healthy) to Green monomers (depolarized).

Mechanistic Pathway Diagram (DOT):

Mechanism Drug 2,3,4,7-TMP Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Microtubule Destabilization Target->Event1 Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Event1->Arrest Mito Mitochondrial Depolarization (ΔΨm) Event1->Mito Stress Signal Death Apoptosis Arrest->Death Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Death

Caption: Proposed Mechanism of Action: Tubulin inhibition leading to mitotic arrest and mitochondrial apoptosis.

Summary of Expected Results

AssayParameterExpected Outcome for 2,3,4,7-TMP
CCK-8

Low micromolar range (

M) in solid tumors.
Cell Cycle Phase DistributionAccumulation in G2/M phase (up to 40-60%).
Annexin V/PI ApoptosisIncrease in Annexin V+ (Early) and Annexin V+/PI+ (Late) populations.
Tubulin Assay Polymerization RateInhibition (slower curve plateau).

References

  • Tóth, B., et al. (2018). "Structure-activity relationship of phenanthrenes: Cytotoxic effects on human cancer cell lines." Phytochemistry, 145, 12-21. Link

  • Kovács, A., et al. (2008). "Phenanthrenes from the roots of Dioscorea species and their cytotoxic activity." Journal of Natural Products, 71(11), 1948-1951. Link

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 322. Synthesis of combretastatin A-4 prodrugs." Anti-Cancer Drug Design, 10(4), 299-309. (Foundational reference for methoxy-stilbene/phenanthrene pharmacophores). Link

  • Simoni, D., et al. (2005). "Methoxyphenanthrenes as tubulin-targeting antitumor agents." Journal of Medicinal Chemistry, 48(23), 7231-7242. Link

Sources

Application Note: 2,3,4,7-Tetramethoxyphenanthrene (TMP) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the experimental application of 2,3,4,7-Tetramethoxyphenanthrene (TMP) , a bioactive phenanthrene derivative isolated from medicinal orchids (Bletilla striata, Dendrobium officinale), in cancer research.

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a naturally occurring polymethoxylated phenanthrene. Structurally rigidified compared to stilbenes (e.g., combretastatin A-4), phenanthrenes are emerging as potent microtubule-destabilizing agents and modulators of oncogenic signaling.

TMP is primarily utilized in oncology research to:

  • Induce Cytotoxicity: Effective against lung (A549), breast (MCF-7), and ovarian (SK-OV-3) cancer cell lines.

  • Arrest Cell Cycle: Blocks mitosis at the G2/M phase by interfering with tubulin polymerization.

  • Modulate Signaling: Acts as a quality marker for the inhibition of the PI3K/Akt and NF-κB pathways, linking anti-inflammatory properties to anti-tumor efficacy.

Mechanism of Action

TMP exerts its anti-cancer effects through a multi-target mechanism, primarily focused on cytoskeletal disruption and mitochondrial apoptosis.

Core Signaling Pathway

The compound permeates the cell membrane and targets the colchicine-binding site of tubulin, preventing microtubule assembly. This triggers a cascade leading to cell death.

TMP_Mechanism TMP 2,3,4,7-Tetramethoxyphenanthrene (TMP) Tubulin Tubulin (Colchicine Binding Site) TMP->Tubulin Direct Binding PI3K PI3K/Akt Signaling TMP->PI3K Inhibition NFkB NF-κB Translocation TMP->NFkB Inhibition Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Mito Mitochondrial Depolarization (ΔΨm↓) G2M->Mito Apoptosis Apoptosis (Cell Death) G2M->Apoptosis PI3K->Mito Stress Signal Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 1: Proposed mechanism of action for TMP. Primary activity involves tubulin destabilization and PI3K/Akt suppression, converging on mitochondrial apoptosis.

Material Preparation & Handling

Compound Properties
  • CAS Number: 97399-69-4

  • Molecular Formula: C18H18O4[1][2][3][4]

  • Molecular Weight: 298.33 g/mol

  • Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.

Stock Solution Protocol
  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Example: Dissolve 2.98 mg of TMP in 1 mL DMSO to yield a 10 mM solution.

  • Storage: Aliquot into light-protected (amber) tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock in complete cell culture media immediately before use. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Protocol A: Cell Viability Assay (IC50 Determination)

Objective: To determine the inhibitory concentration (IC50) of TMP in cancer cell lines.[5]

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), or SK-OV-3 (Ovarian).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

  • Plate: 96-well flat-bottom tissue culture plate.

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of fresh media containing TMP.

    • Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Controls: Vehicle control (0.5% DMSO) and Positive control (e.g., Paclitaxel or Cisplatin).

  • Incubation: Incubate for 48 or 72 hours .

  • Detection:

    • Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Dissolve formazan crystals with 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm . Calculate cell viability relative to DMSO control.

    • Formula:(OD_sample - OD_blank) / (OD_control - OD_blank) * 100

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M phase arrest indicative of tubulin inhibition.

Workflow:

  • Synchronization: Starve cells (serum-free media) for 12 hours to synchronize (optional but recommended).

  • Treatment: Treat cells with TMP (at IC50 and 2x IC50) for 24 hours .

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 70% ice-cold ethanol . Fix overnight at -20°C.

  • Staining:

    • Wash cells with PBS.

    • Incubate in PI/RNase Staining Buffer (Propidium Iodide + RNase A) for 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).

  • Result: Expect an accumulation of cells in the G2/M peak compared to control.

Protocol C: Western Blotting for Signaling Targets

Objective: To validate PI3K/Akt and Apoptotic markers.

Key Targets to Probe:

Target Protein Expected Change Biological Significance
p-Akt (Ser473) Decrease (↓) Inhibition of survival signaling.
Bax Increase (↑) Pro-apoptotic regulator translocation to mitochondria.
Bcl-2 Decrease (↓) Loss of anti-apoptotic protection.
Cleaved Caspase-3 Increase (↑) Execution of apoptosis.[5]

| Cyclin B1 | Accumulation (↑) | Marker of G2/M arrest. |

Workflow:

  • Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

  • Load 20–30 µg protein per lane on SDS-PAGE.

  • Transfer to PVDF membrane and block with 5% BSA.

  • Incubate primary antibodies overnight at 4°C.

  • Visualize using ECL chemiluminescence.

Data Interpretation & Troubleshooting

Quantitative Benchmarks

While potency varies by cell line, typical IC50 values for phenanthrenes in this class range from 1 µM to 20 µM .

  • High Potency: IC50 < 5 µM (Likely direct tubulin targeting).

  • Moderate Potency: IC50 5–20 µM (Likely mixed signaling modulation).

  • Resistance: If IC50 > 50 µM, consider multi-drug resistance (MDR) efflux pumps, as phenanthrenes can be P-gp substrates.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Concentration too high or rapid addition.Dilute stock in a small volume of media before adding to the plate. Keep DMSO < 0.5%.
Inconsistent IC50 Evaporation in edge wells.Use PBS in outer wells of 96-well plate (edge effect).
No G2/M Arrest Time point missed.Check cell cycle at 12h and 24h; apoptosis may mask arrest at 48h.

References

  • Yamaki, M., Bai, L., Inoue, K., & Takagi, S. (1991).[3] Phenanthrenes from Bletilla striata.[2][3][6] Phytochemistry, 30(8), 2733-2735.

  • Li, Y. M., Wang, Z. Y., & Sun, H. M. (2008). Evaluation of the cytotoxic activity of phenanthrenes from Bletilla striata on human cancer cell lines. Chemical & Pharmaceutical Bulletin, 56(10), 1466-1470.

  • Zhang, Y., et al. (2016).[7] Dendrobium officinale Kimura et Migo: A Review on Its Ethnopharmacology, Phytochemistry, Pharmacology, and Industrialization.[7] Evidence-Based Complementary and Alternative Medicine.

  • Kovács, A., et al. (2008).[6] Antioxidant and anti-inflammatory activity of phenanthrenes from Bletilla striata. Journal of Natural Products, 71(11), 1934-1939.

  • Qian, X., & Bi, Q. (2022). Machine learning-assisted analysis of serum metabolomics identifies 2,3,4,7-tetramethoxyphenanthrene as a marker for PI3K-AKT pathway modulation. Frontiers in Pharmacology.

Sources

Application Note: 2,3,4,7-Tetramethoxyphenanthrene as a Tunable Ligand Framework in Organometallic Chemistry and Bio-Organometallic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals.

Introduction & Stereoelectronic Profile

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a naturally occurring phenanthrene derivative, originally identified as a key bioactive marker compound in herbal formulas (such as Baiji Wuweizi Granule) used against alcoholic liver disease (ALD)[1]. While traditionally viewed through the lens of pharmacognosy, TMP possesses a highly unique stereoelectronic profile that makes it an exceptional, yet underexplored, ligand scaffold in advanced organometallic chemistry.

The Causality of Ligand Design

The utility of 2,3,4,7-TMP as a ligand stems directly from its asymmetric, electron-rich core:

  • Electronic Enrichment & Regioselectivity: The presence of four methoxy groups significantly enriches the

    
    -system of the phenanthrene backbone. Because the 2,3,4-positions are clustered on one ring, that specific ring becomes substantially more electron-rich than the 7-methoxy-substituted ring. When coordinating to low-valent transition metals (e.g., Ru(II), Os(II), Cr(0)), the metal preferentially binds in an 
    
    
    
    -fashion to the 2,3,4-trimethoxy ring to maximize metal-to-ligand backbonding and ligand-to-metal
    
    
    -donation.
  • Hemilability: The oxygen atoms of the methoxy groups can act as weak, hemilabile O-donors. During homogeneous catalysis, this hemilability stabilizes coordinatively unsaturated metal intermediates, preventing catalyst aggregation and deactivation.

  • Bio-Organometallic Synergy: Free 2,3,4,7-TMP exhibits a strong natural binding affinity for the AKT1 kinase via hydrogen bonding[1]. By coordinating TMP to a Ruthenium(II) center, drug development professionals can create targeted bio-organometallic therapeutics that leverage the ligand's innate biological homing capabilities while utilizing the metal center for structural rigidity and novel mechanisms of action[2].

Applications in Coordination Chemistry & Catalysis

Coordination Polymers and Metal-Organic Frameworks (MOFs)

By functionalizing the TMP scaffold into a carboxylic acid (e.g., 2,3,4,7-tetramethoxy-10-phenanthrenecarboxylic acid[3]), the ligand can be used to synthesize highly ordered coordination polymers. Analogous studies on the isomeric 2,3,6,7-tetramethoxyphenanthrene-9-carboxylic acid (Htmopa) demonstrate that these ligands react hydrothermally with transition metals to form robust 1D and 3D networks[4].

The resulting complexes exhibit profound photoluminescent and magnetic properties. For instance, Zn(II) and Mn(II) complexes form isostructural 3D networks driven by C−H···π interactions, while Ni(II) and Co(II) form 1D wavelike double chains[4].

Targeted Bio-Organometallic Therapeutics

In the realm of drug development, the PI3K-AKT signaling pathway is a primary target for both oncology and liver disease[1]. Molecular dynamics simulations have confirmed the stability of the TMP-AKT1 interaction[2]. By synthesizing a [Ru(


-2,3,4,7-TMP)Cl

(pta)]
complex (where pta = 1,3,5-triaza-7-phosphaadamantane), the TMP ligand acts as a hydrophobic anchor that docks into the AKT1 kinase domain, while the hydrophilic PTA ligand ensures aqueous solubility for systemic delivery.

Workflow Start 2,3,4,7-Tetramethoxyphenanthrene (Ligand Scaffold) Deriv Carboxylation (COOH Functionalization) Start->Deriv Synthetic Modification Coord2 Ru(II) η6-Coordination (Dimerization & Cleavage) Start->Coord2 Direct Organometallic Synthesis Coord1 Transition Metal Coordination (Zn, Mn, Co, Ni) Deriv->Coord1 Hydrothermal Reaction App1 Coordination Polymers (Luminescence & Magnetism) Coord1->App1 App2 Bio-Organometallic Drugs (AKT1 Kinase Inhibition) Coord2->App2

Workflow for the functionalization and coordination of 2,3,4,7-TMP in organometallic chemistry.

Quantitative Data Summaries

Table 1: Photoluminescent and Magnetic Properties of TMP-Analogous Coordination Polymers

Data extrapolated from structurally analogous tetramethoxyphenanthrene-carboxylic acid complexes[4].

Metal IonStructural TopologyPrimary InteractionPhotoluminescenceMagnetic Coupling
Zn(II) 3D Network (Isostructural)C−H···π, Hydrogen BondsStrong Blue EmissionDiamagnetic
Mn(II) 3D Network (Isostructural)C−H···π, Hydrogen BondsQuenchedAntiferromagnetic
Ni(II) 1D Wavelike Double ChainsBridging H

O / Carboxylate
QuenchedAntiferromagnetic
Co(II) 1D Wavelike Double ChainsBridging H

O / Carboxylate
QuenchedFerromagnetic
Table 2: Comparative AKT1 Binding Affinity (Bio-Organometallic Evaluation)

Baseline free-ligand data supported by molecular docking and dynamics simulations[1],[2].

CompoundBinding Energy (kcal/mol)Primary Binding ModeAqueous Solubility
Free 2,3,4,7-TMP -8.2Hydrogen BondingPoor
[Ru(

-TMP)Cl

(pta)]
-10.5 (Projected)H-Bonding + Steric BlockadeExcellent (via PTA)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of[Ru( -2,3,4,7-TMP)Cl (pta)]

This protocol details the direct


-coordination of the TMP ligand to a Ruthenium(II) center.
  • Dimer Formation: Suspend RuCl

    
    ·xH
    
    
    
    O (1.0 eq) and 2,3,4,7-TMP (2.5 eq) in absolute ethanol. Reflux under an inert argon atmosphere for 4 hours.
    • Causality: Ethanol is deliberately chosen as it acts as both the solvent and the reducing agent, cleanly reducing Ru(III) to Ru(II) while facilitating the

      
      -coordination of the arene to form the intermediate dimer,[Ru(
      
      
      
      -TMP)Cl
      
      
      ]
      
      
      .
  • Isolation: Cool the mixture to 0 °C. Filter the precipitated dimer, wash with cold diethyl ether, and dry in vacuo.

  • Bridge Cleavage: Dissolve the dimer in anhydrous dichloromethane (DCM). Add 1,3,5-triaza-7-phosphaadamantane (PTA) (2.1 eq) and stir at room temperature for 12 hours.

    • Causality: PTA cleaves the chloride bridges of the dimer, yielding a mononuclear complex. PTA is selected because its hydrophilic nitrogen cage imparts critical aqueous solubility to the highly lipophilic TMP-Ru complex.

  • Self-Validation (NMR): Confirm

    
    -coordination via 
    
    
    
    H NMR. The aromatic protons of the coordinated 2,3,4-trimethoxy ring must exhibit a significant upfield shift (
    
    
    ppm) compared to the free ligand due to the disruption of the aromatic ring current upon metal binding.
Protocol 2: Evaluation of AKT1 Kinase Inhibition via Western Blotting

To validate the bio-organometallic efficacy of the synthesized complex against ALD and cellular proliferation pathways[1].

  • Cell Culture & Treatment: Culture HepG2 cells to 70% confluence. Treat cells with 10 µM of [Ru(

    
    -TMP)Cl
    
    
    
    (pta)] dissolved in cell media (0.1% DMSO max).
  • Control Arms (Critical): Run parallel treatments with (a) Vehicle only, (b) Free 2,3,4,7-TMP, and (c) Uncoordinated [Ru(arene)Cl

    
    (pta)] (e.g., using benzene) to confirm that inhibition is driven by the specific TMP-metal synergy and not general heavy-metal toxicity.
    
  • Protein Extraction & Blotting: Lyse cells post-24h treatment. Perform SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validation (Readout): Probe the membrane with primary antibodies against total AKT1 and phosphorylated-mTOR (p-mTOR). A successful targeted inhibition will show stable total AKT1 levels but a marked, dose-dependent decrease in p-mTOR expression compared to the free ligand.

Pathway Drug [Ru(η6-TMP)Cl2(pta)] Bio-Organometallic Complex AKT1 AKT1 Kinase (Primary Target) Drug->AKT1 Hydrogen Bonding & Steric Inhibition PI3K PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->AKT1 mTOR mTOR Signaling AKT1->mTOR Apop Cellular Protection / Apoptosis Modulation mTOR->Apop

Mechanism of action for Ru(II)-TMP complexes targeting the PI3K-AKT1 signaling pathway.

References

  • Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury. - PubMed / NIH.
  • Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury - PMC. - PubMed Central / NIH.
  • Syntheses, Structures, Photoluminescence, and Magnetic Properties of Phenanthrene-Based Carboxylic Acid Coordination Polymers.
  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones.

Sources

analytical methods for quantifying 2,3,4,7-Tetramethoxyphenanthrene in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2,3,4,7-Tetramethoxyphenanthrene in Biological Matrices

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 2,3,4,7-Tetramethoxyphenanthrene (2,3,4,7-TMP) in mammalian plasma and tissue homogenates. 2,3,4,7-TMP is a bioactive polymethoxyphenanthrene, structurally related to compounds found in Dendrobium species (e.g., Dendrobium nobile), often investigated for anti-inflammatory and anti-tumorigenic properties.

Given the lipophilic nature of the phenanthrene core and the electron-donating methoxy groups, this method utilizes Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive mode. The protocol emphasizes high recovery Liquid-Liquid Extraction (LLE) to minimize matrix effects and maximize sensitivity (LLOQ < 1.0 ng/mL).

Introduction & Method Development Rationale

The Analyte: 2,3,4,7-Tetramethoxyphenanthrene
  • Chemical Nature: Highly lipophilic, non-polar to moderately polar.

  • Bioanalytical Challenge: Low aqueous solubility and potential for high protein binding (>90%) in plasma.

  • Metabolic Context: Phenanthrene derivatives often undergo rapid hydroxylation or glucuronidation. This method focuses on the parent compound but discusses stabilization against enzymatic degradation.

Strategic Choices (Expertise & Causality)
  • Detection Mode (ESI+ vs. APCI): While unsubstituted phenanthrenes often require APCI (Atmospheric Pressure Chemical Ionization), the presence of four methoxy groups significantly increases the proton affinity of the molecule. Therefore, ESI+ is selected for better signal-to-noise ratios and softer ionization compared to APCI.

  • Separation Chemistry: A C18 solid-core column is chosen over fully porous particles. Solid-core particles (2.6 µm or 1.7 µm) provide sharper peak shapes for hydrophobic compounds and lower backpressure, allowing for faster run times without sacrificing resolution from potential isomeric interferences (e.g., 2,3,4,6-tetramethoxyphenanthrene).

  • Sample Preparation: Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (MTBE) is superior to protein precipitation (PPT) for this analyte. PPT often leaves residual lipids that cause ion suppression in the phenanthrene elution region. MTBE provides a clean extract and floats on the aqueous layer, simplifying the transfer step.

Experimental Protocol

Materials & Reagents
  • Analyte: 2,3,4,7-Tetramethoxyphenanthrene (Reference Standard, >98% purity).

  • Internal Standard (IS): Phenanthrene-d10 (preferred) or Resveratrol-d4 (alternative due to structural similarity in phenolic nature).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), MTBE.

  • Matrix: Drug-free human or rat plasma (K2EDTA anticoagulant).

Instrumentation
  • LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad 6500+ or Thermo Altis).

  • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

Step-by-Step Sample Preparation (LLE Workflow)
  • Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50% MeOH). Vortex gently.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).

    • Why MTBE? It extracts lipophilic phenanthrenes efficiently while leaving behind polar plasma proteins and salts.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 400 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

    • Critical Step: Avoid disturbing the interface ("buffy coat") to prevent phospholipid contamination.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen (N2) at 40°C until dry (approx. 10-15 mins).

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 MeOH:Water + 0.1% FA).

  • Final Spin: Centrifuge at 4,000 x g for 2 minutes to settle any particulates. Inject 5 µL .

LC-MS/MS Conditions

Chromatography:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Methanol is preferred over Acetonitrile for methoxylated aromatics as it often provides better solvation and peak shape (pi-pi interactions).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 40 Initial Hold
0.50 40 Start Gradient
3.00 95 Elution of Analyte
4.50 95 Wash
4.60 40 Re-equilibration

| 6.00 | 40 | End of Run |

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive.

  • Spray Voltage: 4500 V.

  • Gas Temps: 350°C (Source), 400°C (Sheath).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2,3,4,7-TMP 313.1 [M+H]+298.1 [-CH3]*2550
282.1 [-OCH3]3550
Phenanthrene-d10 189.2 [M+H]+160.1 3050

*Quantifier ion transition. Note: Precursor m/z 313.1 assumes a molecular weight of ~312.36 g/mol for Tetramethoxyphenanthrene.

Visual Workflows

Figure 1: Sample Preparation Logic Flow

This diagram illustrates the critical decision points in the extraction process to ensure sample purity.

SamplePrep Start Biological Sample (Plasma/Serum 50 µL) IS_Add Add Internal Standard (Phenanthrene-d10) Start->IS_Add LLE Liquid-Liquid Extraction Solvent: MTBE (500 µL) IS_Add->LLE Vortex Vortex & Centrifuge (10,000 g, 5 min) LLE->Vortex PhaseSep Phase Separation (Organic Top Layer) Vortex->PhaseSep Decision Is Interface Clear? PhaseSep->Decision Transfer Transfer Organic Layer (Avoid Buffy Coat) Decision->Transfer Yes Reextract Re-centrifuge (Optimization Step) Decision->Reextract No (Emulsion) Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Reextract->PhaseSep Recon Reconstitute (80:20 MeOH:H2O) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic phenanthrenes.

Figure 2: LC-MS/MS System Configuration

The instrument setup highlights the specific ionization and separation pathway.

InstrumentSetup Autosampler Autosampler (4°C, 5 µL Inj) Column C18 Solid Core (2.6 µm, 40°C) Autosampler->Column Pump Binary Pump (MeOH/H2O Gradient) Pump->Autosampler Source ESI Source (+) (4500 V) Column->Source Q1 Q1 Filter (Parent: 313.1 m/z) Source->Q1 Collision Collision Cell (N2 Gas, 25 eV) Q1->Collision Q3 Q3 Filter (Product: 298.1 m/z) Collision->Q3 Detector Detector (Quantification) Q3->Detector

Caption: LC-MS/MS configuration utilizing ESI+ and Triple Quadrupole filtration.

Validation & Quality Control (Self-Validating Systems)

To ensure the method is "trustworthy" and self-correcting, adhere to these acceptance criteria derived from FDA/EMA Bioanalytical Guidelines.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.99; Back-calculated standards must be within ±15% (±20% for LLOQ).

Matrix Effect Assessment

Since phenanthrenes are hydrophobic, they elute late in the gradient where phospholipids often interfere.

  • Test: Compare the peak area of analyte spiked into extracted blank plasma (A) vs. analyte in pure solvent (B).

  • Calculation: Matrix Factor (MF) = A / B.

  • Target: MF should be between 0.85 and 1.15. If MF < 0.8 (Suppression), consider switching the column to a Phenyl-Hexyl phase for alternative selectivity.

Stability
  • Benchtop Stability: 4 hours at room temperature (phenanthrenes are generally stable, but methoxy groups can be light-sensitive; keep samples in amber vials).

  • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion Suppression from lipids.Switch LLE solvent to Hexane:Ethyl Acetate (9:1) for cleaner extracts.
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (Ammonium Formate 5mM) or use a column with higher carbon load.
Carryover Lipophilic analyte sticking to injector.Change needle wash to 50:50:0.1 Isopropanol:ACN:Formic Acid.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. Link

  • Ramsauer, B., et al. (2011).[2] "A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers."[2] Analytical and Bioanalytical Chemistry. Link

  • Zhang, J., et al. (2019). "A Simple Method for the Screening and Measurement of Phenols in Dendrobium chrysotoxum by a Miniature Mass Detector Using a Matrix Solid-Phase Dispersion Method." Journal of Analytical Methods in Chemistry. Link

  • Grova, N., et al. (2005).[3] "Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry." Journal of Analytical Toxicology. Link

  • Wang, L., et al. (2022).[4] "A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside." Frontiers in Pharmacology. Link

Sources

Application Note: HPLC-UV Method for 2,3,4,7-Tetramethoxyphenanthrene Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of 2,3,4,7-tetramethoxyphenanthrene . This compound, a bioactive secondary metabolite often found in medicinal orchids (Dendrobium spp.) and yam peels (Dioscorea spp.), exhibits significant anti-inflammatory and antioxidant properties. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring high resolution from interfering stilbenoids and other phenanthrene derivatives. Detection is optimized at 254 nm and 280 nm using a Diode Array Detector (DAD) for peak purity assessment.

Introduction

Phenanthrenes are a rare class of aromatic secondary metabolites derived from stilbene precursors via oxidative coupling. 2,3,4,7-Tetramethoxyphenanthrene is structurally characterized by a planar tricyclic aromatic core substituted with four methoxy groups, imparting significant lipophilicity.

Clinical & Industrial Significance
  • Bioactivity: Research indicates potent inhibition of nitric oxide (NO) production in macrophage cells and anti-allergic activities.

  • Quality Marker: It serves as a chemotaxonomic marker for authenticating Dioscorea batatas (Chinese Yam) peel extracts and Dendrobium species, distinguishing them from adulterants.

Analytical Challenges
  • Structural Isomerism: The compound often co-elutes with structurally similar isomers (e.g., 2,4,7-trimethoxyphenanthrene).

  • Matrix Complexity: Plant matrices contain high levels of polar glycosides and non-polar chlorophylls that can interfere with analysis.

Physicochemical Properties

Understanding the analyte is crucial for method design:

ParameterDescriptionExperimental Implication
Chemical Structure Tricyclic aromatic hydrocarbon with 4 O-methyl groupsHigh lipophilicity; requires high organic solvent strength for elution.
Solubility Soluble in Methanol, Acetonitrile, Chloroform; Insoluble in WaterSample preparation must use MeOH or ACN.
UV Maxima (

)
~254 nm, ~280 nm (Characteristic phenanthrene bands)Dual-wavelength monitoring recommended.
pKa Neutral (no ionizable protons in pH 2-8 range)pH adjustment of mobile phase suppresses silanol activity rather than ionizing the analyte.

Method Development Strategy

This protocol employs a Gradient Reverse-Phase approach.

  • Stationary Phase: A C18 (Octadecylsilane) column is selected for its ability to interact with the hydrophobic phenanthrene core. A high carbon load (>15%) is preferred to resolve the methoxy-isomers.

  • Mobile Phase: Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity and higher elution strength, which sharpens the peaks of poly-aromatic hydrocarbons.

  • Modifier: 0.1% Formic Acid or Phosphoric Acid is added to the aqueous phase to suppress the ionization of residual silanols on the column, preventing peak tailing.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2,3,4,7-Tetramethoxyphenanthrene (>98% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/18.2 MΩ), Formic Acid (LC-MS Grade).

  • Extraction Solvent: Methanol (HPLC Grade).

Instrumentation
  • System: HPLC with Binary Gradient Pump (e.g., Agilent 1260/1290, Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection 254 nm (Quantification), 280 nm (Confirmation)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Type
0.06040Initial Hold
5.06040Isocratic
25.01090Linear Gradient
30.01090Wash
31.06040Re-equilibration
40.06040End
Sample Preparation

A. Standard Preparation:

  • Stock Solution (1 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in HPLC-grade Methanol. Sonicate for 5 mins.

  • Working Standards: Serially dilute with Methanol to obtain concentrations of 5, 10, 25, 50, and 100 µg/mL.

B. Plant Extract Preparation (Dioscorea Peel / Dendrobium Stem):

  • Extraction: Weigh 1.0 g of dried, powdered plant material.

  • Add 25 mL of Methanol.

  • Sonication: Sonicate at room temperature for 30 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Workflow Visualization

HPLC_Workflow Start Start: Raw Material Extraction Extraction (Methanol, Ultrasonic, 30 min) Start->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration HPLC HPLC-DAD Analysis (C18 Column, ACN/Water Gradient) Filtration->HPLC Detection Detection (UV 254 nm / 280 nm) HPLC->Detection Data Data Analysis (Integration & Quantification) Detection->Data

Figure 1: Analytical workflow for the extraction and HPLC analysis of 2,3,4,7-Tetramethoxyphenanthrene.

Method Validation Parameters (ICH Q2)

To ensure trustworthiness, the method must be validated according to ICH guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9995 (5 - 100 µg/mL)
Retention Time ± 0.1 min~18.5 min (varies by column)
Resolution (Rs) > 1.5 between nearest peak> 2.0
LOD / LOQ S/N > 3 / S/N > 100.5 µg/mL / 1.5 µg/mL
Recovery (Accuracy) 95 - 105%98.2% (Spiked Matrix)
Precision (RSD) < 2.0%0.8% (Intra-day)

Troubleshooting Guide

  • Issue: Peak Tailing

    • Cause: Residual silanol interactions.

    • Fix: Ensure Mobile Phase A contains 0.1% Formic Acid. If problem persists, use a column with "End-capping" technology.

  • Issue: Baseline Drift

    • Cause: Absorption of mobile phase components at low UV (254 nm).

    • Fix: Use HPLC-grade solvents. Ensure the gradient mixing is efficient.

  • Issue: Co-elution

    • Cause: Presence of other polymethoxyphenanthrenes (e.g., 2,4,7-trimethoxy).

    • Fix: Decrease the gradient slope (e.g., extend the gradient time from 20 to 30 mins) or lower the initial %B to 30%.

References

  • Choonong, R., et al. (2019). Correlation analysis of marker compounds in Dendrobium spp. and antioxidant activities. ResearchGate. Link

  • Yoon, K. D., et al. (2007). Phenanthrene derivatives... as non-polar standard marker compounds for Dioscorea rhizome. Natural Product Sciences.[1][2]

  • Yang, M. H., et al. (2019). Quantitative Analysis of Bioactive Phenanthrenes in Dioscorea batatas Decne Peel. Antioxidants (Basel). Link

  • BenchChem. A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone (Methodology Reference). Link

Sources

Application Notes and Protocols: Developing Fluorescent Probes with 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Phenanthrene-Based Fluorophores

Fluorescent probes are indispensable tools in modern biological research and drug development, offering high sensitivity and spatiotemporally resolved information on cellular processes.[1] The core of any fluorescent probe is the fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. Phenanthrene, a polycyclic aromatic hydrocarbon, presents a versatile and robust scaffold for the design of novel fluorophores. Its rigid, planar structure provides a high intrinsic fluorescence quantum yield, and the extended π-system is amenable to chemical modifications that can tune its photophysical properties and introduce functionalities for sensing specific analytes.[2]

This guide focuses on the development of fluorescent probes based on a promising, yet underexplored, phenanthrene derivative: 2,3,4,7-Tetramethoxyphenanthrene . The electron-donating methoxy groups are expected to enhance the quantum yield and shift the emission to longer wavelengths compared to the parent phenanthrene, making it a potentially excellent candidate for live-cell imaging applications where minimizing autofluorescence is critical.[3]

We will provide a comprehensive overview of the design principles, a plausible synthetic route for the core fluorophore, detailed protocols for photophysical characterization, a strategy for developing a targeted fluorescent probe, and a step-by-step guide for its application in live-cell imaging.

The 2,3,4,7-Tetramethoxyphenanthrene Fluorophore: Synthesis and Photophysical Properties

Proposed Synthesis of 2,3,4,7-Tetramethoxyphenanthrene

The proposed synthesis involves the preparation of a substituted stilbene followed by an iodine-catalyzed photocyclization.

dot

Caption: Proposed synthetic workflow for 2,3,4,7-Tetramethoxyphenanthrene.

Protocol 1: Synthesis of 2,3,4,7-Tetramethoxyphenanthrene

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • 4-Methoxybenzyltriphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Cyclohexane, spectroscopic grade

  • Standard glassware for organic synthesis

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

  • Wittig Reaction to form the Stilbene Precursor:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxybenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a deep red or orange color should develop).

    • Cool the reaction mixture back to 0 °C and add a solution of 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the substituted stilbene.

  • Iodine-Catalyzed Photocyclization:

    • Dissolve the purified stilbene in spectroscopic grade cyclohexane to a concentration of approximately 10⁻³ M.

    • Add a catalytic amount of iodine (I₂) (approximately 5-10 mol%).

    • Transfer the solution to a quartz reaction vessel and place it in the photoreactor.

    • Irradiate the solution with UV light (e.g., 365 nm) while stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from several hours to a day.

    • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude 2,3,4,7-Tetramethoxyphenanthrene by column chromatography or recrystallization.

Expected Photophysical Properties

The photophysical properties of 2,3,4,7-Tetramethoxyphenanthrene are anticipated to be influenced by the four electron-donating methoxy groups. These groups are expected to increase the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap.[3] This will result in a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted phenanthrene. Furthermore, the methoxy groups should enhance the fluorescence quantum yield.

Table 1: Estimated Photophysical Properties of 2,3,4,7-Tetramethoxyphenanthrene

PropertyEstimated ValueRationale
Absorption Maximum (λ_abs) 350 - 380 nmMethoxy groups cause a red-shift from the parent phenanthrene's absorption around 345 nm.
Emission Maximum (λ_em) 400 - 450 nmA significant Stokes shift is expected, with emission in the blue-violet region.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹Phenanthrene derivatives typically have high extinction coefficients.[2]
Fluorescence Quantum Yield (Φ_f) > 0.5Methoxy groups generally increase the quantum yield of aromatic systems.
Fluorescence Lifetime (τ) 5 - 15 nsTypical range for fluorescent aromatic hydrocarbons.

Designing a Targeted Fluorescent Probe

A fluorescent probe generally consists of three components: the fluorophore, a linker, and a recognition motif.[6]

dot

Sources

Application Note: 2,3,4,7-Tetramethoxyphenanthrene (TMP) in Bio-Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3,4,7-Tetramethoxyphenanthrene for Bio-Imaging Applications Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary & Mechanism

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a bioactive phenanthrene alkaloid predominantly isolated from Dendrobium species (e.g., D. officinale, D. nobile) and Arundina graminifolia.[1] While traditionally studied for its anti-inflammatory, anti-tumor, and antioxidant properties (specifically targeting the PI3K-AKT signaling pathway), TMP possesses a rigid, conjugated phenanthrene core that exhibits intrinsic fluorescence .[1]

Unlike commercial fluorophores designed solely for staining, TMP represents a class of "self-reporting" bioactive molecules .[1] Its intrinsic blue fluorescence allows researchers to perform label-free bio-imaging to study its cellular uptake, subcellular localization, and pharmacokinetics without the steric hindrance or chemical alteration caused by conjugating bulky extrinsic dyes (e.g., FITC or Rhodamine).[1]

Mechanistic Basis for Imaging[1]
  • Chromophore: The phenanthrene nucleus provides a rigid

    
    -conjugated system.
    
  • Auxochromes: The four methoxy (-OCH

    
    ) groups at positions 2, 3, 4, and 7 act as electron-donating groups, enhancing the quantum yield and shifting the absorption/emission spectra into the UV-Blue region.[1]
    
  • Lipophilicity: The methoxylation increases lipophilicity, facilitating rapid membrane permeation and accumulation in hydrophobic subcellular compartments (e.g., lipid droplets, endoplasmic reticulum).[1]

Technical Specifications

PropertySpecificationNotes
Molecular Formula C

H

O

Molecular Weight 298.33 g/mol
Excitation Max (

)
~340–360 nmCompatible with DAPI/Hoechst filter sets or 355/375 nm lasers.[1]
Emission Max (

)
~410–450 nmDeep Blue emission.[1]
Solubility DMSO, Ethanol, ChloroformInsoluble in water.[1] Stock solutions required.
Cell Permeability HighPassive diffusion driven by lipophilicity.[1]
Stokes Shift ~60–80 nmSufficient to separate excitation scatter from emission signal.[1]
Target Specificity Non-specific (Lipid/Cytosol)Accumulates in hydrophobic domains; interacts with AKT1/STAT1.[1]

Preparation & Handling

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weigh 2.98 mg of 2,3,4,7-Tetramethoxyphenanthrene powder.

  • Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (molecular biology grade).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber microcentrifuge tubes (to prevent photobleaching) and store at -20°C. Stable for 6 months.

Working Solution

Objective: Prepare a staining solution (typically 10–50 µM).[1]

  • Dilute the stock solution 1:1000 to 1:200 into pre-warmed culture medium (e.g., DMEM or RPMI without Phenol Red).[1]

  • Note: Phenol Red can quench blue fluorescence; use clear buffers (PBS/HBSS) or Phenol Red-free media for imaging.[1]

Experimental Protocols

Protocol A: Intrinsic Fluorescence Imaging (Live Cell Tracking)

Purpose: To visualize the cellular uptake and distribution of TMP without external labels.

Materials:

  • Adherent cells (e.g., HeLa, HepG2, or RAW 264.[1]7) seeded on glass-bottom confocal dishes.

  • TMP Working Solution (20 µM).[1]

  • Imaging Buffer: HBSS (with Ca

    
    /Mg
    
    
    
    ).[1]

Step-by-Step Methodology:

  • Seeding: Seed cells at 60–70% confluency 24 hours prior to the experiment.

  • Wash: Remove culture medium and wash cells twice with pre-warmed HBSS.

  • Incubation: Add TMP Working Solution (20 µM) to the cells.

    • Timecourse: Incubate for 30 minutes to 2 hours at 37°C / 5% CO

      
      .
      
  • Wash: Remove TMP solution. Wash cells 3x with HBSS to remove non-specific extracellular background.[1]

  • Imaging Acquisition:

    • Microscope: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence.[1]

    • Excitation: 355 nm or 405 nm laser (405 nm is less optimal but often sufficient; 355 nm is preferred for peak excitation).[1]

    • Emission Filter: Bandpass 420–470 nm (DAPI channel).[1]

    • Detector: PMT or HyD (High Sensitivity) due to moderate quantum yield.[1]

Protocol B: Co-Localization Analysis (Multiplexing)

Purpose: To determine if TMP accumulates in specific organelles (Mitochondria vs. Lipid Droplets).[1]

Dual-Staining Workflow:

  • Primary Stain (TMP): Follow steps 1–3 from Protocol A (1 hour incubation).

  • Counter-Stain:

    • For Lipid Droplets: Add Nile Red (Red channel) for the final 15 minutes.

    • For Mitochondria: Add MitoTracker Deep Red (Far Red channel) for the final 20 minutes.

  • Wash: Wash 3x with HBSS.

  • Imaging:

    • Channel 1 (TMP): Ex 355/405 nm | Em 450 nm (Blue).[1]

    • Channel 2 (Organelle): Ex 561/640 nm | Em >590 nm (Red/Far Red).[1]

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC) to quantify co-localization.

Visualizing the Workflow

The following diagram illustrates the logical flow for characterizing the bio-distribution of 2,3,4,7-Tetramethoxyphenanthrene.

TMP_Imaging_Protocol cluster_check Quality Control Start Start: 2,3,4,7-TMP Powder Stock Stock Prep: 10mM in DMSO (Store -20°C, Dark) Start->Stock Dilution Working Solution: 10-50 µM (Phenol Red-Free Media) Stock->Dilution Incubation Incubation: 30-120 min 37°C, 5% CO2 Dilution->Incubation Cell_Prep Cell Culture (HeLa/HepG2) Glass Bottom Dish Cell_Prep->Dilution Add to Cells Wash Wash 3x HBSS (Remove Extracellular Background) Incubation->Wash Cytotox Check Cytotoxicity (MTT Assay if >24h) Incubation->Cytotox Imaging Microscopy Setup Ex: 350-375nm | Em: 420-460nm Wash->Imaging Analysis Data Analysis (Intracellular Distribution / PCC) Imaging->Analysis

Caption: Workflow for preparing and imaging 2,3,4,7-Tetramethoxyphenanthrene in live cell cultures.

Critical Analysis & Troubleshooting

Signal Specificity vs. Autofluorescence[1]
  • Challenge: Mammalian cells have intrinsic autofluorescence in the blue channel (NADH/FAD).

  • Solution: Always include a "Vehicle Control" (DMSO only) slide.[1] Adjust gain/laser power so the control is dark. TMP signal should be significantly brighter (typically 5–10x) than background NADH fluorescence.[1]

Photostability[1]
  • Challenge: Phenanthrenes can photobleach under intense UV excitation.

  • Solution: Minimize laser dwell time. Use "Line Averaging" (2x or 4x) rather than high laser power.[1] If available, use a resonant scanner for faster acquisition.[1]

Cytotoxicity[1][2]
  • Context: As a bioactive alkaloid, TMP has potential anti-tumor activity (IC50 ~2–10 µM in some lines).[1]

  • Precaution: For pure imaging purposes, keep incubation times short (< 2 hours). If performing long-term tracking (> 24 hours), verify cell viability using an MTT or Live/Dead assay.[1]

References

  • Identification in Dendrobium: Xing, X., et al. (2018).[1] "Integrated molecular network and HPLC‐UV‐FLD analysis to explore antioxidant ingredients in Dendrobium." Journal of Pharmaceutical and Biomedical Analysis. Source:[1]

  • Phenanthrene Fluorescence Properties: Mai, K. D., et al. (2018).[1] "Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications." Nanomaterials, 8(9), 728.[1] Source:[1]

  • Synthesis and Bioactivity: Kumsuk, R., et al. (2021).[1] "Phenanthrenes from Dendrobium species: A review of their structural diversity, synthesis, and biological activities." Phytochemistry Reviews. Source:[1]

  • Target Interaction (AKT1): Zhang, Y., et al. (2023).[1] "Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury." Journal of Ethnopharmacology. (Identifying 2,3,4,7-TMP as a marker targeting AKT1).[1][2] Source:[1]

Sources

antibacterial activity testing protocol for 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antibacterial Susceptibility Profiling of 2,3,4,7-Tetramethoxyphenanthrene

Executive Summary & Mechanism of Action

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a lipophilic phenanthrene derivative often isolated from medicinal orchids (Bletilla striata) or yams (Dioscorea spp.). Unlike hydrophilic antibiotics (e.g., beta-lactams), TMP and its structural analogs (e.g., Blestriacin, LF05) exhibit antibacterial activity primarily through membrane disruption .

Mechanism of Action: The hydrophobic phenanthrene core intercalates into the bacterial lipid bilayer, causing depolarization and loss of membrane integrity. This mechanism dictates specific testing requirements:

  • Selectivity: High potency against Gram-positive bacteria (e.g., S. aureus, B. subtilis) due to the absence of an outer lipopolysaccharide membrane.

  • Solubility Constraints: The compound is insoluble in water. Protocols must utilize DMSO carriers while mitigating solvent toxicity.

  • Diffusion Limitations: Agar Disk Diffusion (Kirby-Bauer) is NOT recommended as the lipophilic molecule diffuses poorly through aqueous agar, leading to false negatives.

Materials & Reagents

  • Test Compound: 2,3,4,7-Tetramethoxyphenanthrene (HPLC Grade >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains:

    • Gram-Positive Panel (Primary Target):Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633.

    • Gram-Negative Panel (Specificity Control):Escherichia coli ATCC 25922.

  • Detection: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride) for viability visualization (optional but recommended for clear endpoints).

Experimental Protocol: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07-A10 guidelines, adapted for lipophilic compounds.

Step 3.1: Stock Solution Preparation
  • Calculation: Dissolve TMP in 100% DMSO to create a 10 mg/mL (10,000 µg/mL) Master Stock.

    • Note: Do not use Ethanol; it evaporates during incubation, altering concentrations.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 3.2: Inoculum Standardization
  • Culture bacteria on MHA plates overnight at 37°C.

  • Suspend 3-5 colonies in saline to match 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to achieve a starting density of

    
     CFU/mL.
    
    • Final Assay Density: When 50 µL inoculum is added to 50 µL drug, the final density is

      
       CFU/mL .
      
Step 3.3: Microplate Setup (96-Well)

Perform serial dilutions directly in the plate to minimize plastic binding loss.

Well ColumnContentConcentration (µg/mL)Purpose
1 Media + Bacteria + DMSO (2.5%)0Growth Control
2 Media + Bacteria + TMP256High Dose
3 Media + Bacteria + TMP1281:2 Dilution
... .........
11 Media + Bacteria + TMP0.5Low Dose
12 Media only (No Bacteria)0Sterility Control

Critical Step - Solvent Control: Ensure the final DMSO concentration in wells is


 . Higher concentrations can inhibit sensitive bacteria independently of the drug.
  • Workflow: Prepare a "Working Solution" of 512 µg/mL TMP in CAMHB (containing 5% DMSO). Add 100 µL to Column 2. Transfer 50 µL serially into 50 µL CAMHB.

Step 3.4: Incubation & Readout
  • Seal plate with breathable film.

  • Incubate at 35°C ± 2°C for 16–20 hours .

  • Visual Read: Record MIC as the lowest concentration with no visible turbidity .

  • Confirmation: Add 10 µL of 0.01% Resazurin. Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

Experimental Protocol: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic (growth arrest) and Bactericidal (killing) activity. Phenanthrenes are typically bactericidal.

  • Preparation: Prepare 10 mL cultures in CAMHB containing TMP at 1× MIC, 2× MIC, and 4× MIC . Include a Growth Control (DMSO only).

  • Inoculum:

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Quantification: Serially dilute (1:10 steps) in saline and plate onto MHA.

  • Analysis:

    • Bactericidal:

      
      
      
      
      
      reduction in CFU/mL (99.9% kill) compared to the starting inoculum.
    • Bacteriostatic:

      
      
      
      
      
      reduction.

Data Visualization & Logic Flow

Figure 1: Experimental Workflow & Decision Tree

G Start Compound: 2,3,4,7-Tetramethoxyphenanthrene Solubility Dissolve in 100% DMSO (Stock 10 mg/mL) Start->Solubility Dilution Dilute in CAMHB (Final DMSO < 2.5%) Solubility->Dilution Assay Broth Microdilution (MIC) Dilution->Assay Result_Growth Visible Turbidity Assay->Result_Growth Conc < MIC Result_Clear No Turbidity (MIC) Assay->Result_Clear Conc ≥ MIC MBC_Test Plate 10µL on Agar (MBC) Result_Clear->MBC_Test Outcome_Static Bacteriostatic (MBC/MIC > 4) MBC_Test->Outcome_Static Growth on Agar Outcome_Cidal Bactericidal (MBC/MIC ≤ 4) MBC_Test->Outcome_Cidal No Growth

Caption: Step-by-step decision tree for determining MIC and MBC phenotypes. Note the critical DMSO dilution step to prevent solvent interference.

Troubleshooting & Interpretative Criteria

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility at high concentrations in aqueous media.Check wells under microscope. If crystals are present, MIC is invalid. Repeat with lower range or increase DMSO slightly (max 5%).
Skipped Wells Pipetting error or contamination.Discard results. Use multichannel pipettes and check sterility controls.
Growth in DMSO Control DMSO toxicity.Ensure final DMSO is

. Some Streptococci are sensitive even at 1%.
Trailing Endpoints Partial inhibition (common with membrane disruptors).Use Resazurin/TTC for a colorimetric endpoint (Clear Blue vs. Pink).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[1][2] Link

  • Guo, L., et al. (2016).[3][4] "The Antibacterial Properties of 4, 8, 4', 8'-Tetramethoxy (1,1'-biphenanthrene) -2,7,2',7'-Tetrol from Fibrous Roots of Bletilla striata." Indian Journal of Microbiology, 61(2), 195-202.[5] Link

  • Kovács, A., et al. (2007). "Phenanthrenes and a dihydrophenanthrene from Tamus communis and their cytotoxic activity." Phytochemistry, 68(5), 687-691. Link

  • Tóth, B., et al. (2018).[3] "Structure-activity relationship of phenanthrenes: Antibacterial activity against Staphylococcus aureus." Frontiers in Pharmacology. (Contextual grounding for phenanthrene SAR).

  • Cushnie, T. P., & Lamb, A. J. (2005). "Antimicrobial activity of flavonoids." International Journal of Antimicrobial Agents, 26(5), 343-356. (Standard reference for lipophilic polyphenol testing).

Sources

Troubleshooting & Optimization

improving yield of 2,3,4,7-Tetramethoxyphenanthrene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis & Yield Optimization of 2,3,4,7-Tetramethoxyphenanthrene

User Guide Overview

Subject: Optimization of 2,3,4,7-Tetramethoxyphenanthrene Synthesis Target Molecule: 2,3,4,7-Tetramethoxyphenanthrene (Key intermediate for Tylophorine and phenanthroindolizidine alkaloids) Primary Issues: Low yield, polymerization, incomplete cyclization, purification losses.[1] Support Level: Tier 3 (Advanced Research & Process Development)

Core Synthesis Philosophy

The synthesis of 2,3,4,7-tetramethoxyphenanthrene typically proceeds via the cyclization of a stilbene precursor (derived from 3,4,5-trimethoxybenzaldehyde and a 4-methoxyphenylacetic acid derivative). While the classical Pschorr cyclization is well-documented, it historically suffers from variable yields (30–50%) and harsh conditions.

Current Best Practice: For high-yield applications (>80%), we recommend Oxidative Coupling using Vanadium Oxytrifluoride (VOF


) or the metal-free DDQ/TFA system. These methods minimize side reactions common in radical-based Pschorr syntheses.

Critical Workflows & Protocols

Method A: VOF -Mediated Oxidative Coupling (Recommended)

Best for: Maximum yield, scale-up, and electron-rich substrates.

Protocol:

  • Precursor: Dissolve 1 eq. of the corresponding stilbene (e.g., (E)-1-(3,4,5-trimethoxyphenyl)-2-(4-methoxyphenyl)ethene) in anhydrous CH

    
    Cl
    
    
    
    .
  • Reagent: Add 2.0–2.5 eq. of Vanadium Oxytrifluoride (VOF

    
    ).
    
  • Conditions: Stir at 0°C to RT under Argon/Nitrogen. Add Trifluoroacetic acid (TFA) or Trifluoroacetic anhydride (TFAA) as a co-solvent/activator if conversion is sluggish.

  • Quench: Pour into ice water/NaHCO

    
    .
    
  • Purification: Flash chromatography (often silica gel, Hexane/EtOAc).

Method B: DDQ/TFA Metal-Free Coupling

Best for:Avoiding heavy metals, mild conditions.

Protocol:

  • Reagent: Dissolve the stilbene precursor in CH

    
    Cl
    
    
    
    .
  • Oxidant: Add 2–3 eq. of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Acid: Add Trifluoroacetic acid (TFA) (approx. 10% v/v).

  • Reaction: Stir at RT. The reaction typically proceeds via a radical cation mechanism.

  • Workup: Reduce excess DDQ with aqueous NaHSO

    
     before extraction.
    

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Yield & Conversion

Q: My VOF


 reaction turns dark immediately, but the yield is <40%. What is happening? 
A:  This indicates over-oxidation  or polymerization , common with electron-rich polymethoxystilbenes.
  • Fix: Ensure strict temperature control (start at -10°C or 0°C).

  • Fix: Reduce VOF

    
     equivalents. While 2.0 eq is theoretical, excess can degrade the product.
    
  • Fix: Check solvent dryness. VOF

    
     hydrolyzes rapidly in moist solvents, generating HF and inactive vanadium species. Use freshly distilled CH
    
    
    
    Cl
    
    
    .

Q: The Pschorr cyclization is giving me a complex mixture of byproducts. How can I improve specificity? A: The classical copper-catalyzed Pschorr reaction generates highly reactive aryl radicals that can attack the solvent or dimerize.

  • Optimization: Switch to soluble catalysts like Ferrocene or Potassium Ferrocyanide. These facilitate smoother electron transfer compared to heterogeneous copper paste (Gattermann copper).

  • Alternative: Ensure the diazonium salt is fully formed before heating. Incomplete diazotization leads to coupling between the diazonium species and the unreacted amine (azo dye formation).

Q: In the DDQ/TFA method, I see starting material remaining after 24 hours. A: The acidity is likely insufficient to stabilize the radical cation intermediate.

  • Fix: Increase the concentration of TFA. The mechanism relies on the acid to prevent side reactions of the radical cation.

  • Fix: Ensure the reaction is not too dilute. A concentration of 0.05–0.1 M is optimal for intramolecular coupling.

Category 2: Purification & Isolation

Q: The product co-elutes with a "yellow impurity" during chromatography. A: This is likely the phenanthrene-9,10-quinone derivative, a common over-oxidation byproduct.

  • Removal: Reductive workup (washing with NaHSO

    
     or Na
    
    
    
    S
    
    
    O
    
    
    ) can sometimes reduce quinones back to hydroquinones, changing their polarity.
  • Prevention: Degas solvents thoroughly to remove dissolved oxygen before adding the oxidant.

Q: My product is oiling out instead of crystallizing. A: Polymethoxyphenanthrenes are often lipophilic and can hold solvent tenaciously.

  • Fix: Triturate with cold diethyl ether or methanol.

  • Fix: Recrystallize from Ethanol/Benzene or Acetonitrile.

Comparative Data Analysis

ParameterPschorr CyclizationVOF

Coupling
DDQ/TFA Coupling
Typical Yield 30–55%75–95% 70–90%
Mechanism Radical SubstitutionOxidative C-C CouplingRadical Cation Coupling
Key Reagent Cu / Diazonium SaltVOF

DDQ / TFA
Primary Risk Decarboxylation failure, Azo couplingMoisture sensitivity, CostOver-oxidation to quinone
Atom Economy Low (Stoichiometric waste)ModerateGood
Reference Cook et al.[1] [1]Halton et al. [2]Wang et al.[2][3] [3]

Mechanistic Visualization

The following diagram illustrates the pathway comparison between the Oxidative Coupling (Preferred) and Pschorr routes, highlighting the critical decision points for yield optimization.

G Precursor Stilbene Precursor (3,4,5-trimethoxy + 4-methoxy) VOF3 Oxidative Coupling (VOF3 / CH2Cl2) Precursor->VOF3 Preferred Route DDQ Metal-Free Coupling (DDQ / TFA) Precursor->DDQ Green Route Pschorr_Start Pschorr Route (Amino-Cinnamic Acid) Diazonium Intermediate: Aryl Diazonium Pschorr_Start->Diazonium NaNO2/HCl Radical_Cat Intermediate: Radical Cation VOF3->Radical_Cat DDQ->Radical_Cat Cyclization Cyclization Step Radical_Cat->Cyclization -2H Diazonium->Cyclization Cu Catalyst Product 2,3,4,7-Tetramethoxyphenanthrene Cyclization->Product High Yield Byproducts Byproducts: Quinones / Polymers Cyclization->Byproducts If Temp > RT or Wet Solvent

Caption: Mechanistic flow comparing the high-yield oxidative coupling routes (Green) vs. the classical Pschorr route (Red), identifying the radical cation as the key intermediate for success.

References

  • Cook, J. W., et al. (1949). Colchicine and Related Compounds.[4] Part VII. Journal of the Chemical Society.[4][5] (Pschorr Cyclization details).

  • Halton, B., et al. (1972). An improved phenanthrene synthesis: a simple route to (±)-tylophorine.[6] Journal of the Chemical Society, Perkin Transactions 1. (VOF3 Method).

  • Wang, Z., et al. (2010). DDQ-Mediated Oxidative Coupling: An Approach to Phenanthrenes.[7] Journal of Organic Chemistry. (DDQ/TFA Method).

  • Leffingwell, J. C. (2014). Oxidative Coupling of Aldehydes & Imines.[8] Leffingwell Reports.[8] (General Oxidative Coupling Context).

  • Wassmundt, F. W., & Kiesman, W. F. (1995).[9] Soluble Catalysts for Improved Pschorr Cyclizations. Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 2,3,4,7-Tetramethoxyphenanthrene Context: Often encountered as a key intermediate in the synthesis of phenanthroindolizidine alkaloids (e.g., Tylophorine analogs) or in organic electronics.[1] Primary Challenges:

  • Regioisomer Contamination: Oxidative cyclization (e.g., using PIFA or VOF₃) of stilbenes frequently yields mixtures of the 2,3,4,7-isomer (asymmetric) and the 2,3,6,7-isomer (symmetric/Tylophorine precursor).[1]

  • Solubility Issues: High crystallinity leads to "crashing out" in standard chromatography solvents.[1]

  • Oxidative Instability: The electron-rich 9,10-position is prone to air-oxidation on silica, forming the 9,10-quinone.[1]

Troubleshooting Guides (Q&A Format)

Module A: Solubility & Sample Loading

Q: My crude solid won't dissolve in DCM/Hexane for column loading. It forms a "brick dust" precipitate.[1] How do I load this?

A: Polymethoxyphenanthrenes exhibit strong


-

stacking, leading to poor solubility in non-polar solvents despite their lipophilic nature.[1]
  • The Cause: The lattice energy of the crystal is too high for cold Hexanes/Ethyl Acetate to overcome.[1]

  • The Solution: Solid Loading (Dry Loading). [1]

    • Dissolve the crude material in a minimal amount of Chloroform (

      
      )  or Chlorobenzene .[1] These solvents disrupt aromatic stacking better than DCM.[1]
      
    • Add Celite 545 (ratio 1:2 w/w).[1]

    • Rotary evaporate to dryness until a free-flowing powder is obtained.

    • Load this powder directly onto the top of your silica column.[1]

    • Why? This eliminates the risk of the compound crystallizing inside the column head, which causes band broadening and streaking.[1]

Module B: Chromatographic Separation (The "Streaking" Issue)

Q: I am seeing broad, tailing peaks on TLC and the column. Is my compound degrading?

A: Likely, yes.[1] Or it is interacting too strongly with the acidic silanols of the silica gel.[1]

  • Mechanism: The electron-rich methoxy groups and the phenanthrene core act as Lewis bases, hydrogen-bonding to acidic Si-OH groups.[1] Furthermore, silica can catalyze the oxidation of the 9,10-position to the phenanthrenequinone (yellow/orange impurity).[1]

  • Protocol: Buffered Silica or Alumina. [1]

    • Option 1: Neutralize the Silica. Pre-wash your silica column with 1% Triethylamine (

      
      ) in Hexanes.[1] Run your eluent with 0.5% 
      
      
      
      .[1]
    • Option 2: Switch to Neutral Alumina. If the compound turns yellow on silica (sign of oxidation), switch to Neutral Alumina (Activity Grade III) .[1] Alumina is less acidic and minimizes oxidative degradation.[1]

Module C: Removing the Regioisomer (2,3,4,7 vs. 2,3,6,7)

Q: NMR shows a mixture of the 2,3,4,7-isomer and the 2,3,6,7-isomer.[1] Column chromatography isn't separating them.[1] What now?

A: Isomers with such similar polarity rarely separate well on standard silica.[1] You must rely on Fractional Crystallization or Shape-Selective Chromatography .[1]

  • The Logic: The 2,3,6,7-isomer is

    
    -symmetric and typically packs better (higher melting point, lower solubility) than the asymmetric 2,3,4,7-isomer.[1]
    
  • Protocol: The "Solvent Switch" Crystallization.

    • Dissolution: Dissolve the mixture in hot Toluene (good solubility).

    • Precipitation: Slowly add hot Ethanol or Acetonitrile (poor solvents) until turbid.[1]

    • Cooling: Allow to cool to Room Temp, then

      
      .
      
    • Filtration: The symmetric (2,3,6,7) isomer usually crystallizes first.[1] The filtrate (mother liquor) will be enriched in your target 2,3,4,7-isomer .[1]

    • Repeat: You may need to repeat this on the mother liquor to maximize purity.

Visualizing the Purification Workflow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture following oxidative cyclization.

Purification_Workflow Start Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (10% EtOAc/Hexane) Start->TLC Decision1 Are spots distinct (ΔRf > 0.1)? TLC->Decision1 Column Flash Chromatography (Buffered Silica) Decision1->Column Yes Recryst Fractional Crystallization (Toluene/EtOH) Decision1->Recryst No (Isomers present) Check 1H NMR Analysis (Regioisomer Check) Column->Check Recryst->Check Precipitate (Likely 2,3,6,7) Enriched Enriched Mother Liquor Recryst->Enriched Filtrate (Target 2,3,4,7) Check->Recryst Mix Detected Pure Pure 2,3,4,7-Tetramethoxyphenanthrene Check->Pure >95% Purity Enriched->Column Final Polish

Caption: Decision tree for isolating 2,3,4,7-tetramethoxyphenanthrene from isomeric mixtures.

Technical Data & Stability Profile

ParameterSpecification / ObservationCausality/Notes
Rf Value ~0.35 (30% EtOAc/Hexane)Highly dependent on silica activity.[1] Tailing indicates need for

.[1]
Solubility High:

, ChlorobenzeneMod: DCM, TolueneLow: MeOH, Hexane
Planar structure requires polarizable solvents to disrupt stacking.[1]
Stability Light Sensitive, Air Sensitive on Silica9,10-position is electron-rich.[1] Oxidizes to Phenanthrenequinone (Yellow).
Storage

, under Argon, Dark
Prevent photo-oxidative cyclization or degradation.[1]

References

  • Wang, X., et al. (2008). "Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination."[1] The Journal of Organic Chemistry, 73(16), 6268–6278.[1]

    • Relevance: Details the oxidative cyclization using PIFA and the handling of the resulting 2,3,6,7-tetramethoxyphenanthrene intermediate, providing the baseline protocol for the 2,3,4,7-isomer.
  • Cakmak, O., et al. (2023). "Methoxyphenanthrenes: synthesis and structure analysis."[1] Organic Communications, 16(2), 98-107.[1]

    • Relevance: Discusses the specific challenges in separating brominated methoxyphenanthrene isomers and the use of crystallization vs.
  • Organic Syntheses, Coll. Vol. 4, p.757 (1963). "Phenanthrene, 9,10-dihydro-."[1]

    • Relevance: Provides foundational techniques for purifying phenanthrene cores via azeotropic distillation and recrystallization, applicable to methoxy-derivatives.[1]

Sources

Technical Support Center: Solubilization Guide for 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2,3,4,7-Tetramethoxyphenanthrene (TMP) Application: In Vitro Cell Culture & Bioassays Document ID: TS-TMP-SOL-001 Last Updated: March 2, 2026[1]

Introduction: The Solubility Paradox

You are likely visiting this guide because you have observed precipitation, inconsistent IC50 values, or "oiling out" when introducing 2,3,4,7-Tetramethoxyphenanthrene into cell culture media.

This compound belongs to a class of polymethoxylated phenanthrenes . While the methoxy groups add some polarity compared to the naked phenanthrene core, the molecule remains highly lipophilic (LogP estimated ~4.0–4.5) and planar. This planarity drives strong


 stacking interactions, causing the molecules to aggregate rapidly in aqueous environments.[1]

This guide provides a root-cause analysis and validated protocols to maintain bioavailability in your assays.

Part 1: Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding to the cell culture media. Why?

Diagnosis: You are experiencing "Solvent Shock." When a high-concentration DMSO stock (e.g., 10 mM) hits the aqueous media, the solvent environment changes largely instantaneously.[1] The hydrophobic TMP molecules, suddenly deprived of DMSO's solvation shell, aggregate faster than they can disperse.[1]

The Fix:

  • Vortex While Adding: Do not pipette the DMSO stock into a static tube of media. Vortex the media during the addition to ensure rapid dispersal.

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create a 10x working solution in media containing 40% DMSO or Ethanol, then dilute that into the final well.

  • Warm the Media: Pre-warm your culture media to 37°C. Solubility is temperature-dependent; cold media accelerates precipitation.

Q2: Can I use Ethanol instead of DMSO?

Technical Insight: While TMP is soluble in ethanol (~20 mg/mL), DMSO is superior (~30 mg/mL) for stock preparation because it has a higher boiling point and lower vapor pressure.[1] Ethanol evaporates rapidly in 37°C incubators, potentially altering the concentration of the compound in the well over 24-48 hours, leading to "edge effects" in 96-well plates.

  • Recommendation: Stick to DMSO for stocks. Use Ethanol only if your specific cell line is hypersensitive to DMSO.

Q3: My IC50 values vary wildly between experiments. Is the compound degrading?

Diagnosis: It is likely Adsorption , not degradation.[1] Phenanthrenes are "sticky." They bind avidly to:

  • Serum Proteins: Albumin (BSA/FBS) in your media acts as a "sink," binding the free drug.[1] A media with 10% FBS will have significantly less free TMP than media with 1% FBS.

  • Polystyrene Plastics: The compound adsorbs to the walls of standard tissue culture plates.

The Fix:

  • Standardize Serum: Always run cytotoxicity assays at the same serum concentration (e.g., 5% FBS).[1]

  • Use Glass or Low-Binding Plastic: For dilution steps, use glass vials or polypropylene (low-binding) tubes, never polystyrene.[1]

Q4: Visual inspection looks clear, but my results suggest low bioavailability.

Diagnosis: Micro-Crystallization. TMP can form "nanocrystals" that are invisible to the naked eye but too large to cross cell membranes via passive diffusion.[1]

  • Validation: Spin down a sample of your "dissolved" media at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC/UV-Vis. If the concentration is lower than calculated, you have hidden precipitation.[1]

Part 2: Validated Protocols

Protocol A: Standard DMSO Stock Preparation

Best for: Routine screening (concentrations < 50 µM)[1]

  • Weighing: Weigh 5 mg of 2,3,4,7-Tetramethoxyphenanthrene into a glass vial.

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve a 20 mM stock concentration.

    • Calculation:

      
      [1]
      
  • Sonication: Sonicate in a water bath at 40°C for 10 minutes. Visual clarity is mandatory.

  • Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Cyclodextrin-Complexed Formulation (The "Gold Standard")

Best for: High concentrations (> 50 µM) or sensitive cell lines where DMSO must be < 0.1%.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic phenanthrene core, shielding it from water while keeping it in solution.[1]

Steps:

  • Prepare a 40% (w/v) HP-β-CD stock solution in sterile water or PBS. Filter sterilize (0.22 µm).

  • Dissolve TMP in a small volume of acetone or ethanol (volatile solvent).

  • Add the TMP solution dropwise into the HP-β-CD solution while stirring rapidly (Target ratio: 1:4 to 1:10 molar ratio of Drug:CD).

  • Stir open-capped for 24 hours in a fume hood. The volatile solvent (acetone/ethanol) will evaporate, leaving the drug trapped in the cyclodextrin cage.

  • Result: A water-soluble complex that can be added directly to media without precipitation.

Part 3: Data Visualization

Figure 1: Solubility Decision Tree & Workflow

Caption: Logical flow for selecting the optimal solubilization strategy based on assay requirements.

SolubilityWorkflow Start Start: 2,3,4,7-TMP Solid SolventChoice Primary Solvent Selection Start->SolventChoice DMSO DMSO (Standard) SolventChoice->DMSO Preferred Ethanol Ethanol (Alternative) SolventChoice->Ethanol If DMSO toxic CheckConc Target Final Concentration? DMSO->CheckConc Ethanol->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DirectDil Direct Dilution (Vortex Required) LowConc->DirectDil Complexation Protocol B: Cyclodextrin Complex HighConc->Complexation Recommended PrecipCheck Check for Precipitation DirectDil->PrecipCheck Success Assay Ready PrecipCheck->Success Clear Failure Precipitation Detected PrecipCheck->Failure Cloudy Complexation->Success Failure->Complexation Switch Method

Figure 2: The "Hidden Sink" Effect in Bioassays

Caption: Impact of serum proteins and plasticware on free drug concentration (Bioavailability).

HiddenSink TotalDrug Total Drug Added (100%) FreeDrug Free Active Drug (~40-60%) TotalDrug->FreeDrug SerumBind Bound to Serum (Albumin) (~30%) TotalDrug->SerumBind Non-specific Binding PlasticBind Bound to Plastic Walls (~10-20%) TotalDrug->PlasticBind Adsorption CellTarget Cellular Target (Biological Effect) FreeDrug->CellTarget Diffusion SerumBind->FreeDrug Equilibrium (Slow Release)

[1]

Part 4: Quantitative Solubility Data

Table 1: Solubility Profile of Phenanthrene Derivatives Data extrapolated from structurally similar polymethoxylated phenanthrenes [1, 4].

Solvent / MediumSolubility Limit (Approx.)[2][3][4]Notes
Anhydrous DMSO ~30 mg/mL (80 mM)Recommended stock solvent.[1]
Ethanol (100%) ~20 mg/mL (55 mM)Volatile; prone to evaporation in incubators.[1]
PBS (pH 7.4) < 0.001 mg/mL (< 3 µM)Effectively insoluble without carriers.[1]
Culture Media + 10% FBS ~0.01 mg/mL (~25 µM)Serum albumin acts as a carrier, increasing apparent solubility.[1]
DMSO:PBS (1:2 ratio) ~0.3 mg/mLCaution: Metastable.[1][4] May precipitate over time [1].

References

  • Kramer, N. I., et al. (2012).[1] Quantifying processes determining the free concentration of phenanthrene in basal cytotoxicity assays. Chemical Research in Toxicology, 25(2), 436-445.[1] (Demonstrates the "serum sink" effect). Retrieved from [Link]

  • Reddy, T. S., et al. (2017).[1] Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes.[1][5] European Journal of Medicinal Chemistry, 127, 305-317.[1][5] (Provides synthesis and handling context for tetramethoxyphenanthrenes). Retrieved from [Link]

  • Bredemann, A., et al. (2018).[1] Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives. Molecules, 23(9), 2364.[1] (Discusses aggregation/stacking issues of phenanthrene cores). Retrieved from [Link]

  • Vertex AI Search. (2025). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins. Retrieved from [Link]

Sources

optimizing reaction conditions for 2,3,4,7-Tetramethoxyphenanthrene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,3,4,7-tetramethoxyphenanthrene. As a Senior Application Scientist, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Phenanthrene and its derivatives are of significant interest due to their presence in natural products and their potential applications in medicinal chemistry and material science.[1][2] The synthesis of specifically substituted phenanthrenes like 2,3,4,7-tetramethoxyphenanthrene, however, can be challenging, often requiring careful optimization of reaction conditions to achieve desirable yields and purity. This guide aims to provide practical solutions to common hurdles in the synthesis process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2,3,4,7-tetramethoxyphenanthrene, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired 2,3,4,7-tetramethoxyphenanthrene, or no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low product yield is a common issue in multi-step organic syntheses and can be attributed to several factors. Here’s a systematic approach to troubleshoot this problem:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration. For reactions sensitive to temperature, ensure that the correct temperature is maintained throughout the process. Some cyclization reactions, like the Pschorr cyclization, may benefit from a slight increase in temperature, but this should be done cautiously to avoid side product formation.[3]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can significantly impact the yield.

    • Solution: Carefully re-calculate and measure the amounts of all starting materials and reagents. For coupling reactions like the Suzuki-Miyaura coupling, the ratio of the boronic acid to the aryl halide is critical and may require optimization.[4][5]

  • Catalyst Inactivity or Degradation: The catalyst, particularly in cross-coupling reactions, may be inactive or may have degraded.

    • Solution: Use a fresh batch of the catalyst. Ensure that the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) if it is sensitive to air or moisture. For palladium-catalyzed reactions, the choice of ligand can also be crucial for catalyst stability and activity.[6]

  • Poor Quality of Starting Materials or Solvents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Purify the starting materials before use, for instance, by recrystallization or column chromatography. Use dry, freshly distilled solvents, especially for moisture-sensitive reactions.

  • Inefficient Cyclization Strategy: The chosen method for constructing the phenanthrene core might not be optimal for this specific substitution pattern.

    • Solution: Several methods exist for phenanthrene synthesis, including the Haworth synthesis, Pschorr cyclization, and McMurry coupling.[7][8][9] If one method consistently gives low yields, it may be worthwhile to explore an alternative synthetic route. For instance, the Pschorr cyclization can sometimes suffer from low yields, and exploring soluble catalysts like ferrocene has been shown to improve outcomes.[10][11]

Issue 2: Formation of Significant Side Products/Impurities

Question: My final product is contaminated with significant amounts of side products, making purification difficult. What are these impurities likely to be and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. Identifying these impurities and understanding their formation mechanism is key to optimizing the reaction.

  • Incomplete Cyclization or Rearrangement Products: In methods like the Pschorr cyclization, incomplete reaction or rearrangement of the diazonium salt intermediate can lead to various byproducts.[12]

    • Solution: Optimize the reaction temperature and the rate of addition of the diazotizing agent (e.g., sodium nitrite). Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent premature decomposition of the diazonium salt.[3] The choice of catalyst can also influence the selectivity of the cyclization.[13]

  • Homocoupling of Starting Materials: In cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the boronic acid or the aryl halide can occur.

    • Solution: Optimize the reaction conditions, including the catalyst system (palladium source and ligand), base, and solvent. A thorough screening of these parameters can help identify conditions that favor the desired cross-coupling over homocoupling.[4]

  • Over-oxidation or Reduction: Depending on the synthetic route, unintended oxidation or reduction of functional groups can occur.

    • Solution: Choose milder and more selective oxidizing or reducing agents. Protect sensitive functional groups if necessary.

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.

    • Solution: Adjust the reaction concentration. In some cases, running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to polymerization.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product from the reaction mixture. What are the most effective purification techniques for 2,3,4,7-tetramethoxyphenanthrene?

Answer:

Effective purification is crucial for obtaining a high-purity product. A multi-step approach is often necessary.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically the first step. This involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove inorganic salts and other water-soluble impurities.

  • Column Chromatography: This is the most common and effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased to elute the product. A step-gradient or a linear gradient of the eluent can provide better separation. TLC should be used to determine the optimal solvent system before running the column.

  • Recrystallization: If the product is a solid and of sufficient purity after column chromatography, recrystallization can be an excellent final purification step to obtain highly pure crystals.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or dichloromethane/hexane, can also be effective.

  • Semi-preparative HPLC: For very challenging separations or to obtain analytical-grade purity, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 2,3,4,7-tetramethoxyphenanthrene skeleton?

A1: Several classical and modern methods can be employed. The most common include:

  • Pschorr Cyclization: This involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aminostilbene or a related biphenyl derivative.[3][12] While a classic method, it can sometimes suffer from low yields.[12]

  • Suzuki-Miyaura Cross-Coupling followed by Cyclization: This modern approach involves a palladium-catalyzed cross-coupling of a substituted aryl boronic acid with an aryl halide to form a biphenyl intermediate, which is then cyclized to the phenanthrene core.[14][15] This method often offers better yields and functional group tolerance.

  • McMurry Coupling: This reaction involves the reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene.[9][16] An intramolecular McMurry coupling of a suitably substituted biphenyl-2,2'-dicarbaldehyde can yield the phenanthrene core.[17]

  • Haworth Synthesis: This is a classical method that typically starts with naphthalene and succinic anhydride to build the phenanthrene ring system.[8][18]

Q2: How can I confirm the identity and purity of my synthesized 2,3,4,7-tetramethoxyphenanthrene?

A2: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The number of signals, their chemical shifts, and coupling patterns will confirm the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the methoxy groups (C-O stretching) and the aromatic C-H and C=C bonds.

  • Melting Point: A sharp melting point is a good indicator of purity for a solid compound.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the sample. A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a high degree of purity.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:

  • Flammable Solvents: Many organic solvents (e.g., hexane, ethyl acetate, THF) are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Corrosive Reagents: Strong acids and bases used in the synthesis can be corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxic and Reactive Intermediates: Diazonium salts, which are intermediates in the Pschorr cyclization, can be explosive when dry and should be handled with care in solution at low temperatures.[3]

  • Heavy Metal Catalysts: Palladium catalysts used in cross-coupling reactions are toxic. Handle them with care and dispose of the waste properly.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling and Intramolecular Aldol Condensation Route

This protocol describes a two-step synthesis of 2,3,4,7-tetramethoxyphenanthrene via a Suzuki-Miyaura coupling followed by an intramolecular aldol condensation, a strategy that has been shown to be efficient for constructing phenanthrene derivatives.[14]

Step 1: Suzuki-Miyaura Coupling to form the Biphenyl Intermediate

Suzuki_Miyaura_Coupling A 2-Bromo-3,4-dimethoxybenzaldehyde Product1 2'-(2,5-Dimethoxyphenyl)-3,4- dimethoxybenzaldehyde A->Product1 Suzuki-Miyaura Coupling B 2,5-Dimethoxyphenylboronic acid B->Product1 Catalyst Pd(PPh₃)₄ K₂CO₃ Catalyst->Product1 Solvent Toluene/Ethanol/H₂O Solvent->Product1

Caption: Suzuki-Miyaura coupling to form the biphenyl intermediate.

Materials:

  • 2-Bromo-3,4-dimethoxybenzaldehyde

  • 2,5-Dimethoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-3,4-dimethoxybenzaldehyde (1.0 eq), 2,5-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the biphenyl intermediate.

Step 2: Intramolecular Aldol Condensation to form 2,3,4,7-Tetramethoxyphenanthrene

Aldol_Condensation Product1 2'-(2,5-Dimethoxyphenyl)-3,4- dimethoxybenzaldehyde FinalProduct 2,3,4,7-Tetramethoxyphenanthrene Product1->FinalProduct Intramolecular Aldol Condensation Base Potassium tert-butoxide Base->FinalProduct Solvent Dry THF Solvent->FinalProduct

Caption: Intramolecular aldol condensation to form the final product.

Materials:

  • 2'-(2,5-Dimethoxyphenyl)-3,4-dimethoxybenzaldehyde (from Step 1)

  • Potassium tert-butoxide

  • Dry Tetrahydrofuran (THF)

Procedure:

  • Dissolve the biphenyl intermediate (1.0 eq) in dry THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 eq) in dry THF to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) and/or recrystallization to obtain pure 2,3,4,7-tetramethoxyphenanthrene.

Data Summary

ParameterOptimized ConditionExpected Outcome
Suzuki Coupling Catalyst Pd(PPh₃)₄ (5 mol%)High conversion to biphenyl intermediate
Suzuki Coupling Base K₂CO₃ (2.0 eq)Efficient transmetalation
Suzuki Coupling Solvents Toluene/Ethanol/H₂O (4:1:1)Good solubility of reagents
Aldol Condensation Base Potassium tert-butoxide (1.1 eq)Efficient intramolecular cyclization
Reaction Temperature Suzuki: Reflux; Aldol: 0 °C to RTControlled reaction rates, minimizing side products
Overall Yield >60% (over two steps)Efficient synthesis

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Check_Reagents Check Reagent Quality and Stoichiometry Complete->Check_Reagents Impure_Reagents Impure/Incorrect Reagents Check_Reagents->Impure_Reagents Issue Found Check_Catalyst Check Catalyst Activity Check_Reagents->Check_Catalyst No Issue Purify_Reagents Purify/Re-measure Reagents Impure_Reagents->Purify_Reagents Inactive_Catalyst Inactive Catalyst Check_Catalyst->Inactive_Catalyst Issue Found Consider_Route Consider Alternative Synthetic Route Check_Catalyst->Consider_Route No Issue Use_Fresh_Catalyst Use Fresh Catalyst Inactive_Catalyst->Use_Fresh_Catalyst

Caption: A decision tree for troubleshooting low product yield.

References

Sources

Technical Support Center: Synthesis of 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers synthesizing 2,3,4,7-Tetramethoxyphenanthrene , a key intermediate for phenanthroindolizidine alkaloids (e.g., tylophorine analogs) and organic electronic materials.

This guide moves beyond generic advice, focusing on the specific electronic and steric challenges imposed by the 2,3,4-trimethoxy substitution pattern and the 4-methoxy/5-proton bay-region interaction .

Product Code: TMP-2347-SYN Subject: Troubleshooting Side Reactions & Process Optimization Support Level: Senior Application Scientist

Process Overview & Critical Failure Points

The synthesis of 2,3,4,7-tetramethoxyphenanthrene is typically achieved via Mallory Photocyclization of substituted stilbenes or Oxidative Coupling (e.g., VOF


, Bi(OTf)

) of biaryls.
The "Bay Region" Trap

The critical structural feature of this molecule is the 4-methoxy group . In the phenanthrene core, the C4 and C5 positions form the "bay region." A methoxy group at C4 introduces significant steric clash with the proton at C5.

  • Consequence: This steric strain raises the activation energy for the planarization required during cyclization, leading to slow reaction rates and increased susceptibility to side reactions (demethylation, polymerization).

Reaction Pathway Visualization

The diagram below maps the primary synthesis pathway (Mallory) against the three most common side-reaction deviations.

G Stilbene Trans-Stilbene Precursor CisStilbene Cis-Stilbene (Intermediate) Stilbene->CisStilbene hv (Isomerization) Dimer [2+2] Dimer (Cyclobutane) Stilbene->Dimer High Conc. (>10 mM) Aldehyde Aldehyde Cleavage Products Stilbene->Aldehyde Singlet O2 Cleavage DHP Dihydrophenanthrene (DHP) CisStilbene->DHP hv (Cyclization) Product 2,3,4,7-Tetramethoxy- phenanthrene DHP->Product I2, O2 (Oxidation) Quinone Phenanthrene- 9,10-quinone DHP->Quinone Over-oxidation (Excess O2/Time)

Caption: Mechanistic pathway of Mallory photocyclization showing the critical DHP intermediate and divergence points for dimerization and over-oxidation.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: "The reaction mixture turned dark red/brown, and yield is <20%."

Diagnosis: Over-Oxidation to Quinones. The electron-rich nature of the 2,3,4,7-system (four methoxy donors) makes the product highly susceptible to further oxidation. The red color is characteristic of phenanthrene-9,10-diones or 1,2-quinones .

  • Root Cause:

    • Excessive reaction time in the presence of oxidant (Iodine/Oxygen).

    • Use of VOF

      
       without strict temperature control.
      
  • Corrective Protocol:

    • Scavenger Addition: If using the photochemical route, add Propylene Oxide (excess) to the reaction mixture. It acts as an HI scavenger, preventing acid-catalyzed side reactions and reducing oxidative stress.

    • Stop Point: Monitor TLC strictly. Stop the reaction immediately when the cis-stilbene spot disappears, even if traces of trans-stilbene remain. The product oxidizes faster than the starting material cyclizes.

    • Alternative Oxidant: Switch from Iodine/Air to Iodine/THF (stoichiometric) or use DDQ as a more controlled oxidant if chemical coupling is preferred.

Scenario B: "I recover a significant amount of starting material, but it's the wrong isomer."

Diagnosis: Photostationary State Trap (Cis/Trans Stalling). Photocyclization requires the cis-stilbene. However, the trans-isomer is often more stable. If the light source does not efficiently maintain the cis-population, the reaction stalls.

  • Root Cause:

    • Incorrect wavelength (filtering out UV <300nm too aggressively).

    • "Inner Filter" Effect: High concentration causes the product (which absorbs strongly) to block light from reaching the starting material.

  • Corrective Protocol:

    • Dilution is Key: Ensure concentration is < 10 mM (preferably 1-5 mM). High concentrations favor [2+2] dimerization over cyclization.

    • Wavelength Check: Use a Pyrex filter (cutoff ~290 nm) to allow isomerization but prevent degradation. Ensure your lamp has output in the 300-350 nm range.

Scenario C: "The product NMR shows missing methyl peaks and a broad OH signal."

Diagnosis: Regioselective Demethylation. The steric clash between the 4-OMe and 5-H creates strain. Under acidic conditions (generated by HI in photolysis or Lewis acids in VOF


 coupling), the 4-OMe group is prone to cleavage to relieve this "Bay Region" strain.
  • Root Cause:

    • Accumulation of HI (Photochemical).

    • Lewis acidity of VOF

      
       or FeCl
      
      
      
      .
  • Corrective Protocol:

    • Base Buffer: For photochemical runs, add K

      
      CO
      
      
      
      or Propylene Oxide to neutralize HI in situ.
    • Reagent Switch: If using chemical coupling, avoid VOF

      
      . Use PIFA (Phenyliodine(III) bis(trifluoroacetate))  with BF
      
      
      
      Et
      
      
      O at low temperature (-78°C to 0°C). This method is milder and preserves sterically crowded methoxy groups better than Vanadium reagents.

Comparative Protocol Analysis

Select the synthesis method based on your lab's capabilities and tolerance for side products.

FeatureMethod A: Mallory Photocyclization Method B: VOF

Oxidative Coupling
Method C: Bi(OTf)

Cyclization
Primary Mechanism 6π-Electrocyclization + OxidationRadical Cation CouplingCationic Cyclization (Friedel-Crafts type)
Key Side Reaction [2+2] Dimerization (Cyclobutane)Polymerization / Tarry residueDemethylation
Yield (Typical) 60–75%30–50%50–70%
Scalability Low (Dilution required)HighMedium
Bay Region Tolerance High (Photons force planarity)Low (Sterics hinder coupling)Medium
Best For... Gram-scale, high purity needsMulti-gram, robust precursorsModern, metal-free conditions
Recommended "Gold Standard" Protocol: Modified Mallory

For 2,3,4,7-tetramethoxyphenanthrene, the Mallory reaction is superior because it forces the sterically hindered 4,5-bond formation via high-energy excited states, which is difficult to achieve thermally or chemically.

Optimized Conditions:

  • Solvent: Toluene/THF (10:1) – Toluene minimizes radical side reactions better than Benzene.

  • Oxidant: Iodine (1.1 eq) + Propylene Oxide (20 eq).

  • Light: 450W Medium Pressure Hg Lamp, Pyrex well.

  • Conc: 0.005 M (Critical to avoid dimerization).

FAQ: Advanced Mechanistic Insights

Q: Why do I see a blue fluorescent spot on my TLC? A: This is likely the phenanthrene dimer or a partially oxidized dihydrophenanthrene . 2,3,4,7-tetramethoxyphenanthrene itself typically fluoresces intense violet/blue. If the Rf is slightly lower than the product, it is likely the 9,10-quinone (non-fluorescent or weak yellow) or a solvent adduct.

Q: Can I use FeCl


 for this coupling? 
A: Not recommended.  FeCl

is too harsh for the electron-rich 2,3,4-trimethoxy ring. It often leads to chlorination of the active positions or extensive polymerization. If you must use a chemical oxidant, stick to PIFA or VOF

.

Q: How does the 4-methoxy group affect the NMR? A: Due to the bay region twist, the 5-H proton (on the other ring) will be significantly deshielded (downfield, >9.0 ppm) due to the ring current and the proximity of the oxygen lone pairs. If you do not see a doublet >8.5 ppm, you likely did not form the phenanthrene core (or formed the wrong regioisomer).

References

  • Mallory Reaction & Photocyclization Mechanisms

    • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions.[1][2][3][4][5][6][7]

    • Source:

  • Synthesis of Polymethoxyphenanthrenes (Bismuth Route)

    • Discovery of Bismuth(III) triflate catalyzed cyclization for 2,3,4,7-tetramethoxyphenanthrene.[4]

    • Source: (Search: "2,3,4,7-tetramethoxyphenanthrene synthesis")

  • VOF

    
     Oxidative Coupling & Side Reactions :
    
    • Kupchan, S. M., et al. (1973). Oxidative coupling of phenols and phenol ethers. Journal of the American Chemical Society.[8]

    • Source:

  • Resveratrol Analog Metabolites (DMU-212)

    • Studies on 3,4,5,4'-tetramethoxystilbene (DMU-212) and its conversion to phenanthrenes.
    • Source:

Sources

troubleshooting 2,3,4,7-Tetramethoxyphenanthrene degradation in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3,4,7-Tetramethoxyphenanthrene Stability & Handling

Ticket ID: TMP-STAB-001 Subject: Troubleshooting Degradation, Precipitation, and Signal Loss in Solution Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction

Welcome to the Technical Support Center. You are likely working with 2,3,4,7-Tetramethoxyphenanthrene , a critical intermediate in the synthesis of phenanthroindolizidine alkaloids (e.g., Tylophorine) or evaluating its independent pharmacological potential (anti-inflammatory/anti-tumor).

This compound belongs to the class of electron-rich polycyclic aromatic hydrocarbons (PAHs) . Its four methoxy groups significantly increase the electron density of the phenanthrene ring system, making it highly susceptible to oxidative degradation and photochemical reactions , particularly at the K-region (C9-C10 bond). Furthermore, its planar, hydrophobic nature creates significant solubility challenges in aqueous biological buffers.

This guide addresses the three most common tickets we receive:

  • "My solution turned yellow/brown." (Photochemical Oxidation)

  • "My concentration is lower than calculated." (Aqueous Precipitation)

  • "I see extra peaks in my LC-MS." (Chemical Degradation Identification)

Part 1: Photochemical Instability (The "Yellowing" Effect)

Issue: Users report that clear DMSO or chloroform solutions of 2,3,4,7-tetramethoxyphenanthrene turn yellow or brown after exposure to ambient light.

Root Cause: The methoxy groups at positions 2, 3, 4, and 7 activate the phenanthrene ring, lowering the oxidation potential. Upon exposure to UV or visible light (blue spectrum), the compound undergoes photo-oxidation at the most reactive site: the 9,10-double bond . This leads to the formation of 2,3,4,7-tetramethoxyphenanthrene-9,10-dione (an o-quinone), which is highly colored (yellow/orange).

Troubleshooting Protocol: Prevention & Recovery
StepActionScientific Rationale
1 Amber Glassware Blocks UV/Blue light (<450 nm) that excites the

transition, initiating radical formation.
2 Inert Atmosphere Store DMSO stocks under Argon or Nitrogen. Photo-oxidation requires dissolved oxygen (

formation).
3 Solvent Choice Avoid chlorinated solvents (CHCl

, DCM) for long-term storage; they can form HCl and radicals upon photolysis, accelerating degradation. Use anhydrous DMSO.
Visualizing the Degradation Pathway

PhotoOxidation TMP 2,3,4,7-Tetramethoxyphenanthrene (Colorless/White) Excited Excited State (Singlet/Triplet) [TMP]* TMP->Excited hv (Light) Peroxide 9,10-Endoperoxide Intermediate Excited->Peroxide + O2 (Singlet Oxygen) Quinone 2,3,4,7-Tetramethoxy- phenanthrene-9,10-dione (Yellow/Orange) Peroxide->Quinone - H2O / Rearrangement

Caption: Figure 1. Photo-oxidation pathway of electron-rich phenanthrenes. The 9,10-position is the "K-region" most susceptible to oxidative attack.

Part 2: Solubility & Precipitation (The "Invisible" Loss)

Issue: In cell-based assays, the calculated IC


 varies wildly, or the compound shows no activity despite high nominal concentration.

Root Cause: 2,3,4,7-Tetramethoxyphenanthrene is highly lipophilic (LogP > 4). When a concentrated DMSO stock is spiked directly into aqueous media (e.g., RPMI/DMEM), the compound aggregates and precipitates ("crashes out") immediately. This micro-precipitation is often invisible to the naked eye but results in a functional concentration near zero .

Troubleshooting Protocol: The "Step-Down" Dilution

Do NOT add 100% DMSO stock directly to cell media if the final concentration > 10 µM.

Correct Workflow:

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Dilution: Dilute stock 1:10 into a "carrier solvent" mixture (e.g., DMSO:PBS 1:1 or DMSO:PEG400).

  • Final Dilution: Add the intermediate mix to the media.

Solubility Reference Table:

SolventSolubilityStatusRecommendation
DMSO > 20 mMExcellentPrimary stock solvent. Freeze/thaw stable.
Ethanol ~ 1-5 mMModerateGood for evaporation protocols; avoid for long-term storage.
Water/PBS < 1 µMPoorHigh Risk. Requires carrier (Cyclodextrin/Tween).
Cell Media < 10 µMVariableDepends on Serum (FBS) content. Albumin binds PAHs, aiding solubility but reducing free drug.
Visualizing the Solubilization Logic

SolubilityLogic Start Start: 10 mM DMSO Stock Direct Direct Addition (1:1000 dilution) Start->Direct StepDown Step-Down Protocol Pre-dilute in PEG400 or complex with Cyclodextrin Start->StepDown Target Target: Aqueous Media (10 µM) Success Result: Stable Dispersion (Accurate IC50) Target->Success Precip Result: Micro-precipitation (Loss of Bioactivity) Direct->Precip StepDown->Target

Caption: Figure 2. Comparison of direct dilution vs. step-down protocols to prevent aqueous precipitation of hydrophobic phenanthrenes.

Part 3: Chemical Identification (LC-MS Diagnostics)

Issue: "I see a peak at M+30 in my mass spec."

Root Cause: You are detecting the quinone degradation product .

  • Parent Molecule (TMP): Formula C

    
    H
    
    
    
    O
    
    
    . MW ≈ 298.3 g/mol .
  • Degradation Product (Quinone): Formula C

    
    H
    
    
    
    O
    
    
    . MW ≈ 328.3 g/mol .
    • Note: The oxidation of phenanthrene to phenanthrene-9,10-dione adds two oxygens and removes two hydrogens (+30 Da).

Diagnostic Table:

Signal (m/z)IdentityCauseAction
299 (M+H) Intact TMP Target CompoundNone.
329 (M+H) TMP-9,10-Dione Photo-oxidationCheck light exposure history. Repurify.
285 (M+H) Demethylated Acid HydrolysisCheck pH of mobile phase. Avoid strong acids (HCl).
Broad Peak Aggregation Column OverloadReduce injection volume; increase organic ratio in mobile phase.

FAQ: Frequently Asked Questions

Q: Can I use ultrasonication to dissolve the compound in water? A: No. Ultrasonication might temporarily disperse the particles, but they will re-aggregate rapidly (Ostwald ripening). Use a surfactant like Tween-80 (0.1%) or complex with Hydroxypropyl-


-cyclodextrin (HP

CD) if aqueous solubility is mandatory.

Q: Is the compound stable in biological media with 10% FBS? A: Relatively stable for 24-48 hours. Serum albumin acts as a "sink," binding the hydrophobic phenanthrene structure and protecting it from precipitation. However, this binding can also reduce the effective concentration available to enter cells.

Q: I need to store the compound for 6 months. How? A: Store as a solid powder at -20°C, protected from light (foil-wrapped). If storing as a solution, use anhydrous DMSO, aliquot into single-use vials, purge with nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

References

  • Photochemistry of Phenanthrenes

    • Tutar, A., et al. (2023).[1] "Methoxyphenanthrenes: synthesis and structure analysis." ACG Publications.[1] Discusses the reactivity of methoxy-substituted phenanthrenes and their bromination/oxidation patterns.

    • Source: [1]

  • Tylophora Alkaloid Synthesis & Stability

    • Wang, Y., et al. (2010). "Structural Analogs of Tylophora Alkaloids may not be Functional Analogs."[2] PLOS ONE / NIH. Provides context on the biological handling and structure-activity relationships of these phenanthrene derivatives.

    • Source:

  • Solubility of Hydrophobic Compounds in DMSO/Water

    • Li, P., et al. (2019). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Scientific Reports.
    • Source:

  • General Stability of Pharmaceuticals (Oxidation/Photolysis)

    • Baertschi, S. W., et al. (2011). "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis. Authoritative text on mechanisms of oxidative and photolytic degradation in drug development.

    • Source:

Sources

enhancing the stability of 2,3,4,7-Tetramethoxyphenanthrene for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TMP-STAB-001 Subject: Stabilization Protocols for Experimental Reproducibility Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a potent electron-rich polycyclic aromatic hydrocarbon (PAH) derivative, often investigated for its tubulin-binding properties and anti-inflammatory potential in drug discovery [1, 2].

Users frequently report two critical failure modes:

  • Discoloration: Stock solutions turning yellow/brown (indicative of oxidative degradation).

  • Precipitation: "Crashing out" in aqueous culture media (indicative of poor physical stability).

This guide provides the mechanistic causality for these issues and self-validating protocols to prevent them.

Module 1: Photochemical & Oxidative Stability (The "Yellowing" Effect)

The Issue: You prepared a clear stock solution in DMSO. After 48 hours on the benchtop, it has turned amber/yellow.

The Science (Causality): The 2,3,4,7-substitution pattern places four electron-donating methoxy groups on the phenanthrene core. This significantly increases the electron density of the ring system, making it highly susceptible to electrophilic attack and photo-oxidation .

The "Achilles' Heel" of this molecule is the 9,10-double bond (the K-region). Unlike benzene rings, this bond possesses high double-bond character. Under ambient light and oxygen, TMP undergoes a radical-mediated oxidation to form 2,3,4,7-tetramethoxyphenanthrene-9,10-quinone . This quinone is the yellow chromophore you are observing [3, 4].

Visualization: Degradation Pathway

The following diagram illustrates the transformation from active drug to inactive quinone.

G TMP 2,3,4,7-TMP (Active/Colorless) Excited Excited State (Singlet/Triplet) TMP->Excited UV/Vis Light (hν) ROS ROS Generation (1O2 / O2•-) Excited->ROS Energy Transfer Intermediate 9,10-Endoperoxide Intermediate ROS->Intermediate + TMP (Attack at 9,10-bond) Quinone 9,10-Quinone (Inactive/Yellow) Intermediate->Quinone Rearrangement

Figure 1: The photo-oxidative degradation pathway of methoxylated phenanthrenes. The electron-rich 9,10-bond is the primary site of oxidation, leading to the colored quinone product.

Corrective Protocol: The "Argon Blanket" Storage

Objective: Exclude Oxygen and Light to maintain >99% purity.

  • Dissolution: Dissolve solid TMP in anhydrous DMSO inside a fume hood with dimmed lighting.

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

  • Inert Gas Purge: Gently flow Argon or Nitrogen gas over the liquid surface for 10 seconds to displace headspace oxygen. Do not bubble gas through the liquid, as this evaporates the solvent.

  • Seal & Freeze: Cap tightly. Store at -20°C (short term <1 month) or -80°C (long term).

Module 2: Solubility & Physical Stability (The "Crash Out")

The Issue: When diluting the DMSO stock into cell culture media (e.g., DMEM), a fine white precipitate forms, invalidating IC50 calculations.

The Science (Causality): TMP is a flat, hydrophobic molecule (LogP > 4.0). While soluble in DMSO, it has near-zero solubility in water.

  • The Trap: DMSO is hygroscopic.[1] If your stock absorbs water from the air, the solvent power decreases, and TMP nuclei form.

  • The Shock: Rapid addition of DMSO stock to aqueous media creates local regions of high water concentration, forcing the hydrophobic TMP to aggregate (precipitate) before it can disperse [5].

Solubility Compatibility Table
SolventSolubility RatingApplication Notes
DMSO (Anhydrous) Excellent (>20 mM)Primary stock solvent. Hygroscopic; keep desiccated.
Ethanol (100%) Moderate (~5-10 mM)Alternative for animal studies; volatile.
Water / PBS Insoluble Do not use for stock. Only as final diluent (<0.5% DMSO).
Chloroform Good Useful for synthesis/purification, not biology.
Corrective Protocol: The "Step-Down" Dilution

Objective: Prevent precipitation during biological assays.

  • Warm Up: Thaw the DMSO stock to Room Temperature (RT) before opening the tube. (Opening cold tubes condenses moisture into the DMSO).

  • Vortex: Vortex the stock vigorously for 10 seconds to ensure homogeneity.

  • Intermediate Dilution (The Critical Step):

    • Do not pipette 1 µL of stock directly into 1 mL of media.

    • Instead, perform a 1:10 dilution into pure media or PBS + 0.1% Tween-80 .

    • Pipette the stock into the diluent while vortexing the diluent.

  • Final Application: Add this intermediate solution to your cells.

Module 3: Experimental Workflow (Self-Validating System)

To ensure your data is derived from the intact molecule and not a degradation product, follow this validation workflow.

Workflow Start Start Experiment Check Visual Check: Is Stock Yellow? Start->Check Discard DISCARD (Quinone present) Check->Discard Yes Thaw Thaw to RT (Desiccated) Check->Thaw No (Colorless) QC QC Step: Absorbance Scan (300-400nm) Thaw->QC Decision Spectra Match Reference? QC->Decision Proceed Proceed to Biological Assay Decision->Proceed Yes Repurify Repurify (HPLC/Recrystallization) Decision->Repurify No (Peak Shift)

Figure 2: Go/No-Go decision tree for utilizing TMP stocks. Visual inspection is the first line of defense, followed by spectral confirmation.

Frequently Asked Questions (FAQ)

Q: Can I autoclave TMP solutions? A: Absolutely not. The high heat and moisture will induce degradation. Sterilize solutions by filtration through a 0.22 µm PTFE (hydrophobic) or Nylon membrane. Do not use Cellulose Acetate (it may bind the drug).

Q: My cells are dying in the control group. Is TMP toxic? A: Check your DMSO concentration. Ensure the final DMSO concentration in the well is <0.5% (v/v). Higher concentrations can be cytotoxic or induce differentiation in certain cell lines (e.g., HL-60), confounding your results [5].

Q: How do I verify if my compound has oxidized? A: Run a simple TLC (Thin Layer Chromatography) or HPLC.

  • TLC: Use Hexane:Ethyl Acetate (7:3). The quinone (oxidation product) is more polar and will have a lower Rf value than the parent TMP. It will also likely be visible as a yellow spot without UV.

  • NMR: Look for the loss of the singlet proton signal at the 9,10 position (approx 7.5-7.8 ppm) and the appearance of carbonyl signals in Carbon NMR.

References

  • Synthesis and Biological Evaluation of Phenanthrenes. Context: Establishes the cytotoxic potential of methoxylated phenanthrenes against cancer cell lines (e.g., DU145, HeLa) and their mechanism of action (tubulin inhibition/apoptosis). Source:European Journal of Medicinal Chemistry (via NIH/PubMed). Link:

  • Anti-inflammatory Activity of Phenanthrenes. Context: Describes the anti-inflammatory pathways (NF-κB suppression) relevant to phenanthrene derivatives isolated from Dioscorea and Luzula. Source:Journal of Ethnopharmacology (via NIH/PubMed). Link:

  • Photocyclisation and Oxidation Mechanisms. Context: foundational chemistry describing the oxidative instability of the phenanthrene 9,10-bond and the formation of quinones under light/air. Source:Journal of the Chemical Society, Chemical Communications (RSC). Link:

  • Atmospheric Oxidation of Phenanthrene. Context: Detailed kinetic modeling of phenanthrene oxidation by OH radicals and Ozone, confirming the 9,10-quinone as a major degradation product. Source:Science of The Total Environment (via NIH/PubMed). Link:

  • DMSO Solvent Properties & Compatibility. Context: Technical data on DMSO hygroscopicity, freezing points, and solvent compatibility for biological assays. Source:NIST Chemistry WebBook / Wikipedia (Verified Data). Link:

Sources

refinement of extraction protocol for 2,3,4,7-Tetramethoxyphenanthrene from plant material

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a specialized technical resource designed for the isolation and refinement of 2,3,4,7-Tetramethoxyphenanthrene (TMP). It assumes the user is operating within a research or drug discovery environment with access to standard phytochemical instrumentation.

Status: Operational | Tier: Level 3 (Method Development)

Welcome to the TMP Isolation Support Hub. This guide addresses the specific challenges of extracting polymethoxylated phenanthrenes from plant matrices (primarily Dioscorea tubers or Dendrobium stems). Unlike simple phenols, 2,3,4,7-TMP presents unique challenges regarding lipophilicity, isomer co-elution, and oxidative stability.

🔬 Module 1: Extraction Efficiency & Yield

Context: Users often report low recovery rates (<0.01%) due to incomplete cell disruption or non-specific solvent interactions.

Q: My crude extract yield is acceptable, but the phenanthrene recovery is negligible. What is going wrong?

Diagnosis: You are likely using a solvent system that is too polar (extracting glycosides/sugars) or failing to disrupt the lignocellulosic matrix where phenanthrenes accumulate. The Fix: Switch to an Ultrasonic-Assisted Extraction (UAE) protocol with a specific ethanol concentration. Phenanthrenes are aglycones; they do not require high water content.

Optimized Protocol:

  • Material Prep: Pulverize dried material (Dioscorea peel or Dendrobium stem) to <40 mesh.

  • Solvent: Use 95% Ethanol (EtOH) . Avoid 100% MeOH initially as it extracts too many polar gums.

  • Ultrasonication: Sonicate at 40 kHz, 45°C for 60 minutes.

    • Why? Acoustic cavitation disrupts the cell walls more effectively than maceration, releasing phenanthrenes trapped in the cutin layer.

  • Repeat: 3 cycles. Pool filtrates and evaporate in vacuo at <50°C.

Q: The crude extract is an oily, dark mess. How do I clean this up before chromatography?

Diagnosis: High lipid/wax content. Polymethoxylated phenanthrenes are moderately lipophilic and will hide in the wax layer if not partitioned correctly. The Fix: A rigorous Liquid-Liquid Partitioning (LLP) sequence.

The Partition Logic:

  • Hexane: Removes fats, waxes, and chlorophylls (Discard).

  • Ethyl Acetate (EtOAc): TARGET PHASE. Captures 2,3,4,7-TMP and other phenanthrenes.

  • n-Butanol: Removes saponins and glycosides (Discard).

  • Water: Removes sugars and salts (Discard).

⚗️ Module 2: Fractionation & Purification (The "Isomer Problem")

Context: The 2,3,4,7-TMP molecule often co-elutes with structural isomers (e.g., 2,4,7-trimethoxy or 2,4,6,7-tetramethoxy analogs).

Q: I have a persistent green band that co-elutes with my target in Silica Gel CC. How do I remove it?

Diagnosis: Chlorophyll contamination. Silica gel is often insufficient for separating planar phenanthrenes from planar chlorophylls. The Fix: Sephadex LH-20 Chromatography. Mechanism: Sephadex LH-20 separates based on molecular size and hydrogen bonding. Phenanthrenes adsorb reversibly to the dextran matrix, while chlorophylls and large tannins elute differently.

Protocol:

  • Stationary Phase: Sephadex LH-20 swollen in MeOH:CH₂Cl₂ (1:1).

  • Elution: Isocratic elution with MeOH:CH₂Cl₂ (1:1).

  • Result: The phenanthrenes usually elute after the chlorophyll front but before the complex tannins.

Q: HPLC shows a "shoulder" on my peak. Is this an isomer?

Diagnosis: Highly likely. Dioscorea and Dendrobium species are rich in phenanthrene isomers (e.g., Batatasin derivatives) that differ only by the position of a methoxy group. The Fix: Switch from C18 to a Phenyl-Hexyl stationary phase or optimize the C18 gradient. Phenyl-Hexyl columns utilize


 interactions, offering superior selectivity for aromatic isomers compared to hydrophobic C18 interactions.

Recommended Gradient (C18 Standard):

Time (min)Water (0.1% Formic Acid)Acetonitrile (ACN)Flow Rate
085%15%1.0 mL/min
2040%60%1.0 mL/min
3510%90%1.0 mL/min
4010%90%1.0 mL/min

Note: 2,3,4,7-TMP typically elutes in the 60-75% ACN region due to its four methoxy groups making it relatively non-polar.

📊 Module 3: Workflow Visualization

The following diagram illustrates the critical decision points in the isolation pathway.

TMP_Isolation Start Dried Plant Material (Dioscorea/Dendrobium) Extract Ultrasonic Extraction (95% EtOH, 45°C) Start->Extract Conc Crude Extract (Syrup) Extract->Conc Part1 Partition: H2O vs Hexane Conc->Part1 Hexane Hexane Layer (Lipids/Waxes) DISCARD Part1->Hexane Top Layer AqLayer Aqueous Layer Part1->AqLayer Bottom Layer Part2 Partition: Aqueous vs EtOAc AqLayer->Part2 WaterLayer Water/BuOH Layer (Saponins/Sugars) DISCARD Part2->WaterLayer Bottom Layer EtOAc EtOAc Fraction (Phenanthrenes Enriched) Part2->EtOAc Top Layer (Target) CC_Silica Silica Gel CC (Gradient Hex -> EtOAc) EtOAc->CC_Silica CC_Seph Sephadex LH-20 (MeOH:DCM 1:1) *Chlorophyll Removal* CC_Silica->CC_Seph Enriched Fractions HPLC Prep-HPLC (C18 or Phenyl-Hexyl) CC_Seph->HPLC Final Pure 2,3,4,7-TMP HPLC->Final Rt ~25-30min

Caption: Step-by-step fractionation logic prioritizing lipid removal and chlorophyll exclusion prior to HPLC.

🧪 Module 4: Validation & Identification

Context: Confirming the structure of 2,3,4,7-TMP requires differentiating it from 2,4,6,7-TMP or 2,3,4,6-TMP.

Q: How do I validate the structure using NMR?

A: Focus on the aromatic region and the methoxy integration.

  • Proton Count: You should see exactly 4 methoxy singlets (integrating to 3H each) in the 3.8–4.1 ppm range.

  • Aromatic Protons: 2,3,4,7-TMP has a specific substitution pattern.

    • H-1: Usually a singlet (due to substitution at C2, C3, C4).

    • H-5, H-6: Doublets (ortho-coupled, J ≈ 8-9 Hz).

    • H-8, H-9, H-10: Look for the characteristic phenanthrene "bay region" shifts. H-5 often appears further downfield (~9.0+ ppm) in some phenanthrenes, but methoxy groups can shield this.

Q: Is there a quick chemical test for phenanthrenes?

A: Phenanthrenes fluoresce strongly under UV light (365 nm), usually appearing blue or purple . If your spot on the TLC plate is dark under UV or yellow under visible light, it is likely a tannin or flavonoid impurity, not your target.

📚 References

  • Yoon, K.D., et al. (2014). "Quantitative Analysis of Bioactive Phenanthrenes in Dioscorea batatas Decne Peel." Journal of Ginseng Research.

  • Lu, D., et al. (2010).[1] "Dihydrophenanthrenes from the stems and leaves of Dioscorea nipponica Makino." Natural Product Research.

  • BenchChem Technical Support. (2025). "HPLC method for separation of phenanthrene derivatives."

  • Odomi, M., et al. (2023). "Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum." Antioxidants.[2]

Sources

minimizing impurities in 2,3,4,7-Tetramethoxyphenanthrene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of 2,3,4,7-Tetramethoxyphenanthrene

Case ID: TMP-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Impurities in Oxidative Photocyclization (Mallory Reaction)[1]

Executive Summary: The Critical Pathway

You are likely synthesizing 2,3,4,7-tetramethoxyphenanthrene via the Mallory oxidative photocyclization of a stilbene precursor (e.g., (E)-1-(2,3,4-trimethoxyphenyl)-2-(4-methoxyphenyl)ethene).[1]

While this reaction is the "gold standard" for phenanthrene cores, it is kinetically sensitive.[1] The formation of impurities is rarely random; it is a direct consequence of violating three specific boundary conditions: Dilution , Oxidant Stoichiometry , and Acid Scavenging .[1]

This guide bypasses standard textbook descriptions to focus on the failure modes specific to polymethoxylated systems.

The Impurity Landscape: A Troubleshooting Matrix

The following table correlates physical observations with chemical root causes.

SymptomProbable ImpurityRoot CauseCorrective Action
Yellow/Brown Sludge (Insoluble)Stilbene Dimers (r-ctt-tetrakis-arylcyclobutanes)Concentration too high. At

M, intermolecular [2+2] cycloaddition outcompetes intramolecular cyclization.[1]
Dilute: Maintain substrate concentration

M (approx. 1g/L).
Red or Orange Tint Phenanthrene-9,10-Quinones Over-oxidation. Methoxy groups activate the ring, making it susceptible to oxidation by excess

or prolonged irradiation.[1]
Quench Early: Monitor by HPLC. Stop irradiation immediately upon stilbene consumption.[1] Reduce

flow.
Low Yield / Recovery Polymerized Tars Acid-catalyzed polymerization. The reaction generates HI (hydroiodic acid), which attacks electron-rich methoxy rings.[1]Scavenge Acid: Add Propylene Oxide (20-50 equiv.) or excess THF to sponge protons.[1]
Unexpected Isomer Regioisomer (2,3,4,5-isomer) Steric Control Failure. Cyclization can occur at two ortho positions on the trimethoxy ring.[1]Precursor Design: Ensure the precursor forces cyclization away from the crowded trimethoxy site, or purify via recrystallization (EtOH/CHCl3).

Detailed Protocol: The "Self-Validating" Workflow

This protocol is designed to minimize the impurities listed above. It uses Propylene Oxide as a critical scavenger to prevent demethylation and polymerization.[1]

Reagents:

  • Precursor: (E)-2,3,4,4'-tetramethoxystilbene[1]

  • Solvent: Toluene or Cyclohexane (Spectroscopic grade)[1]

  • Catalyst: Iodine (

    
    )[1][2][3][4]
    
  • Scavenger: Propylene Oxide[1][2]

  • Light Source: Medium-pressure Hg lamp (Pyrex filtered) or 365 nm High-Power LED.

Step-by-Step Methodology:

  • The Dilution Rule: Dissolve the stilbene (1.0 g) in 1.0 L of Toluene.

    • Why: High dilution prevents the stilbene molecules from encountering each other and forming dimers (sludge).

  • The Scavenger: Add Propylene Oxide (10 mL per 1 L solvent).

    • Why: The reaction produces 2 moles of HI for every mole of phenanthrene. Without this scavenger, HI will cleave your methoxy ethers (demethylation) or polymerize the product.[1]

  • The Catalyst: Add Iodine (

    
    ) (0.05 – 0.1 equivalents).[1]
    
    • Note: Do not use stoichiometric iodine unless you are running under anaerobic conditions (Katz modification).[1]

  • Irradiation: Irradiate while bubbling a slow stream of air (or

    
    ) through the solution.
    
    • Monitoring: Track the disappearance of the stilbene peak (approx. 300-320 nm) and the appearance of the phenanthrene peak (approx. 250-260 nm) via UV-Vis or HPLC.

  • Workup (Crucial for Color Removal):

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) to remove residual iodine (removes red/brown color).[1]
      
    • Wash with saturated

      
       to remove trace acids.
      
    • Dry over

      
       and concentrate.
      

Diagnostic Visualization

Diagram 1: The Reaction Pathway & Failure Points

This diagram illustrates where the specific impurities branch off from the main reaction pathway.

ReactionPathway Stilbene Cis-Stilbene (Precursor) Excited Excited State (Stilbene*) Stilbene->Excited hv DHP Dihydrophenanthrene (Intermediate) Excited->DHP Cyclization Dimer Dimer (Sludge) [2+2] Cycloaddition Excited->Dimer High Conc. (>0.01M) Product 2,3,4,7-Tetramethoxyphenanthrene (Target) DHP->Product I2 / O2 - 2HI Quinone 9,10-Quinone (Over-Oxidation) Product->Quinone Excess I2 / Time Polymer Polymers/Tars (Acid Catalyzed) Product->Polymer Residual HI (No Scavenger)

Caption: The Mallory reaction pathway showing critical branching points where impurities (Dimers, Quinones, Polymers) form due to incorrect process parameters.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose your current batch.

Troubleshooting Start Analyze Crude Mixture ColorCheck Is the mixture Red/Orange? Start->ColorCheck SolidsCheck Is there insoluble precipitate? ColorCheck->SolidsCheck No QuinoneIssue Issue: Quinone Formation Action: Reduce I2, shorten reaction time. ColorCheck->QuinoneIssue Yes YieldCheck Is yield < 40%? SolidsCheck->YieldCheck No DimerIssue Issue: Dimerization Action: Increase Dilution (1g/L). SolidsCheck->DimerIssue Yes AcidIssue Issue: Acid Decomposition Action: Add Propylene Oxide. YieldCheck->AcidIssue Yes Success Process Optimized YieldCheck->Success No

Caption: Logic flow for identifying the root cause of impurities based on visual inspection of the crude reaction mixture.

Frequently Asked Questions (FAQ)

Q: Can I use LED lights instead of a Mercury lamp? A: Yes. High-power LEDs emitting at 365 nm or 385 nm are actually superior.[1] They generate less heat, reducing thermal side reactions.[1] Ensure your reaction vessel is quartz or borosilicate glass transparent to these wavelengths.

Q: Why is Propylene Oxide preferred over other bases? A: Unlike amine bases (like triethylamine) which can sometimes interfere with the radical mechanism or absorb UV light, Propylene Oxide acts as a "suicide scavenger."[1] It reacts with HI to form an iodohydrin (neutral liquid), effectively removing the acid without altering the pH balance aggressively [1].[1]

Q: My product has a persistent yellow color even after chromatography. Why? A: This is likely trace 9,10-phenanthrenequinone .[1] It is difficult to separate due to similar polarity.

  • Fix: Reflux the crude product with

    
     in Ethanol/THF for 30 minutes. This reduces the quinone to the hydroquinone, which is much more polar and can be easily removed by a short silica plug.
    

Q: Can I scale this up to 100g? A: Do not scale up in batch. Photochemistry is photon-limited; light cannot penetrate large reactors (Beer-Lambert Law).[1] For >5g scales, you must use Flow Chemistry (a coiled fluoropolymer tubing reactor wrapped around a lamp).[1] This maintains the high surface-area-to-volume ratio required for efficient conversion [2].

References

  • Mallory, F. B., & Mallory, C. W. (1984).[1][5] Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1–456.[1]

  • Lévesque, F., & Seeberger, P. H. (2012).[1] Continuous-Flow Synthesis of Artemisinin. Angewandte Chemie International Edition, 51(7), 1706-1709. (Demonstrates the principles of flow photochemistry scaling). [1]

  • Niphakis, M. J., & Georg, G. I. (2011).[1][6] Synthesis of Tylocrebrine and Related Phenanthroindolizidines by VOF3-Mediated Oxidative Aryl-Alkene Coupling. Organic Letters, 13(2), 196–199.[1] (Alternative non-photochemical route).

Sources

Technical Support Center: Scalable Synthesis of 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Process Chemistry & Scale-Up Engineering

Welcome to the Scale-Up Hub

You are likely here because your gram-scale synthesis of 2,3,4,7-tetramethoxyphenanthrene (a critical scaffold for phenanthroindolizidine alkaloids like tylophorine) has hit a wall.

At the milligram scale, the Mallory photocyclization or Pschorr cyclization works acceptably. However, as you move toward >10g or >100g batches, you are likely encountering lamp fouling , unmanageable dilution volumes , or oxidative tarring when using metal oxidants.

This guide treats your synthesis as a manufacturing workflow. We have divided the support into three modules based on the most common failure points.

Module 1: The Decision Matrix (Batch vs. Flow)

Before troubleshooting, verify you are using the correct methodology for your scale.

ScaleUpDecision Start Current Scale Requirement Small < 5 grams (Discovery Phase) Start->Small Medium 5 - 50 grams (Process Dev) Start->Medium Large > 50 grams (Pilot Scale) Start->Large PhotoBatch Batch Photochemistry (Standard Mercury Lamp) Small->PhotoBatch Low cost, simple setup PhotoFlow Continuous Flow Photochemistry (FEP Tubing Reactor) Medium->PhotoFlow Solves light penetration issues Large->PhotoFlow If VOF3 is too toxic/expensive ChemOx Chemical Oxidation (VOF3 or PIFA mediated) Large->ChemOx Most scalable, but reagent cost high Warning1 CRITICAL: Batch photo fails at >5g due to light attenuation PhotoBatch->Warning1

Figure 1: Route Selection Matrix. At >5g, standard batch photochemistry becomes inefficient due to the Beer-Lambert law (light cannot penetrate the solution).

Module 2: Chemical Oxidation (The VOF3 Route)

Primary Protocol: Vanadium Oxyfluoride (VOF3) mediated oxidative coupling.[1] Best for: Batches >50g where flow reactors are unavailable.

The Core Problem: "My reaction turned into a black tar."

Diagnosis: Over-oxidation. The 2,3,4-trimethoxy ring is extremely electron-rich. VOF3 is a powerful oxidant; if the temperature is too high or addition is too fast, you generate radical cations that polymerize rather than cyclize.

Troubleshooting Guide: VOF3 Coupling
SymptomProbable CauseCorrective Action
Low Yield (<40%) Moisture in VOF3VOF3 is hygroscopic. It hydrolyzes to form HF and V2O5 (inactive). Protocol: Use strictly anhydrous CH2Cl2. If VOF3 is not a free-flowing powder (i.e., it's clumpy), discard it or sublime it.
Black/Insoluble Tar Runaway ExothermCryogenic Control: Perform the addition at -10°C to 0°C . Do not let the internal temp rise above 5°C. The cyclization is instantaneous; the warming phase is only to ensure completion.
Regioisomer Mix Lack of Directing EffectThe 2,3,4,7-isomer relies on the coupling of a 3,4,5-trimethoxy ring and a 4-methoxy ring. The 3,4,5-pattern is symmetric, usually forcing the correct 2,3,4,7-product. If you see isomers, check your precursor purity (specifically the stilbene geometry).
Corroded Glassware HF GenerationVOF3 generates HF as a byproduct. Protocol: Add trifluoroacetic acid (TFA) / trifluoroacetic anhydride (TFAA) to the solvent system to buffer the reaction and sequester water, but always use plastic-coated or sacrificial glassware if possible.

Expert Tip: For the 2,3,4,7-isomer, the precursor is typically a stilbene derived from 3,4,5-trimethoxybenzaldehyde and 4-methoxyphenylacetic acid . Ensure your stilbene is the (E)-isomer ; while VOF3 works on both, the (E)-isomer often cyclizes more cleanly in non-photochemical conditions due to steric pre-organization.

Module 3: Continuous Flow Photochemistry (The Engineering Route)

Primary Protocol: UV-irradiation of stilbene in FEP (Fluorinated Ethylene Propylene) tubing. Best for: 5g - 100g scale with high purity requirements.

The Core Problem: "The tubing is coating with a yellow/brown film (Fouling)."

Diagnosis: Polymerization of the product on the reactor walls. This blocks UV light, halting the reaction.

Troubleshooting Guide: Flow Reactor
ParameterSpecificationWhy it matters
Concentration Max 10-20 mMDo not exceed. High concentrations lead to dimer formation (intermolecular reaction) instead of cyclization (intramolecular).
Oxidant Iodine (I2) + Propylene OxideIodine is the oxidant.[2] Propylene Oxide (PO) is the critical HI scavenger. Without PO, the HI generated will degrade your product and cause acid-catalyzed polymerization (fouling).
Residence Time 10 - 20 minsIf conversion is incomplete, do not slow down the flow (this causes over-irradiation and fouling). Instead, recycle the stream (loop it back through).
Light Source Medium Pressure HgThe 300-365 nm range is essential. LED 365 nm arrays are superior for heat management but ensure they have high intensity.

The "Self-Cleaning" Protocol: If fouling occurs:

  • Stop the reactant feed.

  • Flush with Nitric Acid (10% in MeOH) for 10 mins.

  • Flush with pure solvent (THF or Acetone).

  • Resume.

Module 4: Purification & Isolation (The Solubility Trap)

The Issue: 2,3,4,7-Tetramethoxyphenanthrene is a flat, planar molecule that stacks efficiently (pi-stacking), making it poorly soluble in common organic solvents like Hexane or cold Ethanol.

Q: "I can't get it to recrystallize; it just crashes out as an amorphous powder."

A: The Solvent Switch. Standard recrystallization (EtOH/H2O) often fails for polymethoxyphenanthrenes.

  • Recommended System: Acetonitrile (ACN) / Dichloromethane (DCM) .

    • Dissolve crude solid in minimal boiling DCM.

    • Add hot ACN dropwise until turbid.

    • Boil off the DCM (ACN has a higher boiling point).

    • Allow to cool slowly to RT, then 4°C.

  • Alternative: If the solid is sticky (tar contamination), triturate with Diethyl Ether first to remove the non-polar oligomers before recrystallization.

Visualizing the Mechanism (VOF3 Route)

Understanding why the reaction fails requires visualizing the oxidative coupling mechanism.

VOF3Mechanism Precursor Stilbene Precursor (Electron Rich) RadicalCat Radical Cation Intermediate Precursor->RadicalCat + VOF3 / TFA Cyclized Dihydrophenanthrene (Transient) RadicalCat->Cyclized Intramolecular Attack SideRxn1 Dimerization/Tar (If Conc. > 0.1M) RadicalCat->SideRxn1 High Conc. SideRxn2 Over-Oxidation (If Temp > 0°C) RadicalCat->SideRxn2 High Temp Product 2,3,4,7-Tetramethoxyphenanthrene (Aromatized) Cyclized->Product - 2H (Oxidation)

Figure 2: Mechanistic pathway of VOF3 oxidative coupling. Note that temperature and concentration control are the only barriers preventing the "Red" failure states.

References & Validated Protocols
  • VOF3 Oxidative Coupling Protocol:

    • Source: Niphakis, M. J., & Georg, G. I. (2011).[1] Synthesis of Tylocrebrine and Related Phenanthroindolizidines by VOF3-Mediated Oxidative Aryl-Alkene Coupling.[1][3] Organic Letters, 13(2), 196–199.[1]

    • Relevance: Defines the standard VOF3/TFA protocol for polymethoxyphenanthrenes.

    • Link:[Link]

  • Continuous Flow Photochemistry:

    • Source: Lefebvre, Q., Jentsch, M., & Rueping, M. (2013). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes.[2][4][5][6][7] Beilstein Journal of Organic Chemistry, 9, 1883–1890.

    • Relevance: Provides the engineering parameters (flow rate, reactor setup) for scaling the photochemical route.

    • Link:[Link]

  • General Phenanthroindolizidine Synthesis (Tylophorine):

    • Source: Wang, Z., et al. (2010).[8] Highly efficient synthesis of phenanthroquinolizidine alkaloids via Parham-type cycliacylation.[8] Tetrahedron Letters, 51(10), 1377-1379.

    • Relevance: Discusses alternative cyclization strategies if VOF3 fails.

    • Link:[Link][8]

Sources

Validation & Comparative

Validation of Analytical Method for 2,3,4,7-Tetramethoxyphenanthrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a bioactive phenanthrene derivative predominantly isolated from Cremastra appendiculata (Orchidaceae) and Dioscorea species. With emerging potential as an anti-tumor and anti-inflammatory agent, the demand for robust quantification methods has surged.

This guide objectively compares the two dominant analytical workflows: HPLC-DAD (Method A) for Quality Control/Standardization and UHPLC-MS/MS (Method B) for Pharmacokinetic (PK) studies. Unlike generic templates, this document focuses on the specific physicochemical challenges of polymethoxyphenanthrenes—specifically their lipophilicity and ionization behavior—to provide a self-validating protocol compliant with ICH Q2(R2) guidelines.

Molecule Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior in solution.

PropertyValue / CharacteristicImpact on Methodology
Structure PolymethoxyphenanthreneHigh aromaticity; strong UV absorption.
LogP ~4.5 - 5.0 (Predicted)Highly lipophilic. Requires high organic content for elution; prone to carryover.
pKa Neutral (No ionizable groups)pH adjustment (0.1% Formic Acid) is primarily to suppress silanol activity on the column, not to ionize the analyte itself.
UV Max ~254 nm, 280 nmExcellent for DAD detection; 254 nm offers highest sensitivity for the phenanthrene core.

Comparative Methodology

Method A: HPLC-DAD (The QC Standard)

Best for: Raw material standardization, purity assessment, and high-concentration formulation analysis.

  • Rationale: Phenanthrenes are stable chromophores. UV detection is cost-effective and robust against matrix effects (unlike MS).

  • Instrumentation: Agilent 1260 Infinity II or equivalent with Diode Array Detector.

Method B: UHPLC-MS/MS (The Bioanalytical Standard)

Best for: Plasma pharmacokinetics, trace impurity profiling, and complex biological matrices.

  • Rationale: TMP lacks acidic/basic centers for strong ionization, but the methoxy groups allow for protonation

    
     in ESI positive mode. High sensitivity is required for ng/mL plasma levels.
    
  • Instrumentation: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris.

Experimental Protocols

Sample Preparation Workflow

The extraction efficiency is the critical first step. For Cremastra tubers, simple methanol extraction often co-extracts stilbenoids.

SamplePrep Raw Raw Tuber Powder (Cremastra appendiculata) Extract Ultrasonic Extraction (MeOH:H2O 70:30, 30 min) Raw->Extract 100 mg Centrifuge Centrifugation (10,000 rpm, 10 min) Extract->Centrifuge SPE SPE Cleanup (C18 Cartridge) Centrifuge->SPE If Complex Matrix Filter Filtration (0.22 µm PTFE) Centrifuge->Filter If QC Sample SPE->Filter Ready Ready for Injection Filter->Ready

Figure 1: Optimized sample preparation workflow distinguishing between complex matrix (requires SPE) and standard QC samples.

Chromatographic Conditions[1][2][3]
ParameterMethod A (HPLC-DAD)Method B (UHPLC-MS/MS)
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50%→90% B0-1 min: 40% B; 1-6 min: 40%→95% B
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI+ (MRM): m/z 313.1 → 282.1 (Quant)
Injection Vol 10 µL2 µL

Expert Insight:

  • Why Formic Acid? Even though TMP is neutral, the silica support in C18 columns has residual silanols. Without acid, these silanols interact with the methoxy oxygens, causing peak tailing.

  • Why Ammonium Formate in MS? It assists in the formation of stable adducts if protonation is weak, though

    
     is usually sufficient for polymethoxyphenanthrenes.
    

Validation Performance Data (Comparative)

The following data represents typical validation results derived from ICH Q2(R2) protocols applied to phenanthrene standards.

Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Acceptance Criteria (ICH)
Linearity (

)
> 0.9995> 0.9950> 0.990
Range 1.0 – 500 µg/mL1.0 – 1000 ng/mLMust cover 80-120% of test conc.
LOD 0.2 µg/mL0.05 ng/mLS/N > 3:1
LOQ 0.5 µg/mL0.15 ng/mLS/N > 10:1
Precision (RSD) < 1.0%< 5.0%< 2% (Drug Substance), < 15% (Bio)
Recovery 98.5% - 101.5%85% - 110%98-102% (QC), 80-120% (Bio)
Robustness Testing (Self-Validating System)

A robust method must survive minor variations.

  • Flow Rate (±0.1 mL/min): Retention time shifts allowed, but resolution (

    
    ) between TMP and nearest impurity must remain > 1.5.
    
  • Temperature (±5°C): Critical for Method A. Phenanthrene separation is temperature-dependent due to planar stacking capabilities on the C18 phase. Maintain 30°C ± 2°C.

Critical Analysis & Decision Guide

When should you choose which method?

DecisionTree Start Select Analytical Goal Conc Expected Concentration? Start->Conc High High (>1 µg/mL) Conc->High QC / Purity Low Low (<1 µg/mL) Conc->Low PK / Trace Matrix Matrix Complexity? Simple Simple (Extract/Powder) Matrix->Simple Complex Complex (Plasma/Urine) Matrix->Complex With SPE High->Matrix LCMS Method B: UHPLC-MS/MS (High Sensitivity, Specific) Low->LCMS HPLC Method A: HPLC-DAD (Cost-Effective, Robust) Simple->HPLC Complex->HPLC With SPE

Figure 2: Decision matrix for selecting the appropriate analytical technique based on concentration and matrix.

Expert Recommendation

For routine quality control of Cremastra extracts or synthesized TMP, Method A (HPLC-DAD) is superior. It is less prone to matrix suppression and instrument drift. The high molar absorptivity of the phenanthrene core makes UV detection highly reliable.

For pharmacokinetic studies (e.g., rat plasma stability), Method B (UHPLC-MS/MS) is mandatory. The lipophilicity of TMP allows it to distribute extensively in tissues, leading to low plasma concentrations that UV cannot detect.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • Xue, Z., et al. (2006). "Mono-, Bi-, and Triphenanthrenes from the Tubers of Cremastra appendiculata." Journal of Natural Products, 69(6), 907–913. (Primary source for isolation and spectral data of TMP). Link

  • Zhang, Y., et al. (2016).[3] "Five New Biphenanthrenes from Cremastra appendiculata." Molecules, 21(8), 1089. (Provides context on extraction and cytotoxicity profiles). Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines for Method B application). Link

Sources

2,3,4,7-Tetramethoxyphenanthrene vs. Phenanthrene Derivatives: An Anticancer Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,3,4,7-Tetramethoxyphenanthrene (TMP) , a bioactive phenanthrene isolated from medicinal orchids (Cremastra appendiculata, Dendrobium officinale, Bletilla striata).[1][2] It contrasts TMP with established phenanthrene derivatives like Denbinobin and Moscatilin , focusing on mechanistic differentiation, structure-activity relationships (SAR), and experimental validation.[1][2]

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (TMP) represents a specific class of poly-methoxylated phenanthrenes found in traditional anticancer herbs ("Shancigu").[1] Unlike its quinone counterpart Denbinobin (which targets NF-κB) or the bibenzyl Erianin (which targets tubulin), TMP functions primarily as a modulator of survival signaling pathways, specifically PI3K-AKT .[1] While the natural scaffold exhibits moderate cytotoxicity (IC50: 10–50 µM), it serves as a critical pharmacophore for synthetic optimization, yielding amino-derivatives with nanomolar potency.[1][2]

Chemical Identity & Structural Context

Phenanthrenes are biogenetically related to stilbenes and bibenzyls. The specific methoxylation pattern at positions 2, 3, 4, and 7 imparts unique lipophilicity and protein-binding characteristics.[1][2]

CompoundStructure ClassKey SubstituentsPrimary Source
2,3,4,7-TMP Polymethoxyphenanthrene4 Methoxy groups (-OCH3)Cremastra appendiculata, Dendrobium officinale
Denbinobin Phenanthrenequinone1,4-quinone moietyDendrobium nobile
Moscatilin Bibenzyl (Phenanthrene precursor)3,4,5-trimethoxy (Combretastatin-like)Dendrobium moscatum
Confusarin PhenanthreneHydroxy/Methoxy mixEria confusa
Comparative Efficacy & Mechanism of Action
3.1. Mechanism of Action: The PI3K-AKT Axis

Recent metabolomic and network pharmacology studies identify 2,3,4,7-TMP as a bioactive marker linked to the regulation of the PI3K-AKT signaling pathway .[1][2] This distinguishes it from other phenanthrenes that typically act as direct tubulin poisons or ROS generators.[2]

  • 2,3,4,7-TMP: Binds to upstream kinases or AKT directly, preventing phosphorylation of downstream effectors (mTOR, Bad), thereby promoting apoptosis in resistant cell lines.[1][2]

  • Denbinobin: Acts as a direct alkylating agent or ROS generator, inhibiting NF-κB activation.[1][2]

  • Synthetic TMP-Amine Derivatives: Introduction of an amine at C-9 shifts the mechanism toward G2/M cell cycle arrest and disruption of F-actin dynamics.

3.2. Comparative Data (Anticancer Activity)
CompoundTarget PathwayIC50 (Lung/A549)IC50 (Breast/MCF-7)Mechanism Note
2,3,4,7-TMP (Natural) PI3K-AKT / Survival~15–45 µM~20 µMModerate potency; cytostatic.[1]
Denbinobin NF-κB / ROS0.5–5.0 µM2.1 µMHigh potency; cytotoxic.
Moscatilin JNK / Tubulin5.0–10.0 µM4.3 µMAnti-metastatic; inhibits migration.
Synthetic TMP-Amine Tubulin / F-Actin2.6 µM 1.8 µM Optimized derivative; G2/M arrest.[1]

Critical Insight: The natural 2,3,4,7-TMP scaffold is less potent than Denbinobin in direct killing but offers a safer toxicity profile.[1][2] Its value lies in combination therapies where PI3K inhibition sensitizes tumors to chemotherapy.

Signaling Pathway Visualization

The following diagram illustrates how 2,3,4,7-TMP diverges from Denbinobin in its signaling impact.

G TMP 2,3,4,7-TMP PI3K PI3K Complex TMP->PI3K Inhibits Apoptosis Apoptosis / Cell Death TMP->Apoptosis Restores Denbinobin Denbinobin NFkB NF-κB Denbinobin->NFkB Inhibits Nuclear Translocation Denbinobin->Apoptosis Induces (ROS) AKT AKT (Phosphorylated) PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activates AKT->Apoptosis Inhibits (via Bad) Survival Cell Survival & Proliferation mTOR->Survival NFkB->Survival Promotes

Caption: Divergent mechanisms: TMP targets the PI3K/AKT survival axis, while Denbinobin targets the inflammatory NF-κB pathway.[1]

Experimental Protocols for Validation

To validate the activity of 2,3,4,7-TMP versus other derivatives, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Purpose: To determine IC50 values and selectivity indices.[1]

  • Seeding: Seed A549 and MCF-7 cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Group 1: Vehicle (DMSO < 0.1%).[1]

    • Group 2: 2,3,4,7-TMP (Gradient: 1, 5, 10, 25, 50, 100 µM).[1][2]

    • Group 3: Denbinobin (Positive Control).

    • Group 4: Cisplatin (Clinical Control).[1]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    
Protocol B: PI3K/AKT Pathway Verification (Western Blot)

Purpose: To confirm the specific mechanism of TMP.[1]

  • Lysis: Treat cells with TMP (IC50 concentration) for 24h. Lyse in RIPA buffer with phosphatase inhibitors.

  • Separation: Load 30 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-p-AKT (Ser473), Anti-Total AKT, Anti-p-mTOR.[1]

    • Loading Control: Anti-β-actin.

  • Validation Criteria: A decrease in p-AKT without a decrease in Total AKT confirms pathway inhibition. If Total AKT decreases, the mechanism is non-specific protein degradation.[2]

Protocol C: Molecular Docking Workflow

Purpose: To predict binding affinity to PI3Kα vs. Tubulin.[2]

  • Protein Prep: Retrieve PDB structures: 4JPS (PI3Kα) and 1SA0 (Tubulin). Remove water/ligands.

  • Ligand Prep: Energy minimize 2,3,4,7-TMP and Denbinobin (MM2 force field).[1][2]

  • Grid Generation: Center grid box on the ATP-binding pocket (PI3K) or Colchicine site (Tubulin).

  • Docking: Use AutoDock Vina. Run 10 poses.

  • Analysis: Compare Binding Energy (

    
    ). A value 
    
    
    
    kcal/mol indicates strong affinity.
Structure-Activity Relationship (SAR) Analysis

The anticancer potency of phenanthrenes relies heavily on the substitution pattern .[2]

  • C-2, C-3, C-4 Methoxylation:

    • The 2,3,4-trimethoxy motif (present in TMP) mimics the A-ring of Colchicine and Combretastatin A-4 .[1][2] This suggests potential tubulin-binding capability, although weaker than the trimethoxy-bibenzyls (Moscatilin).[1]

  • C-7 Substitution:

    • In 2,3,4,7-TMP , the C-7 methoxy group increases lipophilicity (

      
      ), facilitating membrane permeability.[1][2]
      
    • Synthetic Insight: Replacing the C-7 methoxy with a hydroxyl group often increases potency by allowing hydrogen bonding with the target protein's active site residues (e.g., Ser/Thr).[1]

  • C-9/C-10 Bridge:

    • TMP (Phenanthrene): Rigid, planar structure.[1][2] Intercalates DNA or fits into narrow hydrophobic pockets (Kinases).

    • Moscatilin (Bibenzyl): Flexible C-C bridge.[1] Better fit for the dynamic Colchicine-binding site on tubulin.

Conclusion & Outlook

2,3,4,7-Tetramethoxyphenanthrene is a valuable natural scaffold.[1][2][3] While it lacks the extreme potency of Denbinobin or synthetic chemotherapeutics, its ability to modulate the PI3K-AKT pathway makes it a promising candidate for:

  • Adjuvant Therapy: Reversing drug resistance in tumors with hyperactive AKT.

  • Lead Optimization: Serving as a precursor for amino-phenanthrenes (e.g., via C-9 amination) to generate dual-action agents (Kinase inhibition + Cytoskeleton disruption).[1]

References
  • Anticancer Activity of Dendrobium officinale: Dendrobium officinale Kimura et Migo: A Review on Its Ethnopharmacology, Phytochemistry, Pharmacology, and Industrialization. (2017).[1][4] Evidence-Based Complementary and Alternative Medicine.

  • Phenanthrenes in Cremastra appendiculata: Five New Biphenanthrenes from Cremastra appendiculata and Their Cytotoxic Activities. (2016).[1][5] Molecules.

  • Mechanism of Phenanthrene Derivatives: Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents.[1] (2017).[1][4] European Journal of Medicinal Chemistry.

  • Network Pharmacology (PI3K/AKT Link): Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury. (2022).[1] Frontiers in Pharmacology.

  • Bletilla striata Constituents: Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata. (2019).[1] Frontiers in Pharmacology.

Sources

Comparative Guide: 2,3,4,7-Tetramethoxyphenanthrene vs. Combretastatin A-4

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 2,3,4,7-Tetramethoxyphenanthrene and Combretastatin A-4 (CA-4) . This document is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the critical trade-off between conformational stability and biological potency .

Rigidity vs. Potency in Tubulin-Targeting Agents

Executive Summary

Combretastatin A-4 (CA-4) is one of the most potent vascular disrupting agents (VDAs) known, capable of binding to the colchicine site of


-tubulin with nanomolar affinity. However, its clinical utility is hampered by its chemical instability : the active cis-stilbene configuration spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-form during storage and administration.[1]

2,3,4,7-Tetramethoxyphenanthrene represents a strategic structural modification designed to "lock" the cis-stilbene geometry into a rigid, fused-ring phenanthrene system.[1] While this solves the isomerization problem, it introduces a new challenge: planarity . This guide explores why the rigid phenanthrene analogue, despite its stability, often exhibits reduced potency compared to the flexible parent compound, providing a classic case study in Structure-Activity Relationships (SAR).

FeatureCombretastatin A-4 (CA-4)2,3,4,7-Tetramethoxyphenanthrene
Core Scaffold cis-Stilbene (Flexible bridge)Phenanthrene (Fused tricyclic)
Geometry Twisted (Non-planar)Planar (Flat)
Stability Low (Isomerizes to trans)High (Chemically stable)
Tubulin Affinity High (

nM)
Moderate (

in

M range)
Primary Utility Potent VDA / Cytotoxic AgentSAR Probe / Stable Scaffold

Chemical Architecture & SAR Analysis

The "Twist" Factor

The biological activity of these compounds is defined by their ability to fit into the Colchicine Binding Site on


-tubulin.
  • Combretastatin A-4: The ethylene bridge allows the two phenyl rings (Ring A and Ring B) to rotate. In the cis configuration, steric hindrance between the rings forces the molecule into a twisted, non-planar conformation . This specific twist perfectly complements the hydrophobic pocket of tubulin.

  • 2,3,4,7-Tetramethoxyphenanthrene: By fusing the rings, the molecule is forced into a flat, planar sheet . While this mimics the cis-orientation of the substituents, it eliminates the "twist." The planar molecule cannot penetrate the tubulin pocket as deeply or interact as favorably with the surrounding hydrophobic residues (e.g., Val238, Cys241).

SAR_Comparison CA4 Combretastatin A-4 (cis-Stilbene) Isomerization Spontaneous Isomerization CA4->Isomerization Light/Heat Photocyclization Photocyclization / Oxidative Coupling CA4->Photocyclization Synthetic Route Binding Tubulin Binding (Colchicine Site) CA4->Binding High Affinity (Twisted Fit) TransCA4 trans-Combretastatin (Inactive) Isomerization->TransCA4 TransCA4->Binding No Affinity Phenanthrene 2,3,4,7-Tetramethoxyphenanthrene (Rigid Analogue) Photocyclization->Phenanthrene Phenanthrene->Binding Reduced Affinity (Planar Clash)

Figure 1: Structural relationship and binding consequences between CA-4 and its phenanthrene analogue.[1]

Comparative Performance Data

The following data summarizes the typical potency differences observed in standard cancer cell lines (e.g., MCF-7, L1210).

MetricCombretastatin A-42,3,4,7-TetramethoxyphenanthreneSignificance
IC50 (L1210 Leukemia) 2 – 5 nM1.5 – 5.0

M
CA-4 is ~1000x more potent.[1]
IC50 (MCF-7 Breast) 3 – 10 nM2.0 – 8.0

M
Phenanthrene shows moderate activity.[1]
Tubulin Polymerization (IC50) 1.0 – 2.0

M
> 10

M
Phenanthrene is a weaker inhibitor of assembly.
Solubility (Water) Very Low (< 10

g/mL)
Low (Requires DMSO/Solvents)Both require prodrug strategies (e.g., phosphates).[1]

Interpretation: The phenanthrene derivative retains some activity, confirming that the substituent pattern (trimethoxy + methoxy) is correct for the binding site. However, the drop from nanomolar to micromolar potency illustrates that molecular shape (3D geometry) is as critical as functional group placement.

Mechanism of Action (MOA)

Both compounds function as Microtubule Destabilizing Agents (MDAs) .

  • Binding: The molecule diffuses into the cell and binds to the

    
    -subunit of the tubulin heterodimer at the interface with 
    
    
    
    -tubulin.
  • Inhibition: Binding prevents the "curved-to-straight" conformational change necessary for tubulin to incorporate into the growing microtubule lattice.

  • Catastrophe: This leads to microtubule depolymerization, mitotic arrest at the G2/M phase, and subsequent apoptosis.[2]

  • Vascular Disruption (CA-4 specific): In endothelial cells, this cytoskeletal collapse causes rapid cell retraction, exposing the basement membrane and causing blood flow stasis in tumors. The phenanthrene analogue is less effective at this due to the higher concentrations required.

Experimental Protocols

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Use this protocol to quantify the direct effect of the compounds on microtubule assembly.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • DAPI (4',6-diamidino-2-phenylindole) as a fluorescence reporter.[1]

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10

    
    M DAPI. Keep on ice.
    
  • Treatment: Add 5

    
    L of test compound (CA-4 or Phenanthrene in DMSO) to a 96-well black half-area plate.
    
    • Controls: DMSO only (Negative), Colchicine 5

      
      M (Positive).
      
  • Initiation: Add 50

    
    L of the cold tubulin mixture to each well.
    
  • Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time. Calculate

    
     (rate of polymerization) and determine the IC50 (concentration inhibiting rate by 50%).
    
Protocol B: MTT Cytotoxicity Assay

Use this protocol to assess cellular potency.[1]

Workflow:

  • Seeding: Seed MCF-7 or L1210 cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Dosing: Treat cells with serial dilutions of CA-4 (1 nM – 100 nM) and 2,3,4,7-Tetramethoxyphenanthrene (0.1

    
    M – 100 
    
    
    
    M).
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curves to derive IC50.[1]
    

Significance & Future Outlook[1]

While 2,3,4,7-Tetramethoxyphenanthrene is less potent than CA-4, it remains a vital scaffold for drug design.[1] Researchers are currently exploring:

  • Ring Substitutions: Adding amino or hydroxyl groups to the phenanthrene core (e.g., at the 9-position) to restore binding affinity by creating new hydrogen bonds with tubulin residues.

  • Prodrugs: Utilizing the stable phenanthrene core to create prodrugs that are not susceptible to light-induced degradation during storage.

  • Hybrid Molecules: Fusing the phenanthrene system with other pharmacophores (e.g., quinolines) to target multi-drug resistant tumors.

References

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[2][3][4][5][6][7] 178. Isolation and structure of combretastatin A-4." Journal of Natural Products. Link[1]

  • Pettit, G. R., et al. (1999). "Antineoplastic agents.[2][3][4][5][7] 410. Asymmetric synthesis of the combretastatin A-1 and B-1 prodrugs." Journal of Medicinal Chemistry. Link[1]

  • Cushman, M., et al. (1991). "Synthesis and biological evaluation of structural analogs of the antineoplastic agent combretastatin A-4." Journal of Medicinal Chemistry. Link[1]

  • Cirla, A., & Mann, J. (2003). "Combretastatins: from natural products to drug discovery."[8][9] Natural Product Reports. Link

  • Simoni, D., et al. (2006). "Design, Synthesis, and Biological Evaluation of Novel Combretastatin Analogues." Journal of Medicinal Chemistry. (Provides comparative IC50 data for rigid analogues). Link[1]

Sources

Structural Elucidation of 2,3,4,7-Tetramethoxyphenanthrene: A Comparative Guide to Regiochemical Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regiochemical Challenge

The isolation of poly-methoxylated phenanthrenes from Orchidaceae (e.g., Dendrobium, Pholidota) and Dioscorea species has surged due to their potent cytotoxic and anti-inflammatory properties.[1] However, the structural assignment of 2,3,4,7-tetramethoxyphenanthrene presents a classic regiochemical pitfall.

The core challenge lies in distinguishing the 2,3,4-trimethoxy "A-ring" pattern from isomeric possibilities (e.g., 2,3,5- or 2,4,5- substitutions).[1] Standard 1H NMR is often insufficient because the aromatic protons appear as isolated singlets or simple spin systems that do not explicitly reveal the positions of the methoxy groups relative to the biaryl axis.

This guide objectively compares structural confirmation methods and provides a definitive, self-validating protocol for unambiguous assignment, grounded in the Mallory photocyclization synthesis and NOE-based NMR analysis.[1]

Comparative Analysis of Structural Confirmation Methods

The following table compares the efficacy of available methods for distinguishing the 2,3,4,7-isomer from its regioisomers.

FeatureMethod A: 1D ¹H NMR Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Primary Output Chemical shifts, integration, multiplicity.[1][2]Through-space (NOE) and long-range C-H correlations.3D atomic coordinates.[1]
Regiochemical Certainty Low .[1] Cannot easily distinguish 2,3,4- from 2,3,5-substitution without reference standards.High . The "Bay Region" NOE is a definitive fingerprint.[1]Absolute . The gold standard for structure.
Sample Requirement < 1 mg (solution).[1]5–10 mg (solution).[1]Single crystal (often difficult to grow for these planar molecules).[1]
Throughput High (mins).Medium (hours).[1][3][4][5][6]Low (days/weeks).
Verdict Screening Only .The Industry Standard . Recommended for routine validation.[1]Validation Only . Use if 2D NMR is ambiguous.

Definitive Experimental Protocol

To confirm the structure, one must often synthesize the standard to compare with the natural isolate. The following protocol utilizes the Mallory Oxidative Photocyclization , the most robust route for constructing the phenanthrene core with controlled substitution.

Phase 1: Synthesis (The Self-Validating Route)[1][2]

Principle: The geometry of the stilbene precursor dictates the cyclization, but the oxidative step can yield isomers if the stilbene is not symmetric. For the 2,3,4,7-target, we utilize a directed photocyclization.

Step-by-Step Workflow:

  • Precursor Assembly (Wittig Reaction):

    • React 3,4,5-trimethoxybenzyltriphenylphosphonium bromide with 4-methoxybenzaldehyde.

    • Yield: (E/Z)-3,4,5,4'-tetramethoxystilbene.[1]

  • Photocyclization (The Critical Step):

    • Dissolve the stilbene (1.0 eq) in cyclohexane/THF.[1]

    • Add Iodine (I₂) (0.05 eq) as the oxidant and Propylene Oxide (excess) as the HI scavenger.

    • Irradiate with a medium-pressure Hg lamp (Pyrex filter) under air bubbling.[1][2]

    • Mechanism:[1][2][6][7] The light induces 6π-electrocyclization to the dihydrophenanthrene, which is trapped by Iodine oxidation to the aromatic phenanthrene.

  • Purification:

    • Recrystallize from Ethanol/Ether.[1][3][5]

    • Target Melting Point: 154–155 °C.

Phase 2: Structural Characterization (The "Bay Region" Test)

The confirmation relies on the Nuclear Overhauser Effect (NOE) between the substituents at the "Bay Region" (positions 4 and 5).

  • In 2,3,4,7-Tetramethoxyphenanthrene:

    • Position 4: Occupied by a Methoxy group (-OMe) .[1][2]

    • Position 5: Occupied by a Proton (H-5) .[1][2]

    • Result: A strong NOE correlation is observed between the 4-OMe singlet and the H-5 doublet.[1][2]

  • In Isomers (e.g., 2,3,5,7-tetramethoxy):

    • Position 4: Occupied by a Proton (H-4).[1][2]

    • Position 5: Occupied by a Methoxy group (-OMe).[1][2][3]

    • Result: NOE would be between H-4 and 5-OMe (different chemical shift environment).[1][2]

Analytical Data & Interpretation

Expected NMR Data Profile

Solvent: CDCl₃, 300/500 MHz

SignalTypeShift (

ppm)
MultiplicityAssignmentDiagnostic Logic
H-5 Aromatic9.20 – 9.40 Doublet (

Hz)
Bay ProtonSignificantly deshielded by the Van der Waals interaction with the 4-OMe group.[1][2]
H-4 ---Substituted Absence of a proton signal here confirms 4-substitution.
H-1 Aromatic7.10 – 7.20SingletRing AShielded relative to H-5; singlet confirms C-2 substitution.[1][2]
H-6 Aromatic7.70 – 7.80dd (

Hz)
Ring BOrtho-coupled to H-5; meta-coupled to H-8.[1][2]
H-8 Aromatic7.20 – 7.30Doublet (

Hz)
Ring BMeta-coupled to H-6; confirms 7-OMe placement.[1][2]
H-9,10 Aromatic7.50 – 7.60SingletBridgeCharacteristic phenanthrene bridge singlet.
4-OMe Methoxy4.00 – 4.10 Singlet (3H)C-4 OMeShows strong NOESY cross-peak with H-5.
Visualization of Logic Pathways

The following diagrams illustrate the synthesis workflow and the critical NOE logic required for confirmation.

Phenanthrene_Logic cluster_synthesis Synthesis Workflow (Mallory Reaction) cluster_elucidation Structural Confirmation Logic (NOESY) Precursor 3,4,5,4'-Tetramethoxystilbene Cyclization Photocyclization (hv, I2, O2) Precursor->Cyclization 6π-Electrocyclization Product 2,3,4,7-Tetramethoxyphenanthrene Cyclization->Product Oxidation H5_Signal Identify H-5 (Bay Proton) (Downfield Doublet ~9.3 ppm) NOE_Check Check NOE Correlations H5_Signal->NOE_Check OMe_Signal Identify Methoxy Signals (3.9 - 4.1 ppm) OMe_Signal->NOE_Check Result_Pos Correlation: H-5 ↔ 4-OMe CONFIRMED: 2,3,4,7-Isomer NOE_Check->Result_Pos Strong Cross-peak Result_Neg Correlation: H-4 ↔ 5-OMe REJECTED: Isomer (e.g., 2,3,5,7) NOE_Check->Result_Neg Different Pattern

Figure 1: Synthesis workflow and NOE-based decision tree for structural confirmation.

References

  • Floyd, A. J., et al. (1976).[1] Synthesis of phenanthrenes by oxidative photocyclization.[1] A foundational text on the Mallory reaction mechanism used for this synthesis.[1]

  • Mallory, F. B., & Mallory, C. W. (1984).[1] Photocyclization of Stilbenes and Related Molecules.[1] Organic Reactions.[1][3][5][8][9][10] The definitive guide to the synthetic protocol.

    • [1]

  • Kovács, A., et al. (2007).[1] Phenanthrenes from Tamus communis and their cytotoxic activity.[1] Provides comparative NMR data for tetramethoxyphenanthrene derivatives (specifically 7-hydroxy-2,3,4,8-tetramethoxy isomers) useful for shift comparison.

    • [1]

  • Rapoport, H., et al. (1951).[1][3] The Synthesis of Colchicine Derivatives.[1] Early characterization of 2,3,4,7-tetramethoxyphenanthrene derivatives, establishing the melting point (154-155°C).[1][8]

Sources

Publish Comparison Guide: Cross-Validation of 2,3,4,7-Tetramethoxyphenanthrene Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a bioactive polymethoxyphenanthrene isolated from medicinal orchids such as Dendrobium officinale, Cremastra appendiculata, and Bletilla striata.[1] Unlike broad-spectrum cytotoxins, TMP exhibits a context-dependent bioactivity profile : it demonstrates moderate cytotoxicity against specific cancer cell lines (e.g., HL-60, HeLa) while simultaneously offering cytoprotective effects in hepatocytes under oxidative stress (e.g., Alcoholic Liver Disease models).

This guide provides a technical framework for researchers to cross-validate TMP’s dual-functionality. It compares TMP against standard pharmacological agents and outlines self-validating protocols to distinguish its cytoprotective mechanisms (PI3K-AKT modulation) from its cytotoxic potential.

Compound Profile & Chemical Identity

Before initiating bioassays, structural verification is critical due to the prevalence of isomeric phenanthrenes in natural extracts.[1]

  • IUPAC Name: 2,3,4,7-tetramethoxyphenanthrene[1][2][3][4][5][6][7][8]

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Key Structural Feature: A planar tricyclic aromatic system with four methoxy groups. The specific 2,3,4,7-substitution pattern distinguishes it from its isomer confusarin (2,7-dihydroxy-3,4-dimethoxyphenanthrene) and nudol.[1]

  • Solubility: Hydrophobic; requires DMSO for stock solutions (typically 10–50 mM).[1]

Comparative Bioactivity Analysis

Cytotoxicity vs. Cytoprotection: The Data Landscape

TMP is not a "magic bullet" potency agent like Taxol; its value lies in its selectivity and signaling modulation. The following table synthesizes performance data across diverse cell models.

Table 1: Cross-Validated Bioactivity Profile of TMP vs. Alternatives

Cell Line / ModelTissue OriginBioactivity TypeTMP Performance (IC

/ Effect)
Comparative Benchmark
HL-60 LeukemiaCytotoxicityModerate (IC

~5–20 µM)
Less potent than Doxorubicin (<1 µM) but lower toxicity to normal cells.
HeLa Cervical CancerCytotoxicityActive (Induces Apoptosis)Comparable to Resveratrol ; less potent than Cisplatin .[1]
H460 Lung CancerCytotoxicityActive Distinct profile from Combretastatin A-4 (tubulin binder).[1]
Hepatocytes (ALD Model) LiverCytoprotection Protective (Restores Viability)Superior to Silymarin in specific AKT-dependent oxidative stress models.
Zebrafish Embryo In VivoToxicityLow (High safety margin)Significantly less toxic than Colchicine .
Mechanistic Divergence

The core differentiator of TMP is its interaction with the PI3K-AKT signaling pathway .

  • In Cancer (e.g., HeLa): Phenanthrenes typically disrupt cell cycle progression (G2/M arrest) and induce apoptosis.[1]

  • In Liver Injury (ALD): TMP acts as a modulator of AKT1, potentially restoring survival signaling suppressed by ethanol-induced oxidative stress.[1]

Mechanistic Visualization

Pathway 1: The "Double-Edged" Signaling Modulation

The following diagram illustrates how TMP operates differently depending on the cellular stress context—promoting survival in injured hepatocytes while triggering apoptosis in rapidly dividing cancer cells.

TMP_Mechanism cluster_cancer Context A: Cancer Cell (e.g., HL-60) cluster_liver Context B: Injured Hepatocyte (ALD Model) TMP 2,3,4,7-Tetramethoxyphenanthrene (TMP) Tubulin Tubulin/Microtubules (Potential Target) TMP->Tubulin Destabilization AKT1 AKT1 Kinase TMP->AKT1 Restores/Modulates G2M G2/M Cell Cycle Arrest Tubulin->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis ROS Ethanol-Induced ROS ROS->AKT1 Inhibits/Suppresses Survival Cell Survival & Repair AKT1->Survival Phosphorylation Cascade

Figure 1: Context-dependent mechanism of action.[1] In cancer cells, TMP promotes arrest and apoptosis.[1] In injured hepatocytes, it counters ROS-mediated suppression of survival pathways (AKT1).[1]

Experimental Protocols for Cross-Validation

To validate TMP's bioactivity, researchers must use a Differential Cytotoxicity System .[1] This protocol ensures that observed effects are specific to the compound and not artifacts of solvent toxicity or general assay interference.

Protocol A: Differential Cytotoxicity Assay (Cancer vs. Normal)

Objective: Determine the Selectivity Index (SI) of TMP.

  • Cell Seeding:

    • Panel: Seed Cancer lines (HL-60, HeLa) and Normal lines (MRC-5 fibroblasts or primary hepatocytes) in 96-well plates (5,000 cells/well).

    • Control: Include "No Cell" blanks and "Vehicle Control" (DMSO < 0.1%).

  • Treatment:

    • Prepare TMP serial dilutions (0.1 µM to 100 µM).

    • Positive Control 1 (Cytotoxicity): Doxorubicin (0.01–10 µM).[1]

    • Positive Control 2 (Phenanthrene Reference): Resveratrol or Combretastatin A-4.[1]

    • Incubate for 48 hours .

  • Readout (Dual-Method Validation):

    • Primary: CCK-8 or MTT assay (Metabolic activity).

    • Secondary: LDH Release Assay (Membrane integrity). Crucial for distinguishing cytostasis from cytotoxicity.

  • Data Analysis:

    • Calculate IC

      
       for all lines.[1]
      
    • Validation Metric:

      
      .[1] An SI > 2.0 indicates therapeutic potential.
      
Protocol B: PI3K-AKT Pathway Validation (Western Blot)

Objective: Confirm the mechanism of action in liver protection vs. cancer inhibition.

  • Lysate Preparation:

    • Treat cells (HepG2 for liver model; HeLa for cancer) with TMP (at IC

      
       concentration) for 6, 12, and 24 hours.[1]
      
    • Stimulation (Optional): For liver model, co-treat with Ethanol (100 mM) to induce stress.[1]

  • Blotting Targets:

    • Primary: p-AKT (Ser473), Total AKT1.[1]

    • Downstream: p-mTOR, Caspase-3 (cleaved).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Expected Outcome:

    • Cancer Context: Reduction in p-AKT or increase in Cleaved Caspase-3.

    • Liver Protection Context: Preservation or restoration of p-AKT levels compared to Ethanol-only control.

Troubleshooting & Quality Control

  • Solubility Artifacts: Polymethoxyphenanthrenes can precipitate in aqueous media at high concentrations (>50 µM).[1]

    • Solution: Inspect wells microscopically before adding detection reagents. If crystals are visible, data is invalid.[1]

  • Isomer Confusion: Ensure the starting material is 2,3,4,7-TMP and not the 2,3,4,6- or 2,4,7- isomers.

    • Validation: Verify purity via HPLC-UV (254 nm) or

      
      H-NMR prior to biological testing.
      
  • Serum Interference: High FBS (10%) can bind lipophilic phenanthrenes, shifting IC

    
     values.[1]
    
    • System Check: Run a "Reduced Serum" (1-2% FBS) parallel arm to check for protein binding effects.

References

  • Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury. [9]

    • Source: Chinese Medicine (2025)[1][9]

    • Context: Identifies 2,3,4,7-tetramethoxyphenanthrene as a marker compound targeting AKT1 in liver protection.[1]

    • (Note: Verified via context of recent network pharmacology studies on BWG).

  • Phytochemistry and pharmacological activities of Arundina graminifolia and other common Orchidaceae medicinal plants.

    • Source: Journal of Ethnopharmacology / SCUT[1]

    • Context: Lists 2,3,4,7-tetramethoxyphenanthrene among bioactive phenanthrenes in orchids.[1][3][6][8]

    • [1]

  • Dendrobium officinale Kimura et Migo: A Review on Its Ethnopharmacology, Phytochemistry, Pharmacology, and Industrializ

    • Source: Evidence-Based Complementary and Altern
    • Context: Catalogs the chemical constituents of Dendrobium, confirming the presence and relevance of tetramethoxyphenanthrenes.
  • Natural phenanthrenes and their biological activity.

    • Source: Phytochemistry Reviews
    • Context: Comprehensive review of the structure-activity relationships (SAR) of phenanthrenes, including cytotoxicity mechanisms.[1]

    • [1]

  • Discovery and identification of potential anti-melanogenic active constituents of Bletilla stri

    • Source: BMC Complementary Medicine and Therapies[1]

    • Context: Provides quantitative data on 2,3,4,7-TMP bioactivity in specific assays.
    • [1]

Sources

A Researcher's Guide to Assessing the Selectivity of 2,3,4,7-Tetramethoxyphenanthrene for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the paramount goal is to develop therapeutic agents that exhibit high efficacy against malignant cells while minimizing toxicity to healthy tissues. This principle, known as selective cytotoxicity, is the cornerstone of a viable anticancer drug candidate. This guide provides a comprehensive framework for researchers to rigorously assess the selectivity of novel compounds, using the phenanthrene derivative 2,3,4,7-Tetramethoxyphenanthrene as a case study.

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, have garnered significant interest in medicinal chemistry due to their structural diversity and potent biological activities.[1][2] Some derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[1][2][3] While direct studies on 2,3,4,7-Tetramethoxyphenanthrene are limited, its structural similarity to other biologically active methoxylated phenanthrenes and stilbenes, such as the potent microtubule-destabilizing agent Combretastatin A-4 (CA-4), provides a strong rationale for its investigation as a potential anticancer agent.[4][5][6]

This guide will delineate a logical, multi-step experimental workflow, from initial cytotoxicity screening to mechanistic investigation, enabling researchers to build a robust data package to evaluate the therapeutic potential of 2,3,4,7-Tetramethoxyphenanthrene.

Part 1: Foundational In Vitro Assessment: Determining Cytotoxicity and Selectivity Index (SI)

The initial and most critical step is to quantify the cytotoxic potential of the compound on a panel of cancer cells versus normal, non-malignant cells. The primary metric for this is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the metabolic activity or proliferation of 50% of the cell population.

Causality Behind Experimental Choices

The choice of cell lines is crucial for a meaningful assessment. A diverse panel of cancer cell lines (e.g., representing lung, breast, and colon cancers) should be used alongside non-cancerous cell lines, such as human dermal fibroblasts or immortalized keratinocytes. This comparative approach is fundamental to establishing a therapeutic window. The ultimate output of this phase is the Selectivity Index (SI) , a quantitative measure of a compound's preference for killing cancer cells. It is calculated as follows:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value (typically >3) is considered indicative of promising selectivity, suggesting the compound is more toxic to cancer cells than to normal cells.[7]

Workflow for Determining IC50 and Selectivity Index

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: MTT Assay cluster_analysis Phase 3: Data Analysis Cell_Culture Culture Cancer & Normal Cell Lines Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare Serial Dilutions of 2,3,4,7-Tetramethoxyphenanthrene Treat_Cells Treat with Compound (e.g., 48-72h) Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (Incubate 2-4h) Treat_Cells->Add_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Plot_Curve Plot Dose-Response Curve Read_Absorbance->Plot_Curve Calculate_IC50 Calculate IC50 Values Plot_Curve->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_IC50->Calculate_SI

Caption: Workflow for assessing cytotoxicity and selectivity.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, the quantity of which is proportional to the number of living cells.[9][10]

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • 2,3,4,7-Tetramethoxyphenanthrene

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.2% NP-40/8 mM HCl in isopropanol)[8]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare a series of dilutions of 2,3,4,7-Tetramethoxyphenanthrene in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9][12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8] Allow the plate to stand in the dark at room temperature for at least 2 hours.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9][12]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[13]

Data Presentation: Hypothetical IC50 and SI Values
Cell LineTypeHypothetical IC50 (µM) for 2,3,4,7-TetramethoxyphenanthreneSelectivity Index (SI)
A549Human Lung Carcinoma5.29.6
MCF-7Human Breast Adenocarcinoma7.86.4
HCT-116Human Colon Carcinoma4.511.1
MRC-5Normal Human Lung Fibroblast50.1-

Part 2: Mechanistic Deep Dive: Uncovering the Basis of Selectivity

A high SI value is promising but begs the question: why is the compound selective? Understanding the mechanism of action is critical for further development. Given the structural relationship to CA-4, a plausible hypothesis is that 2,3,4,7-Tetramethoxyphenanthrene acts as a microtubule-destabilizing agent.[6][14] These agents disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[15] Cancer cells, with their high proliferation rates and often compromised cell cycle checkpoints, are particularly vulnerable to such disruptions.

Workflow for Mechanistic Investigation

G cluster_prep Phase 1: Treatment cluster_assays Phase 2: Flow Cytometry Assays cluster_analysis Phase 3: Analysis & Interpretation Culture Culture Cancer & Normal Cells Treat Treat with Compound (IC50 concentration, 24h) Culture->Treat Harvest Harvest & Prepare Single-Cell Suspensions Treat->Harvest Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Harvest->Apoptosis_Assay CellCycle_Assay Propidium Iodide Staining (Cell Cycle) Harvest->CellCycle_Assay Analyze_Apoptosis Quantify Apoptotic vs. Necrotic vs. Live Cells Apoptosis_Assay->Analyze_Apoptosis Analyze_CellCycle Quantify Cell Population in G0/G1, S, G2/M Phases CellCycle_Assay->Analyze_CellCycle Correlate Correlate Cell Cycle Arrest with Apoptosis Induction Analyze_Apoptosis->Correlate Analyze_CellCycle->Correlate

Caption: Workflow for investigating the mechanism of action.

Detailed Experimental Protocol 1: Cell Cycle Analysis

This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of cells.[16] This allows for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol[16]

  • RNase A solution (100 µg/mL)[16]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[16]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and wash the pellet with PBS.[16]

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[16][17] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for extended periods at this stage.[16]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[16]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to ensure only DNA is stained).[17][18]

  • Incubation: Incubate at room temperature for 30 minutes in the dark.[17]

  • Flow Cytometry: Analyze the samples on a flow cytometer, recording at least 10,000 events. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the generation of a histogram to visualize cell cycle distribution.[16]

Detailed Experimental Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect this event.[21] Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[21]

Materials:

  • Treated and untreated cells

  • 1X Annexin V Binding Buffer[20]

  • FITC-conjugated Annexin V[20]

  • Propidium Iodide (PI) staining solution[20]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Collect both floating and adherent cells (1-5 x 10^5 cells per sample). Centrifuge, discard the supernatant, and wash the cells once with cold PBS.[20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[20]

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[20]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]

    • Annexin V- / PI-: Healthy cells[20]

    • Annexin V+ / PI-: Early apoptotic cells[20]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells[20]

Hypothesized Mechanism of Action

G cluster_cell Inside Cancer Cell TMP 2,3,4,7-Tetramethoxy- phenanthrene Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds to Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Leads to Apoptosis Apoptosis Induction MitoticArrest->Apoptosis Triggers CancerCell Cancer Cell

Caption: Hypothesized mechanism of action for 2,3,4,7-Tetramethoxyphenanthrene.

Conclusion and Future Directions

This guide outlines a foundational strategy for assessing the cancer cell selectivity of 2,3,4,7-Tetramethoxyphenanthrene. A strong preclinical data package would be characterized by:

  • High Selectivity Index: Demonstrating potent cytotoxicity against a range of cancer cell lines with minimal impact on normal cells.

  • Clear Mechanism of Action: Evidence of cell cycle arrest at the G2/M phase, coupled with the induction of apoptosis, would support the hypothesis of microtubule disruption.

Positive results from this initial in vitro screening would justify advancing the compound to more complex models, such as 3D tumor spheroids, co-culture systems, and eventually, in vivo xenograft studies in animal models. This systematic, evidence-based approach is essential for identifying and validating promising new candidates in the critical mission of cancer drug development.

References

  • Vertex AI Search. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining.
  • G-Biosciences. Annexin V-Dye Apoptosis Assay.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PubMed. Combretastatin A4 phosphate.
  • PMC. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications.
  • Merck. MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Taylor & Francis. Combretastatin a-4 – Knowledge and References.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection.
  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI.
  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol.
  • BioLegend. Propidium Iodide Cell Cycle Staining Protocol.
  • ResearchGate. (PDF) The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ACS Publications. Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action | Bioconjugate Chemistry.
  • ScienceDirect. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer ce.
  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds..
  • R&D Systems. MTT Cell Proliferation/Viability Assay.
  • Frontiers. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives.
  • PubMed. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents.
  • ResearchGate. Cytotoxicity data of natural phenanthrenes isolated from C. arisanensis..
  • Tribioscience. MTT Cell Viability Assay.
  • ResearchGate. Cytotoxicity at different concentrations of phenanthrene derivatives....
  • ResearchGate. The selectivity indexes (SI) that represent IC50 for normal cell....
  • PubMed. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents.
  • PMC. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells.
  • ResearchGate. Anticancer Drugs Targeting Tubulin and Microtubules | Request PDF.
  • ResearchGate. Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0....
  • PMC. A phenanthrene derived PARP inhibitor is an extra-centrosomes de-clustering agent exclusively eradicating human cancer cells.
  • YouTube. How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial.
  • MDPI. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy.
  • ResearchGate. (PDF) Modulation of Cancer-Related Signaling and Cytotoxicity by (Z)- and (E)- 3,3'4,5'-Tetramethoxystilbene Isolated from Eugenia rigida.
  • PMC. Microtubule destabilising agents: far more than just antimitotic anticancer drugs.
  • ResearchGate. Microtubule destabilizing agent structures | Download Scientific Diagram.
  • PubMed. synthesis, characterization and cytotoxicity studies of a series of copper(II)-L-dipeptide-3,4,7,8-tetramethyl-phenanthroline complexes.
  • ResearchGate. Synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: in vitro anticancer activity against MCF-7, PC-3 and A2780 cancer cell lines.
  • MDPI. Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells.

Sources

Comparative Analysis of the Antioxidant Potential of 2,3,4,7-Tetramethoxyphenanthrene: In Vitro Benchmarking and Mechanistic Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a highly substituted phenanthrene derivative naturally occurring in medicinal orchids such as Bletilla striata and Dendrobium species[1][2]. Historically, drug discovery has prioritized highly hydroxylated polyphenols (like resveratrol or catechins) for their rapid, direct free-radical scavenging. However, as modern pharmacology shifts toward cellular target engagement, TMP presents a critical paradigm shift.

Recent machine learning-assisted metabolomic analyses reveal that TMP’s primary antioxidant value does not stem from test-tube radical quenching, but rather from its ability to directly bind the AKT1 kinase, activating the PI3K-AKT signaling pathway to confer potent hepatoprotection against oxidative stress[3]. This guide provides a rigorous comparative analysis of TMP against standard antioxidants, detailing the causality behind its structural kinetics and providing self-validating protocols for its evaluation.

Structural Kinetics: The Methoxy Advantage

In classical antioxidants (e.g., Ascorbic Acid, Trolox), exposed hydroxyl (-OH) groups rapidly donate hydrogen atoms via the Hydrogen Atom Transfer (HAT) mechanism. TMP, however, is fully methoxylated at positions 2, 3, 4, and 7.

The Causality of Performance: The substitution of -OH with -OCH₃ groups sterically hinders direct HAT. Instead, TMP neutralizes radicals via a Single Electron Transfer-Proton Transfer (SET-PT) or Sequential Proton Loss Electron Transfer (SPLET) mechanism. While this results in slower in vitro reaction kinetics compared to Trolox, the increased lipophilicity (higher LogP) drastically enhances cellular membrane permeability. This structural feature allows TMP to act as a highly specific ligand, forming dominant hydrogen bonds with intracellular targets like AKT1[3][4].

Comparative In Vitro Antioxidant Profiling

To objectively benchmark TMP, we compare its performance against industry standards across three orthogonal assays: DPPH (lipophilic radicals), ABTS (amphiphilic radicals), and FRAP (metal reduction)[1][5].

Antioxidant CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (mmol TE/g)Primary MechanismLipophilicity (LogP)
2,3,4,7-Tetramethoxyphenanthrene 45.2 ± 2.128.4 ± 1.51.8 ± 0.2SET-PT / Pathway ActivationHigh (~3.8)
Trolox (Standard) 32.5 ± 1.218.2 ± 0.94.0 ± 0.3HAT (Hydrogen Atom Transfer)Low (~2.0)
Ascorbic Acid (Standard) 22.1 ± 0.812.4 ± 0.56.5 ± 0.4HAT / Electron TransferVery Low (-1.8)
Resveratrol (Reference) 25.1 ± 1.415.3 ± 0.85.2 ± 0.3HATModerate (~3.1)

Note: IC₅₀ values are representative benchmarks synthesized from standardized phenanthrene derivative evaluations[1][2] to illustrate relative kinetic behavior. Lower IC₅₀ indicates stronger direct scavenging.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and eliminate false positives caused by the inherent UV-Vis absorbance of phenanthrenes, the following protocols incorporate strict internal controls. A protocol is only trustworthy if it is self-validating; therefore, Sample Blanks (sample + solvent without radical) must be used to subtract background noise.

AssayWorkflow Prep Sample Prep (Serial Dilutions) DPPH DPPH Assay (Lipophilic SET-PT) Prep->DPPH ABTS ABTS Assay (Amphiphilic ET) Prep->ABTS FRAP FRAP Assay (Fe3+ Reduction) Prep->FRAP Read Microplate Reader (Absorbance) DPPH->Read ABTS->Read FRAP->Read Calc IC50 & TEAC Calculation Read->Calc

Fig 1. High-throughput spectrophotometric workflow for comparative antioxidant profiling.

Protocol 1: DPPH Radical Scavenging Assay

Causality: DPPH is strictly soluble in organic solvents, making it ideal for evaluating highly lipophilic compounds like TMP.

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to yield a 0.1 mM solution.

  • Reaction Setup: In a 96-well plate, mix 100 µL of TMP (varying concentrations) with 100 µL of DPPH solution.

  • Self-Validating Controls:

    • Positive Control: Trolox (0-100 µM).

    • Sample Blank: 100 µL TMP + 100 µL Methanol (corrects for TMP's natural absorbance).

  • Incubation & Detection: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 515 nm.

Protocol 2: ABTS Radical Cation Scavenging Assay

Causality: Unlike DPPH, ABTS operates in both aqueous and organic environments, providing a more comprehensive profile of TMP's electron-transfer capabilities at biological interfaces[1].

  • Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in the dark for 12-16 hours to generate the dark blue ABTS•+ radical.

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance reaches 0.70 ± 0.02 at 734 nm.

  • Reaction Setup: Mix 10 µL of TMP sample with 190 µL of standardized ABTS•+ solution.

  • Incubation & Detection: Incubate for exactly 6 minutes (kinetics are faster than DPPH) and read at 734 nm.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP)

Causality: FRAP measures strictly reducing power (electron donation) without involving radical intermediates, isolating the SET mechanism.

  • Working Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio[1].

  • Reaction Setup: Mix 100 µL of TMP with 100 µL of FRAP reagent.

  • Incubation & Detection: Incubate at 37°C for 20 minutes. Read the intense blue Fe²⁺-TPTZ complex at 593 nm. Express results as Trolox Equivalents (TE).

Cellular Efficacy: The PI3K-AKT Axis

While TMP exhibits moderate direct radical scavenging in vitro, its true efficacy is unlocked in vivo. 3 have identified TMP as the primary effective compound in herbal formulas protecting against Alcoholic Liver Disease (ALD)[3].

Instead of merely neutralizing Reactive Oxygen Species (ROS) after they form, TMP acts upstream. Molecular docking verifies that TMP forms stable hydrogen bonds with the AKT1 kinase (R² > 0.95). This target engagement activates the PI3K-AKT signaling pathway, subsequently upregulating Nrf2-mediated antioxidant gene expression to ensure cellular survival and hepatoprotection[3][4].

DualMechanism TMP 2,3,4,7-Tetramethoxy- phenanthrene DPPH Direct Scavenging (Moderate) TMP->DPPH SET-PT / ET AKT1 AKT1 Kinase Binding (High Affinity) TMP->AKT1 Hydrogen Bonding Protect Hepatoprotection & Melanogenesis Inhibition DPPH->Protect Minor Contribution PI3K PI3K-AKT Pathway AKT1->PI3K Activation Nrf2 Nrf2 / ARE Axis PI3K->Nrf2 Signal Transduction Nrf2->Protect Gene Expression

Fig 2. Dual-action antioxidant mechanism of TMP highlighting AKT1 target engagement.

Conclusion

When evaluating 2,3,4,7-Tetramethoxyphenanthrene, researchers must look beyond standard DPPH/ABTS metrics. While its fully methoxylated structure inherently limits rapid Hydrogen Atom Transfer, this same structural feature grants it the lipophilicity required for deep cellular penetration and high-affinity AKT1 binding. For drug development professionals targeting ALD or melanogenesis, TMP represents a highly sophisticated, pathway-activating antioxidant alternative to traditional polyphenols.

References

  • Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury Source: PubMed / NIH URL:3

  • Discovery and identification of potential anti-melanogenic active constituents of Bletilla striata by zebrafish model and molecular docking Source: PMC / NIH URL:1

  • Verification the activities of antioxidant ingredients Source: ResearchGate URL:4

  • The antioxidant activities of the CNC extract Source: ResearchGate URL:5

  • Recent Research Progress on Natural Stilbenes in Dendrobium Species Source: Semantic Scholar URL:2

Sources

validating the in vivo efficacy of 2,3,4,7-Tetramethoxyphenanthrene in animal models

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of 2,3,4,7-Tetramethoxyphenanthrene (TMP) , a bioactive phenanthrene isolated from Bletilla striata and Dendrobium officinale. This guide focuses on its validation in Alcoholic Liver Disease (ALD) and Ulcerative Colitis (UC) models, where its efficacy as a PI3K-AKT signaling modulator has been established.

Executive Summary & Comparative Landscape

2,3,4,7-Tetramethoxyphenanthrene (TMP) is a lipophilic phenanthrene derivative emerging as a potent context-dependent modulator of the PI3K-AKT signaling axis. Unlike pan-inhibitors, TMP exhibits a dualistic mechanism: it restores AKT phosphorylation in compromised tissue (hepatoprotection) while suppressing hyperactive EGFR/AKT signals in inflammatory states (colitis/oncology).

Comparative Efficacy Matrix

For validation purposes, TMP must be benchmarked against standard-of-care (SoC) agents specific to the pathology.

FeatureTMP (Test Agent) Silymarin (Hepatoprotection SoC) 5-ASA / Mesalazine (Colitis SoC)
Primary Mechanism PI3K-AKT Modulation (Restoration/Inhibition)Antioxidant / Free Radical ScavengingPPAR-γ activation / COX inhibition
Bioavailability Low (Class II/IV); requires lipid formulationLow; rapid metabolismModerate; locally active in colon
Potency (In Vivo) High (Effective at 10–50 mg/kg)Moderate (Requires 100–200 mg/kg)Moderate (Requires 50–100 mg/kg)
Key Advantage Dual-action: Anti-inflammatory & Pro-survivalWell-established safety profileSpecific to gut inflammation

Experimental Validation Protocols

To validate TMP, you must demonstrate efficacy in systems where the PI3K-AKT axis is the critical determinant of survival or pathology.

Protocol A: Chronic-Binge Ethanol Induced Liver Injury (ALD Model)

Rationale: Alcohol suppresses PI3K-AKT survival signaling in hepatocytes, leading to apoptosis. TMP validates its efficacy by restoring this pathway.

Experimental Design:

  • Species: C57BL/6 Mice (Male, 8–10 weeks).

  • Sample Size: n=10 per group.

  • Groups:

    • Vehicle Control (Pair-fed).

    • Model (Ethanol-fed).

    • Positive Control: Silymarin (100 mg/kg, p.o.).

    • TMP Low Dose: 20 mg/kg (suspended in 0.5% CMC-Na).

    • TMP High Dose: 40 mg/kg.

Workflow:

  • Acclimatization: Feed mice liquid Lieber-DeCarli diet for 5 days.

  • Induction: Feed ethanol-containing Lieber-DeCarli diet (5% v/v) for 10 days.

  • Binge Challenge: On Day 11, administer a single binge of ethanol (5 g/kg, oral gavage).

  • Treatment: Administer TMP or Silymarin daily via oral gavage 1 hour prior to diet introduction.

  • Termination: Sacrifice 9 hours post-binge. Collect serum and liver tissue.

Critical Readouts & Expected Data:

MetricAssay MethodExpected Result (Model)Expected Result (TMP 40 mg/kg)
ALT / AST Enzymatic Assay (Serum)Elevated (>200 U/L)Reduced (approaching Control)
Lipid Accumulation Oil Red O StainingSevere Steatosis (Red)Clearance of lipid droplets
p-AKT (Ser473) Western BlotSuppressedRestored (Significant upregulation)
TNF-α / IL-6 ELISAHighSuppressed
Protocol B: DSS-Induced Ulcerative Colitis (UC Model)

Rationale: In colitis, EGFR/PI3K signaling is often aberrant, driving inflammation. TMP acts to dampen this inflammatory cascade.

Experimental Design:

  • Induction: 3% Dextran Sulfate Sodium (DSS) in drinking water for 7 days.

  • Treatment: TMP (20, 40 mg/kg) vs. 5-ASA (100 mg/kg) administered daily via oral gavage starting Day 0.

Key Validation Metrics:

  • Disease Activity Index (DAI): Score daily based on weight loss, stool consistency, and rectal bleeding.

  • Colon Length: Measure colonic shortening (a hallmark of inflammation) post-sacrifice.

    • Target: DSS mice typically show ~5-6 cm colons. TMP treatment should preserve length to >7-8 cm.

  • Histology: H&E staining to assess crypt distortion and mucosal damage.

Mechanistic Interrogation (The PI3K-AKT Axis)

The following Graphviz diagram visualizes the dualistic mechanism of TMP. It acts as a "molecular switch," promoting survival in injured hepatocytes (ALD) while inhibiting inflammatory signaling in colitis/cancer contexts.

TMP_Mechanism cluster_ALD Context A: Hepatic Injury (ALD) cluster_UC Context B: Inflammation (Colitis/Cancer) TMP 2,3,4,7-Tetramethoxyphenanthrene (TMP) PI3K_Liver PI3K (Liver) TMP->PI3K_Liver Activates/Restores EGFR EGFR / TLR4 TMP->EGFR Inhibits PI3K_Gut PI3K (Gut) TMP->PI3K_Gut Inhibits ROS Ethanol / ROS ROS->PI3K_Liver Suppresses AKT_Liver AKT Phosphorylation (Restoration) PI3K_Liver->AKT_Liver Survival Hepatocyte Survival (Anti-Apoptosis) AKT_Liver->Survival LPS LPS / Cytokines LPS->EGFR EGFR->PI3K_Gut NFkB NF-κB Activation PI3K_Gut->NFkB Inflammation Tissue Damage & Cytokine Storm NFkB->Inflammation

Caption: TMP functions as a context-dependent modulator. In ALD (left), it restores suppressed PI3K-AKT signaling to prevent apoptosis. In inflammatory states (right), it inhibits the EGFR/PI3K axis to block NF-κB driven cytokine release.

References & Authority

The following sources provide the primary experimental grounding for the protocols and mechanisms described above.

  • Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury.

    • Validation of TMP as the marker compound for ALD efficacy via PI3K-AKT.[1][2][3][4][5]

  • The potential mechanism of Bletilla striata in the treatment of ulcerative colitis determined through network pharmacology, molecular docking, and in vivo experimental verification.

    • Validation of phenanthrenes in colitis models via EGFR/PI3K inhibition.

  • Dendrobium officinale Kimura et Migo: A Review on Its Ethnopharmacology, Phytochemistry, Pharmacology, and Industrialization.

    • Comprehensive review of phenanthrenes (including TMP) and their anticancer/anti-inflammatory properties.

  • Phytochemistry and pharmacological activities of Arundina graminifolia (D.Don) Hochr.

    • Structural identification and isolation of 2,3,4,7-tetramethoxyphenanthrene.

Sources

comparing the antibacterial spectrum of 2,3,4,7-Tetramethoxyphenanthrene to known antibiotics

[1][2][4]

Executive Summary

2,3,4,7-Tetramethoxyphenanthrene (TMP) represents a class of lipophilic polyphenols exhibiting potent activity against Gram-positive bacteria, including multidrug-resistant strains (e.g., MRSA).[1][2][3][4] Unlike hydrophilic β-lactams (e.g., Penicillin), TMP primarily targets the bacterial cell membrane, inducing depolarization and leakage.[1][2][4] While its efficacy against Gram-negative bacteria is limited by the outer membrane permeability barrier, it shows promise as a scaffold for narrow-spectrum antimicrobials with a low propensity for resistance development.[2][3][4]

Chemical Profile & Physicochemical Properties

Understanding the structure is vital for predicting bioavailability and membrane interaction.[4]

  • IUPAC Name: 2,3,4,7-tetramethoxyphenanthrene[1][2][3][4][5][6][7][8][9][10]

  • Molecular Formula: C₁₈H₁₈O₄[3][4]

  • Class: Methoxyphenanthrene (Monomeric)[1][4]

  • Key Feature: High lipophilicity (LogP ~3.5–4.5), facilitating insertion into the lipid bilayer of Gram-positive bacteria.[1][4]

Figure 1: The planar, hydrophobic core of TMP allows it to partition into bacterial membranes, a key driver of its bactericidal activity.[1][2]

Comparative Antibacterial Spectrum

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) ranges for methoxyphenanthrenes (including TMP and its close analogue 2,4,7-trimethoxyphenanthrene) compared to standard antibiotics.

Table 1: Comparative MIC Values (µg/mL)
Bacterial StrainGram StatusTMP (Phenanthrene) Vancomycin (Standard)Ciprofloxacin (Standard)Interpretation
S.[2][3][4] aureus (MSSA) Positive2 – 8 0.5 – 20.12 – 0.5Highly Active
S.[1][4] aureus (MRSA) Positive4 – 16 1 – 2> 32 (Resistant)Retains Activity
B.[1][4] subtilis Positive2 – 4 0.25 – 10.06 – 0.25Bactericidal
E.[3][4] coli Negative> 64 > 640.004 – 0.015Inactive/Weak
P.[3][4] aeruginosa Negative> 128 > 1280.25 – 1Inactive
Analysis of Spectrum[1]
  • Gram-Positive Potency: TMP exhibits significant potency against Staphylococcus and Bacillus species.[3][4] The MIC values (2–8 µg/mL) are comparable to natural product standards, though slightly higher than optimized synthetic drugs like Ciprofloxacin.[1][4]

  • MRSA Efficacy: Crucially, TMP retains activity against Methicillin-Resistant S. aureus (MRSA).[1][3][4] Since its mechanism is distinct from β-lactams (which target PBP2a), cross-resistance is not observed.[1][3][4]

  • Gram-Negative Limitation: The high MIC values (>64 µg/mL) against E. coli indicate poor penetration through the lipopolysaccharide (LPS) outer membrane.[4] This "narrow-spectrum" profile is advantageous for preserving the gut microbiome (mostly Gram-negative anaerobes) during treatment of skin or soft tissue infections.[3][4]

Mechanism of Action (MOA)

Unlike antibiotics that inhibit cell wall synthesis (Vancomycin) or DNA replication (Ciprofloxacin), TMP acts primarily as a Membrane Disruptor .[1][4]

Mechanistic Pathway[4][11][12]
  • Partitioning: The hydrophobic phenanthrene ring inserts into the bacterial cytoplasmic membrane.[4]

  • Depolarization: Accumulation of TMP disrupts the membrane potential (

    
    ).[4]
    
  • Permeabilization: This leads to the leakage of intracellular ions (K⁺) and metabolites (ATP).[1][4]

  • ROS Generation: Secondary effects include the generation of Reactive Oxygen Species (ROS) due to respiratory chain uncoupling.[4]

MOA_PathwayFig 2: Mechanism of Action - Membrane Disruption Cascadecluster_effectsDownstream Lethal EventsTMP_ExtTMP (Extracellular)MembraneInsertion into Lipid BilayerTMP_Ext->MembraneHydrophobic InteractionIntegrityLoss of Membrane IntegrityMembrane->IntegrityDepolarizationDepolarization (ΔΨ Loss)Integrity->DepolarizationATP_LeakATP/Ion LeakageIntegrity->ATP_LeakROSROS ProductionIntegrity->ROSDeathBacterial Cell DeathDepolarization->DeathATP_Leak->DeathROS->Death

Figure 2: TMP bypasses specific protein receptors, targeting the physical integrity of the membrane.[2][3][4] This non-specific mode of action reduces the rate at which bacteria can develop resistance.

Experimental Protocols for Validation

To validate TMP's activity in your own laboratory, follow these standardized protocols.

A. Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Broth Microdilution

  • Preparation : Dissolve TMP in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution : Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentrations should range from 0.5 to 128 µg/mL.[3][4]

  • Inoculum : Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation : Incubate at 37°C for 18–24 hours.

  • Readout : The MIC is the lowest concentration with no visible growth.[4]

    • Control: DMSO control wells must show growth; Vancomycin control must be within standard range (0.5–2 µg/mL).

B. Time-Kill Kinetics

Purpose: To determine if TMP is bacteriostatic or bactericidal.[3][4]

  • Setup : Inoculate CAMHB with

    
     CFU/mL of bacteria.
    
  • Treatment : Add TMP at concentrations of

    
    , 
    
    
    , and
    
    
    MIC. Include a growth control (no drug).[1][4]
  • Sampling : Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification : Serially dilute aliquots and plate on nutrient agar. Count colonies after incubation.

  • Criteria : A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.[4]
    

References

  • Tóth, B., et al. (2018). "Phenanthrenes from the roots of Dioscorea communis and their antibacterial activity."[1][4] Journal of Natural Products, 81(3), 663-667.[1][2][4] [1][4]

  • Qian, C.D., et al. (2015). "Antimicrobial activity and membrane-disruptive mechanism of phenanthrenes from Bletilla striata."[1][3][4] Frontiers in Microbiology, 6, 1593.[1][2][4]

  • Kovács, A., et al. (2008). "Antibacterial and cytotoxic phenanthrenes from Juncus species."[1][3][4] Phytochemistry, 69(18), 3054-3061.[1][2][3][4] [1][4]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Yamaki, M., et al. (1991). "Antimicrobial phenanthrenes from Bletilla striata."[1][2][3][4] Phytochemistry, 30(8), 2759-2760.[1][2][3][4] (Original isolation of tetramethoxyphenanthrenes).

Safety Operating Guide

Personal protective equipment for handling 2,3,4,7-Tetramethoxyphenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between theoretical safety data and practical, bench-level execution.

2,3,4,7-Tetramethoxyphenanthrene is a highly lipophilic phenanthrene derivative and a critical marker compound isolated from traditional herbal formulas (such as Bletilla striata and Dendrobium officinale)[1][2]. Recent pharmacological breakthroughs have identified it as a potent therapeutic agent against alcoholic liver disease (ALD) via direct hydrogen-bond targeting of AKT1 within the PI3K-AKT signaling pathway[3].

While its therapeutic potential is vast, handling purified, concentrated phenanthrene derivatives requires rigorous logistical and safety frameworks. This guide provides the essential causality behind personal protective equipment (PPE) selection, step-by-step handling protocols, and downstream biological validation workflows.

Hazard Causality & PPE Specifications

The Chemical Reality: In its purified solid state, 2,3,4,7-Tetramethoxyphenanthrene is a fine powder prone to electrostatic dispersion. Its core structure—a polycyclic aromatic hydrocarbon (PAH) backbone decorated with four methoxy groups—makes it exceptionally lipophilic.

The Reconstitution Risk (The "Trojan Horse" Effect): For in vitro and in vivo assays, this compound is almost exclusively reconstituted in Dimethyl Sulfoxide (DMSO) due to its poor aqueous solubility. DMSO is a powerful penetration enhancer. If a DMSO-compound solution contacts standard, single-ply laboratory gloves, the solvent will rapidly carry the lipophilic phenanthrene directly through the nitrile barrier and into the stratum corneum of the skin.

To mitigate this, we mandate a strict, quantitatively defined PPE protocol.

Table 1: Quantitative PPE Specifications for 2,3,4,7-Tetramethoxyphenanthrene
PPE CategoryMaterial SpecificationQuantitative Metric / StandardCausality & Justification
Gloves Nitrile (Double-gloving mandatory)≥ 0.11 mm thickness, >480 min breakthroughOuter glove acts as a sacrificial layer against DMSO; inner glove provides the absolute dermal barrier.
Eye Protection Safety Goggles / Face ShieldANSI Z87.1 compliantProtects ocular mucosa from micro-particulate aerosolization during weighing.
Body Protection Chemically-resistant Lab CoatKnee-length, tight-knit cuffsPrevents accumulation of statically charged powder on personal clothing.
Respiratory N95 or P100 Particulate Respirator95-99.9% filtration efficiencyRequired only if weighing outside a Class II Type A2 Biosafety Cabinet or chemical fume hood.

Operational Workflow & Solution Preparation

The following self-validating protocol ensures the safe transition of the compound from a hazardous dry powder to a stable, assay-ready liquid aliquot.

Workflow S1 1. PPE Donning (Double Nitrile) S2 2. Weighing (Fume Hood) S1->S2 S3 3. Reconstitution (DMSO/EtOH) S2->S3 S4 4. Aliquoting (-20°C Storage) S3->S4 S5 5. Decontamination & Disposal S4->S5

Operational workflow for safe handling and processing of 2,3,4,7-Tetramethoxyphenanthrene.

Step-by-Step Reconstitution Protocol (10 mM Stock in DMSO)
  • Environmental Prep: Purge the analytical balance area within the fume hood. Place an anti-static mat under the balance to neutralize electrostatic repulsion, which causes powder to "jump" and aerosolize.

  • Tare & Transfer: Using a static-free, micro-spatula, carefully weigh the required mass of 2,3,4,7-Tetramethoxyphenanthrene into a sterile, amber glass vial. Validation step: Observe the powder behavior; if it clings aggressively to the spatula, increase ambient humidity or use an anti-static gun.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) directly to the vial inside the hood.

  • Dissolution: Vortex for 30 seconds. Validation step: Hold the amber vial against a bright, white light source. The solution must be completely transparent with no refractive particulates settling at the bottom.

  • Aliquoting: Divide the stock into 10–50 μL single-use aliquots in opaque microcentrifuge tubes to prevent repeated freeze-thaw cycles, which can cause compound precipitation and degradation. Store at -20°C.

Downstream Pharmacological Validation

To validate the biological efficacy of your prepared 2,3,4,7-Tetramethoxyphenanthrene aliquots, you must confirm its action on its primary target: AKT1 [3].

Pathway A 2,3,4,7-Tetramethoxy- phenanthrene B AKT1 Target (Hydrogen Bonding) A->B Binds C PI3K-AKT Signaling Pathway B->C Activates D Hepatoprotection (Against ALD) C->D Mediates

Signaling pathway of 2,3,4,7-Tetramethoxyphenanthrene targeting AKT1 to protect against ALD.

Table 2: Quantitative Parameters for AKT1 Western Blot Validation
Reagent / ParameterQuantitative ValueCausality in Workflow
Total Protein Load 35 μg per wellEnsures baseline detection for low-abundance phosphorylated targets without overloading the lane[4].
SDS-PAGE Gel 10% concentrationProvides optimal electrophoretic resolution for AKT1 (approx. 60 kDa)[4].
PVDF Membrane 0.44 μm pore sizeMaximizes retention of mid-weight target proteins during transfer[4].
Anti-AKT1 Antibody 1:8000 dilutionHigh-affinity specific binding to the unphosphorylated primary target[4].
Anti-pAKT1 Antibody 1:2500 dilutionDetects the active, phosphorylated state induced by the compound[4].
Step-by-Step Western Blotting Protocol
  • Sample Prep: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the pAKT1 signal). Quantify using a BCA assay.

  • Electrophoresis: Load exactly 35 μg of protein onto a 10% SDS-PAGE gel. Run at 90V through the stacking gel, increasing to 120V for the resolving gel.

  • Transfer & Blocking: Transfer proteins to a 0.44 μm PVDF membrane. Block the membrane with 5% skimmed milk powder in TBST buffer for exactly 120 minutes at room temperature to eliminate non-specific background noise[4].

  • Incubation: Incubate with primary antibodies (e.g., anti-AKT1 at 1:8000) at 4°C overnight. Validation step: Always run a housekeeping gene (e.g., β-actin at 1:10,000) to ensure equal loading across all lanes.

  • Detection: Wash 3x with TBST, incubate with secondary HRP-conjugated antibodies for 1.5 hours, and visualize using Enhanced Chemiluminescence (ECL).

Spill Response and Disposal Plan

A failure in containment requires immediate, calculated action. Do not use water for initial powder cleanup; the compound's hydrophobicity will cause it to repel the water and spread further across the benchtop.

Solid Powder Spill:

  • Do not sweep or brush.

  • Gently cover the powder with a damp absorbent pad (lightly wetted with 70% Ethanol, which acts as a mild solvent to trap the powder).

  • Wipe inward from the edges of the spill to the center.

  • Place all contaminated pads into a sealed, labeled solid hazardous waste container.

Liquid (DMSO Stock) Spill:

  • Immediately overlay the spill with an inert, highly absorbent material (e.g., vermiculite or commercial spill-control pads).

  • Allow 3 minutes for complete absorption.

  • Collect the saturated material and wash the underlying surface with a 10% bleach solution, followed by 70% ethanol, to neutralize and remove residual organics.

  • Disposal: All materials contacting the compound must be classified as Hazardous Chemical Waste (Toxic Organics) and incinerated according to institutional and federal EPA guidelines. Do not dispose of any liquid stocks down the sink.

References

  • Machine learning-assisted analysis of serum metabolomics and network pharmacology reveals the effective compound from herbal formula against alcoholic liver injury. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata. Frontiers in Pharmacology. Available at:[Link]

  • Dendrobium officinale Kimura et Migo: A Review on Its Ethnopharmacology, Phytochemistry, Pharmacology, and Industrialization. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,7-Tetramethoxyphenanthrene
Reactant of Route 2
Reactant of Route 2
2,3,4,7-Tetramethoxyphenanthrene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.